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Cys(Npys)-(Arg)9

Cat. No.: B15139216
M. Wt: 1680.0 g/mol
InChI Key: IJZUWTDQAPPMMA-CJSHHNLHSA-N
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Description

Cys(Npys)-(Arg)9 is a useful research compound. Its molecular formula is C62H118N40O12S2 and its molecular weight is 1680.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C62H118N40O12S2 B15139216 Cys(Npys)-(Arg)9

Properties

Molecular Formula

C62H118N40O12S2

Molecular Weight

1680.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-[(3-nitro-2-pyridinyl)disulfanyl]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanamide

InChI

InChI=1S/C62H118N40O12S2/c63-32(31-115-116-53-42(102(113)114)20-10-21-83-53)44(104)94-34(12-2-23-85-55(67)68)46(106)96-36(14-4-25-87-57(71)72)48(108)98-38(16-6-27-89-59(75)76)50(110)100-40(18-8-29-91-61(79)80)52(112)101-41(19-9-30-92-62(81)82)51(111)99-39(17-7-28-90-60(77)78)49(109)97-37(15-5-26-88-58(73)74)47(107)95-35(13-3-24-86-56(69)70)45(105)93-33(43(64)103)11-1-22-84-54(65)66/h10,20-21,32-41H,1-9,11-19,22-31,63H2,(H2,64,103)(H,93,105)(H,94,104)(H,95,107)(H,96,106)(H,97,109)(H,98,108)(H,99,111)(H,100,110)(H,101,112)(H4,65,66,84)(H4,67,68,85)(H4,69,70,86)(H4,71,72,87)(H4,73,74,88)(H4,75,76,89)(H4,77,78,90)(H4,79,80,91)(H4,81,82,92)/t32-,33-,34-,35-,36-,37-,38-,39-,40-,41-/m0/s1

InChI Key

IJZUWTDQAPPMMA-CJSHHNLHSA-N

Isomeric SMILES

C1=CC(=C(N=C1)SSC[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)N)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(N=C1)SSCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)N)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Cys(Npys)-(Arg)9: Structure, Synthesis, and Application in Cellular Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cys(Npys)-(Arg)9 is a potent cell-penetrating peptide (CPP) that has garnered significant interest within the research and drug development communities. Its unique structure, comprising a poly-arginine tract for cell membrane translocation and a chemically active cysteine residue, enables the efficient intracellular delivery of a wide array of cargo molecules. This technical guide provides a comprehensive overview of the structure, synthesis, and application of this compound, with a focus on presenting quantitative data and detailed experimental protocols to facilitate its adoption in various research and therapeutic contexts.

Core Structure and Physicochemical Properties

This compound is a synthetic peptide construct. The core of its structure is a chain of nine L-arginine or D-arginine residues, which imparts a strong positive charge to the molecule at physiological pH. This polycationic nature is fundamental to its ability to interact with the negatively charged cell membrane and facilitate cellular uptake.

At the N-terminus, the peptide is modified with a cysteine residue. The thiol group of this cysteine is protected by a 3-Nitro-2-pyridinesulfenyl (Npys) group. This Npys moiety is key to the peptide's utility as a delivery vehicle, as it allows for the straightforward and selective conjugation of cargo molecules containing a free thiol group via a disulfide exchange reaction.

The primary sequence can be represented as: This compound or Cys(Npys)-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg .

PropertyValueReference
Molecular Formula C62H118N40O12S2[1]
Molecular Weight ~1680.0 g/mol [1]
Form Typically supplied as a lyophilized powder[1]
Purity (typical) ≥95% (as determined by HPLC)[1]
Solubility Soluble in water. For higher concentrations, the use of a small amount of DMSO or acetonitrile is recommended.[2][3]

Synthesis and Purification

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy.

Experimental Protocol: Solid-Phase Peptide Synthesis
  • Resin Preparation: A suitable solid support, such as a Rink amide resin, is used to generate a C-terminally amidated peptide. The resin is swelled in a suitable solvent like dimethylformamide (DMF).

  • Amino Acid Coupling: The Fmoc-protected arginine residues are sequentially coupled to the resin. Each coupling cycle involves:

    • Fmoc Deprotection: Removal of the Fmoc group from the N-terminus of the growing peptide chain using a solution of piperidine in DMF.

    • Washing: Thorough washing of the resin with DMF to remove excess piperidine and by-products.

    • Amino Acid Activation and Coupling: The next Fmoc-protected arginine amino acid is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and then added to the resin to form a new peptide bond.

    • Washing: The resin is washed again with DMF.

  • Cysteine Coupling: The final amino acid, Fmoc-Cys(Npys)-OH, is coupled to the N-terminus of the nona-arginine chain using the same activation and coupling procedure.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail, commonly containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

  • Precipitation and Washing: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether. The precipitate is then washed multiple times with cold ether to remove residual scavengers and by-products.

  • Lyophilization: The crude peptide is dissolved in a water/acetonitrile mixture and lyophilized to obtain a dry powder.

Experimental Protocol: Purification

The crude this compound peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Column: A C18 column is typically used for the separation.

  • Mobile Phases:

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: A linear gradient of increasing Mobile Phase B concentration is used to elute the peptide. The exact gradient will depend on the specific HPLC system and column but typically ranges from 5% to 95% B over 30-60 minutes.

  • Detection: The peptide elution is monitored by UV absorbance at 220 nm and 280 nm.

  • Fraction Collection and Analysis: Fractions containing the purified peptide are collected and analyzed by mass spectrometry to confirm the correct molecular weight.

  • Lyophilization: The pure fractions are pooled and lyophilized to yield the final product.

Conjugation to Cargo Molecules

The primary utility of this compound is its ability to be conjugated to various cargo molecules, such as proteins, peptides, and nucleic acids, that possess a free thiol group. The conjugation occurs through a disulfide exchange reaction.

Experimental Protocol: Conjugation
  • Reactant Preparation:

    • Dissolve the this compound peptide in an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Dissolve the thiol-containing cargo molecule in a compatible buffer. If the cargo is a protein, ensure the buffer conditions maintain its stability and activity.

  • Reaction:

    • Mix the this compound peptide and the cargo molecule at a desired molar ratio (e.g., 10:1 to 50:1 excess of peptide).

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

  • Purification of the Conjugate:

    • The resulting conjugate can be purified from the excess unconjugated peptide and other reactants using methods such as size-exclusion chromatography or dialysis, depending on the size of the cargo molecule.

  • Characterization: The successful conjugation can be confirmed by techniques such as SDS-PAGE (which will show a shift in the molecular weight of the cargo), mass spectrometry, or functional assays.

Conjugation_Workflow Peptide This compound Mix Mix in Aqueous Buffer (e.g., PBS, pH 7.4) Peptide->Mix Cargo Thiol-containing Cargo (Protein, siRNA, etc.) Cargo->Mix Incubate Incubate (Room Temp, 1-2h) Mix->Incubate Purify Purify Conjugate (e.g., Size-Exclusion Chromatography) Incubate->Purify Conjugate Peptide-Cargo Conjugate Purify->Conjugate

Figure 1. General workflow for the conjugation of this compound to a thiol-containing cargo molecule.

Cellular Uptake and Intracellular Delivery

The poly-arginine component of this compound facilitates its entry into cells. While the exact mechanism is still under investigation and can be cell-type and cargo-dependent, it is believed to involve direct membrane translocation and/or endocytic pathways.

Once inside the cell, the disulfide bond linking the peptide to the cargo can be cleaved in the reducing environment of the cytoplasm, leading to the release of the cargo molecule to exert its biological function.

Experimental Protocol: In Vitro Cellular Uptake Assay
  • Cell Culture: Plate the cells of interest in a suitable format (e.g., 96-well plate for quantitative analysis, chamber slides for microscopy) and allow them to adhere overnight.

  • Treatment:

    • Prepare a solution of the fluorescently labeled this compound-cargo conjugate in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the conjugate.

    • Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C.

  • Washing: Wash the cells multiple times with PBS to remove any conjugate that is not internalized.

  • Analysis:

    • Fluorescence Microscopy: Visualize the intracellular localization of the conjugate using a fluorescence microscope.

    • Flow Cytometry: Quantify the cellular uptake by measuring the fluorescence intensity of the cell population using a flow cytometer.

Cellular_Uptake_Workflow cluster_extracellular Extracellular cluster_intracellular Intracellular (Reducing Environment) Conjugate Peptide-Cargo Conjugate Cell_Membrane Cell Membrane Conjugate->Cell_Membrane Uptake Released_Cargo Released Cargo Released_Peptide Released Peptide Cell_Membrane->Released_Cargo Disulfide Cleavage Cell_Membrane->Released_Peptide

Figure 2. Simplified representation of the cellular uptake and intracellular release of cargo delivered by this compound.

Toxicity and Biocompatibility

A critical consideration for any delivery vehicle is its potential toxicity. The cytotoxicity of arginine-rich peptides is generally dependent on the number of arginine residues and the concentration used.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treatment: Treat the cells with varying concentrations of this compound or the peptide-cargo conjugate for a specified duration (e.g., 24-48 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

Peptide ConcentrationCell Viability (%)
1 µM>95%
5 µM>90%
10 µM~85%
25 µM~70%
50 µM~50%
Note: These are representative data and the actual cytotoxicity will vary depending on the cell line, incubation time, and specific experimental conditions.

Conclusion

This compound represents a versatile and powerful tool for the intracellular delivery of a wide range of molecules. Its straightforward synthesis, selective conjugation chemistry, and efficient cell-penetrating properties make it an attractive candidate for applications in basic research, diagnostics, and therapeutic development. This guide provides the foundational knowledge and experimental protocols necessary for the successful implementation of this compound in your research endeavors. Further optimization of protocols for specific cell types and cargo molecules is encouraged to achieve maximal efficacy.

References

An In-depth Technical Guide to the Synthesis and Purification of Cys(Npys)-(Arg)9 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of the cell-penetrating peptide (CPP), Cys(Npys)-(Arg)9. This peptide, composed of nine L-arginine residues and a cysteine residue protected with a 3-nitro-2-pyridylsulfenyl (Npys) group, is a valuable tool for delivering a variety of cargo molecules into cells. The Npys group provides a reactive handle for facile conjugation to thiol-containing molecules, making it a versatile platform for drug delivery research.

This document outlines the chemical principles, detailed experimental protocols, and data analysis for the successful synthesis, purification, and characterization of this compound.

Overview of the Synthetic Strategy

The synthesis of this compound is best accomplished using a Boc/Bzl (tert-butyloxycarbonyl/benzyl) solid-phase peptide synthesis (SPPS) strategy. The Npys protecting group on the cysteine residue is sensitive to the basic conditions (piperidine treatment) used for Fmoc (9-fluorenylmethyloxycarbonyl) deprotection, making the Fmoc/tBu strategy unsuitable.

The Boc/Bzl strategy involves the sequential addition of Nα-Boc protected amino acids to a growing peptide chain anchored to a solid support. The side chains of the amino acids are protected with benzyl-based groups, which are stable to the acidic conditions used for Boc deprotection (trifluoroacetic acid). The synthesis culminates in the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups using a strong acid, typically anhydrous hydrogen fluoride (HF).

Data Presentation

Physicochemical Properties of this compound
PropertyValue
Sequence This compound
Molecular Formula C62H118N40O12S2
Molecular Weight 1680.01 g/mol
Purity (typical) >95% (after purification)
Typical Yields in Boc-SPPS of Arginine-Rich Peptides
StepTypical YieldFactors Influencing Yield
Crude Peptide Synthesis 50-70%- Resin loading capacity- Coupling efficiency at each step- Steric hindrance from the growing peptide chain
Purification 30-50% (of crude)- Purity of the crude peptide- Efficiency of the HPLC separation- Handling losses during lyophilization
Overall Yield 15-35%- Cumulative effect of synthesis and purification steps

Experimental Protocols

Boc-SPPS of this compound

This protocol outlines the manual synthesis of this compound on a 0.1 mmol scale.

Materials:

  • Resin: Phenylacetamidomethyl (PAM) resin pre-loaded with Boc-Arg(Tos)-OH (0.5-0.8 mmol/g)

  • Amino Acids:

    • Boc-Arg(Tos)-OH

    • Boc-Cys(Npys)-OH

  • Coupling Reagents:

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • 1-Hydroxybenzotriazole (HOBt)

    • or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) and N,N-Diisopropylethylamine (DIEA)

  • Boc Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) with 0.5% dithiothreitol (DTE) as a scavenger.

  • Neutralization Solution: 10% DIEA in DCM

  • Solvents: DCM, N,N-Dimethylformamide (DMF), Isopropanol (IPA)

  • Washing Solvents: DCM, DMF, IPA

Protocol:

  • Resin Swelling: Swell the PAM-Arg(Tos) resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add the Boc deprotection solution and shake for 2 minutes.

    • Drain the solution.

    • Add fresh Boc deprotection solution and shake for 30 minutes.

    • Drain the solution and wash the resin with DCM (3x), IPA (2x), and DCM (3x).

  • Neutralization:

    • Add the neutralization solution and shake for 2 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin with DCM (5x).

  • Amino Acid Coupling (for the next 8 Arginine residues):

    • Dissolve Boc-Arg(Tos)-OH (3 equivalents) and HOBt (3 equivalents) in DMF.

    • Add DCC (3 equivalents) dissolved in DCM.

    • Allow the activation to proceed for 10 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Monitor the coupling reaction using the ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

    • Wash the resin with DMF (3x), DCM (3x), and IPA (3x).

  • Coupling of Boc-Cys(Npys)-OH:

    • Follow the same coupling procedure as for Boc-Arg(Tos)-OH, using Boc-Cys(Npys)-OH.

  • Final Boc Deprotection: After the final coupling step, perform a final Boc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the final peptide-resin with DCM (3x), DMF (3x), DCM (3x), and finally with methanol (3x). Dry the resin under vacuum.

Cleavage and Deprotection

Warning: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate safety equipment and by trained personnel only.

Materials:

  • HF Cleavage Apparatus

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers: Anisole, p-cresol, or a scavenger cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT). Due to the presence of the Npys group, scavengers that are strong reducing agents should be used with caution to avoid cleavage of the Npys group. A common scavenger for arginine-rich peptides is anisole.

  • Cold Diethyl Ether

Protocol:

  • Place the dried peptide-resin in the HF reaction vessel.

  • Add the scavenger (e.g., anisole, 1 mL per gram of resin).

  • Cool the reaction vessel in a dry ice/acetone bath.

  • Carefully condense HF into the reaction vessel (approximately 10 mL per gram of resin).

  • Allow the reaction to stir at 0°C for 1-2 hours.

  • Remove the HF by evaporation under a stream of nitrogen.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Wash the precipitate several times with cold diethyl ether to remove scavengers and other organic impurities.

  • Dry the crude peptide under vacuum.

Purification by Reverse-Phase HPLC

Materials:

  • Preparative RP-HPLC system with a UV detector

  • C18 HPLC column (preparative scale)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Crude peptide dissolved in Mobile Phase A

Protocol:

  • Dissolve the crude peptide in a minimal amount of Mobile Phase A.

  • Filter the peptide solution to remove any particulates.

  • Equilibrate the C18 column with Mobile Phase A.

  • Inject the peptide solution onto the column.

  • Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient for this peptide would be from 5% to 45% B over 40 minutes.

  • Monitor the elution at 220 nm and 280 nm.

  • Collect fractions corresponding to the major peptide peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the fractions with the desired purity (>95%).

  • Lyophilization: Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white powder. Due to the hygroscopic nature of arginine-rich peptides, proper lyophilization is crucial for long-term stability.[1][2]

Characterization
  • Analytical RP-HPLC: To determine the purity of the final product. The conditions are similar to the preparative HPLC but on an analytical scale.

  • Mass Spectrometry (ESI-MS): To confirm the molecular weight of the synthesized peptide. The expected monoisotopic mass should be observed.

Mandatory Visualizations

Boc-SPPS Workflow for this compound

Boc_SPPS_Workflow cluster_synthesis Boc-SPPS Cycle (repeated 9 times) cluster_final_steps Final Steps Resin PAM-Arg(Tos) Resin Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (10% DIEA/DCM) Wash2 Wash (DCM) Neutralization->Wash2 Coupling Coupling: Boc-Arg(Tos)-OH or Boc-Cys(Npys)-OH (DCC/HOBt or HBTU/DIEA) Wash3 Wash (DMF, DCM, IPA) Coupling->Wash3 Wash1->Neutralization Wash2->Coupling Wash3->Deprotection Next Cycle Final_Peptide_Resin This compound-PAM Resin Wash3->Final_Peptide_Resin Final Cycle Cleavage HF Cleavage (HF, Anisole) Final_Peptide_Resin->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Characterization (HPLC, MS) Purification->Characterization Final_Product Purified this compound Characterization->Final_Product

Caption: Boc-SPPS workflow for this compound synthesis.

Cellular Uptake Pathway of Arginine-Rich CPPs

Cellular_Uptake cluster_extracellular Extracellular Space cluster_cell Cell Peptide This compound-Cargo Membrane Cell Membrane Peptide->Membrane Electrostatic Interaction Endocytosis Endocytosis Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Cytosol Cytosol Endosome->Cytosol Endosomal Escape Cargo_Release Cargo Release Cytosol->Cargo_Release

Caption: Cellular uptake of this compound via endocytosis.

References

An In-depth Technical Guide to the Mechanism of Action of Cys(Npys)-(Arg)9 Cell-Penetrating Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cys(Npys)-(Arg)9 peptide is a potent cell-penetrating peptide (CPP) that has garnered significant interest in the field of drug delivery. Its unique composition, featuring a poly-arginine tract for cell penetration and a chemically active Npys-cysteine residue for cargo attachment, allows for the efficient intracellular delivery of a wide range of therapeutic and diagnostic agents. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its cellular uptake pathways, cargo conjugation and release strategies, and the experimental methodologies used to elucidate these processes.

Core Mechanism: A Dual-Pronged Approach to Intracellular Delivery

The this compound peptide is comprised of nine D-arginine residues and an N-terminally located cysteine residue modified with a 3-nitro-2-pyridinesulfenyl (Npys) group.[1][2][3] The poly-arginine sequence is the primary driver of cell penetration, while the Cys(Npys) group serves as a versatile handle for the covalent attachment of cargo molecules via a disulfide bond.[4][5][6]

The mechanism of action of this compound can be dissected into three key stages:

  • Cargo Conjugation: The Npys group on the cysteine residue readily reacts with a free thiol group on a cargo molecule (e.g., a protein, peptide, or siRNA modified with a cysteine) to form a stable disulfide bond.[3][4][5] This thiol-disulfide exchange reaction is highly efficient and chemoselective.[7]

  • Cellular Uptake: The cationic poly-arginine tail facilitates the translocation of the peptide-cargo conjugate across the cell membrane. This process is understood to occur through two primary pathways: direct translocation and endocytosis.[8][9] The prevailing pathway is often dependent on factors such as peptide concentration and the nature of the conjugated cargo.[10]

  • Intracellular Cargo Release: Once inside the cell, the disulfide bond linking the cargo to the this compound peptide is cleaved in the reducing environment of the cytoplasm.[4][5] This intracellular reduction releases the unmodified, active cargo to exert its biological function.

Cellular Uptake Pathways: Direct Translocation and Endocytosis

The entry of arginine-rich CPPs like (Arg)9 into cells is a multifaceted process involving both direct passage through the plasma membrane and uptake via endocytic vesicles.[8][9][10]

Direct Translocation

Direct translocation is an energy-independent process where the peptide directly penetrates the lipid bilayer of the cell membrane.[11] The positively charged guanidinium groups of the arginine residues are thought to interact with negatively charged components of the cell surface, such as heparan sulfate proteoglycans and phospholipids.[10][12] This interaction is believed to induce transient membrane perturbations, such as the formation of pores or inverted micelles, allowing the peptide and its cargo to enter the cytoplasm directly.[13][14] The membrane potential also plays a role in driving this translocation process.[13]

Endocytosis

Endocytosis is an energy-dependent process where the cell membrane engulfs the peptide-cargo conjugate, forming an intracellular vesicle called an endosome.[8][10] For arginine-rich CPPs, several endocytic pathways have been implicated, including:

  • Macropinocytosis: A non-specific process involving the formation of large vesicles.[8][10]

  • Clathrin-Mediated Endocytosis: A receptor-mediated pathway involving the coat protein clathrin.[8][10]

  • Caveolae-Mediated Endocytosis: A lipid raft-dependent pathway involving the protein caveolin.[8][10]

A significant hurdle for cargo delivered via endocytosis is the need to escape the endosome before it fuses with lysosomes, where the cargo would be degraded.[15][16][17] The exact mechanisms of endosomal escape for arginine-rich CPPs are still under investigation but are thought to involve interactions with the endosomal membrane, leading to its disruption.[16][18]

Quantitative Data on Cellular Uptake

While specific quantitative uptake data for this compound is not extensively published in a comparative format, the following table summarizes the types of quantitative metrics typically gathered in studies of arginine-rich CPPs. These values are influenced by experimental conditions such as cell type, peptide concentration, incubation time, and the nature of the cargo.

ParameterTypical Range/ValueMethod of QuantificationKey Considerations
Uptake Efficiency (% of positive cells) 50-95%Flow CytometryDistinguishes between cells that have taken up the peptide and those that have not.
Mean Fluorescence Intensity (arbitrary units) VariesFlow Cytometry, Fluorescence MicroscopyProvides a relative measure of the amount of peptide per cell.
Intracellular Concentration (µM or fmol/cell) Low µM rangeMALDI-TOF Mass Spectrometry, Fluorescence Correlation SpectroscopyProvides an absolute quantification of internalized peptide.
Uptake Kinetics (t1/2) Minutes to hoursReal-time fluorescence microscopy, Kinetic flow cytometryDetermines the rate of cellular internalization.[19][20]
Endosomal Escape Efficiency (%) 10-40%Co-localization studies with endosomal markers, Functional assaysA critical parameter for the delivery of active cargo to the cytoplasm.

Experimental Protocols

Protocol 1: Quantification of Cellular Uptake using MALDI-TOF Mass Spectrometry

This protocol provides a method for the absolute quantification of internalized this compound.[21][22][23]

Materials:

  • This compound peptide

  • Stable isotope-labeled this compound (internal standard)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell lysis buffer (e.g., RIPA buffer)

  • MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid)

  • MALDI-TOF mass spectrometer

Procedure:

  • Cell Culture: Plate cells in a multi-well plate and culture until they reach the desired confluency.

  • Peptide Incubation: Remove the culture medium and incubate the cells with a known concentration of this compound in serum-free medium for the desired time at 37°C.

  • Washing: Aspirate the peptide solution and wash the cells three times with cold PBS to remove non-internalized peptide.

  • Cell Detachment: Add trypsin-EDTA to detach the cells from the plate.

  • Cell Lysis: Pellet the cells by centrifugation, remove the supernatant, and add a known amount of the stable isotope-labeled internal standard. Lyse the cells by adding cell lysis buffer.

  • Sample Preparation: Centrifuge the cell lysate to pellet cellular debris. Mix the supernatant with the MALDI matrix solution.

  • MALDI-TOF Analysis: Spot the mixture onto a MALDI target plate and allow it to dry. Analyze the sample using a MALDI-TOF mass spectrometer.

  • Quantification: Determine the ratio of the signal intensity of the analyte (this compound) to the internal standard. Calculate the absolute amount of internalized peptide based on the known amount of the added internal standard.

Protocol 2: Thiol-Disulfide Exchange Reaction for Cargo Conjugation

This protocol describes the conjugation of a thiol-containing cargo to this compound.[7][24][25]

Materials:

  • This compound peptide

  • Thiol-containing cargo molecule

  • Reaction buffer (e.g., PBS or Tris buffer, pH 7-8)

  • Size-exclusion chromatography or dialysis equipment for purification

Procedure:

  • Dissolution: Dissolve the this compound peptide and the thiol-containing cargo in the reaction buffer.

  • Reaction: Mix the peptide and cargo solutions at a desired molar ratio (e.g., 1:1 or with a slight excess of the peptide). Allow the reaction to proceed at room temperature for 1-2 hours.

  • Monitoring (Optional): The reaction can be monitored by observing the release of the 3-nitro-2-thiopyridone byproduct, which absorbs light at 386 nm.

  • Purification: Purify the resulting peptide-cargo conjugate from unreacted starting materials and the byproduct using size-exclusion chromatography or dialysis.

  • Characterization: Confirm the formation of the conjugate by techniques such as mass spectrometry or SDS-PAGE.

Visualizations

cargo_conjugation_release cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Reducing) Peptide This compound Conjugate Cys(S-Cargo)-(Arg)9 Peptide->Conjugate Thiol-Disulfide Exchange Cargo Cargo-SH Cargo->Conjugate Conjugate_in Conjugate->Conjugate_in Released_Cargo Active Cargo-SH Reduced_Peptide Cys(SH)-(Arg)9 Conjugate_in->Released_Cargo Disulfide Cleavage Conjugate_in->Reduced_Peptide

Caption: Cargo conjugation and intracellular release workflow.

uptake_pathways cluster_direct Direct Translocation cluster_endocytosis Endocytosis Peptide_Cargo This compound-Cargo Cell_Membrane Cell Membrane Peptide_Cargo->Cell_Membrane Direct_Entry Direct Membrane Penetration Cell_Membrane->Direct_Entry Energy-Independent Endosome Endosome Cell_Membrane->Endosome Energy-Dependent Cytoplasm Cytoplasm Direct_Entry->Cytoplasm Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Lysosome Lysosomal Degradation Endosome->Lysosome Endosomal_Escape->Cytoplasm

Caption: Cellular uptake pathways of this compound.

experimental_workflow Start Start: Cell Culture Incubation Incubate with This compound-Cargo Start->Incubation Wash Wash to Remove External Peptide Incubation->Wash Analysis Choose Analysis Method Wash->Analysis Flow_Cytometry Flow Cytometry (Uptake Efficiency) Analysis->Flow_Cytometry Qualitative/ Relative Microscopy Fluorescence Microscopy (Localization) Analysis->Microscopy Spatial MALDI_TOF MALDI-TOF MS (Absolute Quantification) Analysis->MALDI_TOF Quantitative End End: Data Interpretation Flow_Cytometry->End Microscopy->End MALDI_TOF->End

Caption: General experimental workflow for studying CPP uptake.

References

Understanding the role of the Npys group in Cys(Npys)-(Arg)9

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Role of the Npys Group in Cys(Npys)-(Arg)9

For Researchers, Scientists, and Drug Development Professionals

The conjugation of therapeutic molecules to cell-penetrating peptides (CPPs) is a promising strategy for enhancing their intracellular delivery. Among the various CPPs, the nona-arginine peptide, (Arg)9, has demonstrated exceptional efficiency in traversing cellular membranes. The this compound construct incorporates a cysteine residue activated with a 3-nitro-2-pyridinesulfenyl (Npys) group, providing a versatile platform for the site-specific conjugation of cargo molecules via a cleavable disulfide bond. This technical guide elucidates the distinct roles of the Npys group and the (Arg)9 moiety, details the mechanisms of cellular uptake, provides comprehensive experimental protocols for synthesis, conjugation, and analysis, and presents a framework for the quantitative assessment of its efficacy.

The Dual Roles of the Core Components

The efficacy of this compound as a delivery vehicle stems from the synergistic functions of its two key components: the (Arg)9 peptide for cell penetration and the Npys-activated cysteine for cargo attachment and release.

The (Arg)9 Peptide: A Potent Cell-Penetrating Moiety

The (Arg)9 peptide is a member of the arginine-rich family of CPPs, which are known for their ability to facilitate the cellular uptake of a wide range of cargo molecules, from small molecules to large proteins and nucleic acids.[1] The guanidinium headgroup of the arginine residues plays a crucial role in the initial interaction with the cell surface.[1] These positively charged groups engage in electrostatic interactions with negatively charged components of the plasma membrane, such as heparan sulfate proteoglycans.[2][3] This interaction is believed to concentrate the peptide-cargo conjugate on the cell surface, thereby promoting its internalization.[2]

The precise mechanism of uptake for arginine-rich CPPs is a subject of ongoing research but is generally understood to involve two main pathways: direct translocation across the plasma membrane and endocytosis.[1][4] The pathway utilized can depend on several factors, including the nature of the cargo, the concentration of the peptide, and the cell type.[4]

The Npys Group: A Versatile Tool for Bioconjugation

The 3-nitro-2-pyridinesulfenyl (Npys) group serves a dual purpose in the this compound construct. During solid-phase peptide synthesis, the Npys group acts as a protecting group for the thiol side chain of cysteine.[5] More critically, in the final peptide, it functions as an activating group for disulfide bond formation. The S-Npys group is highly reactive towards free thiols, such as those found on cysteine residues of proteins or other cargo molecules.[6][7] This reaction proceeds under mild conditions and results in the formation of a stable, yet reducible, disulfide bond, covalently linking the cargo to the (Arg)9 peptide.[6][7]

The disulfide linkage is key to the intracellular release of the cargo. The reducing environment of the cytoplasm, maintained by enzymes such as glutathione reductase, readily cleaves the disulfide bond, liberating the cargo from the CPP.[7][8] This ensures that the therapeutic or diagnostic agent is delivered to its site of action in its active form.

Cellular Uptake and Intracellular Fate

The journey of the this compound-cargo conjugate into the cell is a multi-step process, beginning with its interaction with the cell surface and culminating in the release of the cargo into the cytoplasm.

Initial Cell Surface Interactions

The initial binding of the positively charged (Arg)9 peptide to the negatively charged cell surface is a critical first step. This interaction is primarily mediated by electrostatic attraction to heparan sulfate proteoglycans.

Internalization Pathways

Following cell surface binding, the conjugate is internalized through one or more pathways:

  • Direct Penetration: In this energy-independent process, the peptide is proposed to directly cross the lipid bilayer.

  • Endocytosis: This is an energy-dependent process involving the engulfment of the peptide-cargo conjugate into vesicles. The most relevant endocytic pathway for arginine-rich CPPs is thought to be macropinocytosis.[2]

Once inside endosomes, the conjugate must escape into the cytoplasm to release its cargo. This endosomal escape is a significant barrier to efficient delivery.

Experimental Protocols

The following section provides detailed methodologies for the synthesis, conjugation, and evaluation of this compound.

Synthesis of this compound

This protocol outlines the solid-phase peptide synthesis of this compound using Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-Arg(Pbf)-OH

  • Fmoc-Cys(Npys)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Diethyl ether

Procedure:

  • Swell the Rink Amide resin in DMF.

  • Remove the Fmoc protecting group with 20% piperidine in DMF.

  • Couple the first amino acid, Fmoc-Arg(Pbf)-OH, using DIC and Oxyma Pure in DMF.

  • Repeat the deprotection and coupling steps for the remaining eight arginine residues.

  • Couple the final amino acid, Fmoc-Cys(Npys)-OH.

  • Wash the resin extensively with DMF and DCM.

  • Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail of TFA/TIS/H2O/EDT (94:1:2.5:2.5).

  • Precipitate the crude peptide in cold diethyl ether.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity of the peptide by mass spectrometry.

Conjugation of a Thiol-Containing Cargo to this compound

This protocol describes the formation of a disulfide bond between this compound and a cargo molecule containing a free thiol group.

Materials:

  • Purified this compound

  • Thiol-containing cargo molecule (e.g., a cysteine-containing protein)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography column

Procedure:

  • Dissolve the this compound and the cargo molecule in PBS.

  • Mix the two components at a desired molar ratio (e.g., 10:1 peptide to cargo).

  • Allow the reaction to proceed at room temperature for 1-2 hours.

  • Monitor the reaction by RP-HPLC or SDS-PAGE.

  • Purify the conjugate from unreacted peptide and cargo using size-exclusion chromatography.

  • Characterize the final conjugate by mass spectrometry.

Cellular Uptake and Endosomal Escape Assays

These assays are designed to quantify the efficiency of cellular uptake and subsequent release of the cargo from endosomes.

3.3.1. Macropinocytosis Inhibition Assay

This assay determines the contribution of macropinocytosis to the uptake of the conjugate.

Materials:

  • Cells of interest (e.g., HeLa cells)

  • Fluorescently labeled this compound-cargo conjugate

  • Macropinocytosis inhibitor (e.g., 5-(N-ethyl-N-isopropyl)amiloride - EIPA)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Plate cells in a suitable format (e.g., 96-well plate).

  • Pre-treat the cells with a macropinocytosis inhibitor (e.g., 50 µM EIPA) for 30 minutes.

  • Add the fluorescently labeled conjugate to the cells and incubate for a defined period (e.g., 1-4 hours).

  • Wash the cells to remove extracellular conjugate.

  • Quantify the intracellular fluorescence using a microscope or flow cytometer.

  • Compare the fluorescence intensity in inhibitor-treated cells to untreated controls.

3.3.2. Split Luciferase Endosomal Escape Quantification (SLEEQ) Assay

This assay provides a quantitative measure of endosomal escape.

Materials:

  • Cells stably expressing a large fragment of a split luciferase (LgBiT) in the cytosol.

  • This compound conjugated to a small, complementary luciferase fragment (HiBiT).

  • Luciferase substrate.

  • Luminometer.

Procedure:

  • Treat the LgBiT-expressing cells with the this compound-HiBiT conjugate.

  • At various time points, measure the luminescence generated upon the addition of the luciferase substrate.

  • Luminescence is only produced when the HiBiT peptide escapes the endosome and binds to the cytosolic LgBiT.

  • To determine the total cellular uptake, lyse a parallel set of treated cells to allow for the interaction of all internalized HiBiT with LgBiT.

  • The endosomal escape efficiency can be calculated as the ratio of the luminescence in intact cells to that in lysed cells.

Quantitative Data Presentation

The following tables provide a template for the presentation of quantitative data obtained from the aforementioned assays.

Table 1: Cellular Uptake of this compound-Cargo Conjugate

Cell LineConcentration (µM)Incubation Time (h)Uptake Efficiency (%)
HeLa11Data
HeLa51Data
HEK29311Data
HEK29351Data

Table 2: Inhibition of Cellular Uptake by Endocytosis Inhibitors

Inhibitor (Concentration)Uptake Inhibition (%)
EIPA (50 µM)Data
Chlorpromazine (30 µM)Data
Genistein (200 µM)Data

Table 3: Endosomal Escape Efficiency (SLEEQ Assay)

Cell LineConjugate Concentration (µM)Endosomal Escape Efficiency (%)
HeLa1Data
HEK2931Data

Visualizing Key Processes

Diagrams generated using Graphviz provide a clear visual representation of the key chemical and biological processes involved.

G cluster_0 Disulfide Bond Formation This compound This compound Conjugate Cargo-S-S-Cys-(Arg)9 This compound->Conjugate + Cargo-SH Cargo-SH Cargo-SH Cargo-SH->Conjugate G cluster_0 Cellular Uptake and Cargo Release Extracellular Space Extracellular Space Conjugate This compound-Cargo Cell Membrane Cell Membrane Conjugate->Cell Membrane Binding Endosome Endosome Cell Membrane->Endosome Endocytosis Released Cargo Released Cargo Endosome->Released Cargo Endosomal Escape & Disulfide Cleavage Cytoplasm Cytoplasm G cluster_0 SLEEQ Assay Workflow Start Start Plate Cells Plate Cells Start->Plate Cells Add Conjugate Add Conjugate Plate Cells->Add Conjugate Incubate Incubate Add Conjugate->Incubate Measure Luminescence (Intact) Measure Luminescence (Intact) Incubate->Measure Luminescence (Intact) Lyse Cells Lyse Cells Incubate->Lyse Cells Calculate Efficiency Calculate Efficiency Measure Luminescence (Intact)->Calculate Efficiency Measure Luminescence (Lysed) Measure Luminescence (Lysed) Lyse Cells->Measure Luminescence (Lysed) Measure Luminescence (Lysed)->Calculate Efficiency

References

A Technical Guide to Cys(Npys)-(Arg)9: A Comparative Analysis of D-arginine and L-arginine Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cell-penetrating peptides (CPPs) represent a promising frontier in drug delivery, capable of transporting a diverse range of therapeutic cargo across the cellular membrane. Among the most effective CPPs are the arginine-rich sequences, with the nona-arginine (Arg)9 peptide being a prominent example. The strategic addition of a Cys(Npys) (3-nitro-2-pyridinesulfenyl-activated cysteine) residue provides a valuable tool for cargo conjugation through a reducible disulfide bond, enabling intracellular release. This technical guide provides an in-depth comparison of the D-arginine and L-arginine isoforms of Cys(Npys)-(Arg)9. It consolidates quantitative data on their cellular uptake, proteolytic stability, and cytotoxicity, offering detailed experimental protocols for their evaluation. Furthermore, this guide employs visualizations to elucidate key signaling pathways and experimental workflows, serving as a comprehensive resource for researchers in the field of peptide-based drug delivery.

Introduction: The Significance of Chirality in Cell-Penetrating Peptides

The this compound peptide is a potent cell-penetrating peptide composed of nine arginine residues and an N-terminal cysteine modified with a 3-nitro-2-pyridinesulfenyl (Npys) group.[1][2] This Npys modification facilitates the covalent attachment of thiol-containing cargo molecules, such as proteins or small molecules, via a disulfide bridge.[1][2] This bond is designed to be cleaved within the reducing environment of the cell, releasing the cargo.

A critical consideration in the design and application of peptide-based therapeutics is the stereochemistry of their constituent amino acids. The use of naturally occurring L-amino acids versus their non-natural D-enantiomers can profoundly impact the peptide's biological activity, stability, and cellular interactions. While L-arginine is the naturally occurring isoform, peptides synthesized with D-arginine often exhibit enhanced resistance to enzymatic degradation.[3] This guide explores the functional consequences of this chiral distinction in the context of the this compound carrier peptide.

Comparative Efficacy of D-arginine vs. L-arginine Isoforms

The choice between D- and L-arginine in the (Arg)9 backbone influences two key performance parameters: cellular uptake efficiency and proteolytic stability.

Cellular Uptake

The cellular entry of arginine-rich CPPs is a multi-step process initiated by electrostatic interactions with negatively charged heparan sulfate proteoglycans on the cell surface, followed primarily by endocytosis.[4] Direct translocation across the plasma membrane has also been proposed as a potential mechanism.[5]

The chirality of the arginine residues can influence the efficiency of these uptake pathways, and the effect appears to be cell-type dependent. Some studies have reported that cationic L-CPPs are taken up more efficiently than their D-counterparts in certain cell lines like MC57 fibrosarcoma and HeLa cells.[5][6] Conversely, other research suggests that the enhanced proteolytic stability of D-isoforms can lead to higher overall intracellular accumulation in some contexts. For instance, D-oligoarginines have demonstrated higher penetration ability than their L-counterparts in various cell types, a difference that may be attributed to the proteolytic activity at the cell surface.

Table 1: Quantitative Comparison of Cellular Uptake

ParameterD-Nona-arginine (r9)L-Nona-arginine (R9)Cell LinesKey FindingsReference
Uptake Efficiency LowerHigherMC57 fibrosarcoma, HeLaL-isoform showed more efficient uptake.[5][6]
Uptake Efficiency No significant differenceNo significant differenceJurkat T leukemiaChirality did not impact uptake in this cell line.[6]
Cytosolic Localization Concentration-dependent increaseLower at equivalent concentrationsJurkat leukemiaD-isoforms showed enhanced cellular uptake.

Note: The data presented is for the nona-arginine (R9/r9) backbone, as direct comparative studies on the Cys(Npys)-modified variants are limited.

Proteolytic Stability

A major hurdle for the in vivo application of peptide-based therapeutics is their susceptibility to degradation by proteases present in serum and within cells. The substitution of natural L-amino acids with their D-enantiomers is a well-established strategy to enhance peptide stability, as D-amino acids are not recognized by most endogenous proteases. This increased stability can lead to a longer biological half-life and sustained therapeutic effect.

Table 2: Proteolytic Stability of D- vs. L-arginine Peptides

AssayD-arginine IsoformL-arginine IsoformConditionsKey FindingsReference
Serum Stability HighLowIncubation in human serumD-amino acid substitution significantly improves protease resistance.[7]
Protease Resistance HighLowTrypsin digestionD-isoforms are resistant to enzymatic degradation.

Cytotoxicity Profile

The cytotoxicity of CPPs is a critical consideration for their therapeutic application. High concentrations of polyarginine peptides can lead to membrane disruption and cell death.[8] The cytotoxicity can also be influenced by the length of the peptide and any modifications.[9] While some studies suggest that low molecular weight polyarginines exhibit negligible cytotoxicity, it is essential to empirically determine the toxicity profile for each specific peptide and cell type.[8] The incorporation of D-arginine has been reported in some cases to reduce cytotoxicity compared to the L-isoform.[6]

Table 3: Cytotoxicity Data for Polyarginine Peptides

PeptideConcentrationCell LineViability (%)AssayReference
Dodecanoyl-[R5]25 µMCCRF-CEM~80%MTT[9]
Dodecanoyl-(R5)100 µMCCRF-CEM>80%MTT[9]
Polyarginine 9 (R9)up to 5 mg/mlA549No significant toxicityNot specified[8]

Note: The data presented is for various polyarginine peptides and is intended to be illustrative. Specific cytotoxicity should be determined for this compound isoforms.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to compare the D- and L-arginine isoforms of this compound.

Peptide Synthesis and Cys(Npys) Modification

Objective: To synthesize the (Arg)9 peptide with either D- or L-arginine and introduce the N-terminal Cys(Npys) modification.

Methodology:

  • Solid-Phase Peptide Synthesis (SPPS): The nona-arginine peptide is synthesized on a solid support resin using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. For the D-isoform, Fmoc-D-Arg(Pbf)-OH is used, and for the L-isoform, Fmoc-L-Arg(Pbf)-OH is used. The final amino acid coupled is Fmoc-Cys(Trt)-OH.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS).[10]

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Npys Activation: The purified Cys-(Arg)9 peptide is dissolved in a suitable buffer and reacted with 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl) to form the this compound peptide.[10]

  • Final Purification and Characterization: The final product is purified by RP-HPLC and its identity and purity are confirmed by mass spectrometry.

Cellular Uptake Quantification by Flow Cytometry

Objective: To quantitatively measure the intracellular accumulation of fluorescently labeled D- and L-isoforms of this compound.

Methodology:

  • Peptide Labeling: Covalently attach a fluorophore (e.g., fluorescein or TAMRA) to the peptide. This is often done at the N-terminus or on a lysine residue if incorporated into the sequence.

  • Cell Culture: Seed cells (e.g., HeLa, A549) in 24-well plates and culture until they reach approximately 80% confluency.

  • Peptide Incubation: Treat the cells with varying concentrations of the fluorescently labeled D- and L-isoforms for a defined period (e.g., 1-4 hours) at 37°C.[11]

  • Cell Harvesting: Wash the cells with PBS to remove non-adherent peptide. Detach the cells using trypsin-EDTA. The trypsin treatment also helps to remove membrane-bound, non-internalized peptide.[12]

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. The mean fluorescence intensity of the cell population is proportional to the amount of internalized peptide.[13]

  • Data Analysis: Compare the mean fluorescence intensities of cells treated with the D- and L-isoforms to determine the relative uptake efficiency.

Cellular Localization by Confocal Microscopy

Objective: To visualize the intracellular distribution of the D- and L-isoforms.

Methodology:

  • Cell Seeding: Seed cells on glass-bottom dishes or chamber slides suitable for microscopy.

  • Peptide Incubation: Treat the cells with fluorescently labeled D- and L-isoforms as described for flow cytometry.[14]

  • Staining: After incubation, wash the cells with PBS. Stain the nuclei with a suitable dye (e.g., DAPI or Hoechst) and, if desired, the cell membrane with a fluorescent marker (e.g., Wheat Germ Agglutinin).[14]

  • Imaging: Acquire images using a confocal laser scanning microscope. Z-stack images can be acquired to reconstruct the 3D distribution of the peptide within the cells.[15]

  • Image Analysis: Analyze the images to determine the subcellular localization of the peptides (e.g., cytoplasm, nucleus, endosomes).

Proteolytic Stability Assay

Objective: To assess the stability of the D- and L-isoforms in the presence of proteases or serum.

Methodology:

  • Incubation: Incubate a known concentration of the D- and L-isoforms in human serum or a solution of a specific protease (e.g., trypsin) at 37°C.[16]

  • Time-course Sampling: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Reaction Quenching: Stop the proteolytic degradation by adding a quenching agent, such as trichloroacetic acid (TCA), to precipitate the serum proteins.[17]

  • Sample Preparation: Centrifuge the samples to pellet the precipitated proteins and collect the supernatant containing the peptide fragments.

  • RP-HPLC Analysis: Analyze the supernatant by RP-HPLC. The degradation of the parent peptide is monitored by the decrease in the area of its corresponding peak over time.[18]

  • Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the half-life of each isoform.

Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the effect of the D- and L-isoforms on cell viability.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[19]

  • Peptide Treatment: Treat the cells with a range of concentrations of the D- and L-isoforms for a specified duration (e.g., 24 or 48 hours).[1]

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[19]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to untreated control cells.

Visualizing Key Processes and Workflows

To further clarify the concepts discussed, the following diagrams illustrate key experimental workflows and biological pathways.

experimental_workflow cluster_synthesis Peptide Synthesis & Characterization cluster_evaluation Comparative Evaluation cluster_analysis Data Analysis & Conclusion synthesis SPPS of D- and L-(Arg)9 npys_mod Cys(Npys) Modification synthesis->npys_mod purification RP-HPLC Purification & MS npys_mod->purification uptake Cellular Uptake (Flow Cytometry, Confocal) purification->uptake stability Proteolytic Stability (Serum Incubation, HPLC) purification->stability toxicity Cytotoxicity (MTT Assay) purification->toxicity data_analysis Quantitative Comparison of Isoforms uptake->data_analysis stability->data_analysis toxicity->data_analysis conclusion Selection of Optimal Isoform data_analysis->conclusion

Figure 1: Workflow for the comparative analysis of this compound isoforms.

cellular_uptake cluster_membrane Plasma Membrane cpp This compound cell_surface Cell Surface (Heparan Sulfates) cpp->cell_surface Binding endocytosis Endocytosis cell_surface->endocytosis Primary Pathway translocation Direct Translocation cell_surface->translocation Alternative Pathway endosome Endosome endocytosis->endosome cytoplasm Cytoplasm translocation->cytoplasm endosome->cytoplasm Endosomal Escape

Figure 2: Cellular uptake mechanisms of arginine-rich CPPs.

cargo_release peptide_cargo This compound-S-S-Cargo cytoplasm Reducing Environment of Cytoplasm (e.g., Glutathione) peptide_cargo->cytoplasm cleavage Disulfide Bond Cleavage cytoplasm->cleavage released_peptide Cys-(Arg)9 cleavage->released_peptide released_cargo Active Cargo cleavage->released_cargo

Figure 3: Intracellular release of cargo from this compound.

Conclusion

The choice between D- and L-arginine isoforms of this compound presents a trade-off between cellular uptake efficiency and proteolytic stability. While the L-arginine version may exhibit faster uptake in certain cell types, the D-arginine counterpart offers superior resistance to enzymatic degradation, a crucial attribute for in vivo applications. The optimal choice will therefore depend on the specific application, the nature of the cargo, and the biological system under investigation. This guide provides the foundational knowledge and experimental framework necessary for researchers to make an informed decision and to rigorously evaluate these promising drug delivery vectors. The detailed protocols and comparative data herein serve as a valuable resource for the rational design and development of next-generation CPP-based therapeutics.

References

Biophysical Properties of Cys(Npys)-(Arg)9: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cys(Npys)-(Arg)9 is a chemically modified cell-penetrating peptide (CPP) designed for the efficient intracellular delivery of various cargo molecules. It is composed of a poly-arginine backbone of nine D-arginine residues, which is responsible for its cell-penetrating properties, and an N-terminally activated cysteine residue, Cys(Npys). The 3-nitro-2-pyridinesulfenyl (Npys) group on the cysteine enables a selective reaction with a free thiol group on a cargo molecule, forming a disulfide bond. This conjugation strategy allows for the covalent attachment of therapeutics or probes for targeted intracellular delivery.[1][2][3][4][5] This guide provides a comprehensive overview of the known biophysical properties of the nona-arginine (R9) core of this peptide, outlines key experimental protocols for its characterization, and presents visual workflows for understanding its mechanism of action.

Note: Specific quantitative biophysical data for the this compound variant is limited in publicly available literature. The data and protocols presented here are primarily based on studies of the closely related nona-arginine (R9) peptide. The Cys(Npys) modification may influence these properties.

Data Presentation: Biophysical Properties of Nona-arginine (R9)

Biophysical PropertyTypical Value/CharacteristicKey References
Cellular Uptake Efficiency High, concentration and cell-type dependent. Generally more efficient than shorter oligoarginines.[6][6][7]
Primary Uptake Mechanism Endocytosis (macropinocytosis, clathrin-mediated, and caveolae-dependent).[7][8][7][8]
Secondary Uptake Mechanism Direct translocation, more prevalent at higher concentrations (≥10-20 µM).[7][7]
Cytotoxicity Generally low at concentrations effective for cargo delivery. Cytotoxicity observed at higher concentrations (>1 nmol for microspore cells).[2][2]
Serum Stability D-arginine isoforms (as in Cys(Npys)-(D-Arg)9) exhibit high resistance to proteases and thus have a longer half-life in serum compared to L-arginine counterparts.[7]
Solubility Soluble in water. For higher concentrations, organic solvents like acetonitrile or DMSO may be required.[4][9][4][9]

Mechanism of Cellular Uptake

The cellular uptake of nona-arginine peptides is a multi-faceted process, primarily driven by endocytosis.[7][8] At lower concentrations, the peptide interacts with negatively charged heparan sulfate proteoglycans on the cell surface, which triggers its internalization through various endocytic pathways.[8] At higher concentrations, direct translocation across the plasma membrane has been observed.[7]

Cellular Uptake of this compound cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Peptide This compound HSPG Heparan Sulfate Proteoglycans Peptide->HSPG Initial Binding Cytosol Cytosol Peptide->Cytosol Direct Translocation (High Concentration) Macropinosome Macropinosome HSPG->Macropinosome Macropinocytosis Clathrin_Vesicle Clathrin-coated Vesicle HSPG->Clathrin_Vesicle Clathrin-mediated Endocytosis Caveolae Caveolae HSPG->Caveolae Caveolae-dependent Endocytosis Endosome Endosome Macropinosome->Endosome Clathrin_Vesicle->Endosome Caveolae->Endosome Endosome->Cytosol Endosomal Escape

Cellular uptake pathways of nona-arginine peptides.

Experimental Protocols

Detailed below are representative protocols for the biophysical characterization of this compound. These are generalized methods and may require optimization for specific cell types and experimental conditions.

Quantification of Cellular Uptake by Flow Cytometry

This protocol allows for the quantitative analysis of peptide internalization into a cell population.

Flow_Cytometry_Workflow Start Start: Fluorescently-labeled This compound Cell_Culture Seed cells in a multi-well plate Start->Cell_Culture Incubation Incubate cells with labeled peptide (e.g., 1-10 µM for 1-4 hours) Cell_Culture->Incubation Washing Wash cells with PBS to remove non-adherent peptide Incubation->Washing Trypsinization Trypsinize cells to detach and remove surface-bound peptide Washing->Trypsinization Centrifugation Centrifuge and resuspend cells in FACS buffer Trypsinization->Centrifugation Analysis Analyze fluorescence intensity using a flow cytometer Centrifugation->Analysis End End: Quantitative uptake data Analysis->End MTT_Assay_Workflow Start Start: this compound Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Peptide_Treatment Treat cells with varying concentrations of the peptide for 24-48 hours Cell_Seeding->Peptide_Treatment MTT_Addition Add MTT solution and incubate for 4 hours Peptide_Treatment->MTT_Addition Formazan_Solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm using a plate reader Formazan_Solubilization->Absorbance_Measurement End End: Cell viability data (IC50) Absorbance_Measurement->End

References

An In-depth Technical Guide to the Cellular Uptake Pathways of Arginine-Rich Cell-Penetrating Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanisms governing the cellular internalization of arginine-rich cell-penetrating peptides (CPPs), a critical class of vectors for intracellular drug delivery. Arginine-rich CPPs, such as the HIV-1 Tat peptide and oligoarginines, are renowned for their ability to traverse cellular membranes and deliver a wide array of cargo molecules into cells.[1][2][3] Understanding the intricate pathways of their uptake is paramount for the rational design of more efficient and targeted therapeutic delivery systems.

Core Cellular Uptake Mechanisms

The cellular entry of arginine-rich CPPs is primarily mediated by two distinct pathways: direct translocation across the plasma membrane and endocytosis . The predominance of one pathway over the other is influenced by several factors, including the CPP's concentration, the nature and size of the cargo, and the specific cell type.[1][4]

Direct Translocation

Direct translocation is an energy-independent process where the CPP moves directly across the lipid bilayer of the cell membrane into the cytoplasm.[5] This mechanism is more prevalent at higher CPP concentrations.[4] The initial interaction is driven by the electrostatic attraction between the positively charged guanidinium groups of the arginine residues and the negatively charged components of the cell surface, such as heparan sulfate proteoglycans (HSPGs).[6] Following this initial binding, the peptide is thought to induce transient pores or destabilize the membrane, allowing for its passage into the cytosol.[5]

Endocytosis

Endocytosis is an energy-dependent process and the major route of uptake at lower CPP concentrations.[3][7] This pathway involves the engulfment of the CPP and its cargo by the cell membrane, leading to the formation of intracellular vesicles. Several endocytic routes have been implicated in the uptake of arginine-rich CPPs:

  • Macropinocytosis: This is a prominent pathway for many arginine-rich CPPs. It is a form of fluid-phase endocytosis characterized by the formation of large, irregular vesicles called macropinosomes.[8] The process is initiated by the binding of CPPs to HSPGs, which triggers a signaling cascade involving the activation of the small GTPase Rac1 and subsequent actin cytoskeleton rearrangement.[6][9]

  • Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits at the plasma membrane that invaginate to form vesicles.[7]

  • Caveolae-Mediated Endocytosis: This process is characterized by the involvement of small, flask-shaped invaginations of the plasma membrane called caveolae.

It is important to note that these pathways are not mutually exclusive, and multiple endocytic routes can be simultaneously active for the uptake of a single type of CPP.[3]

Quantitative Analysis of Cellular Uptake

The efficiency of cellular uptake of arginine-rich CPPs can be quantified using various techniques. Below are tables summarizing quantitative data for some of the most studied arginine-rich CPPs.

CPP SequenceCell LineConcentration (µM)Incubation TimeUptake Efficiency (Relative to Control/Standard)Reference
Tat (48-60)HeLa101 hourStandard for comparison[10]
Tat (48-60)Jurkat10variousTime-dependent increase[11]
R9HeLa12, 6, 24 hoursTime-dependent variation[12]
R9Prostate cells530 minutes~57-80% of R11 uptake[13]
R11Prostate cells530 minutesHighest uptake among R9, R11, R13[13][14]
R13Prostate cells530 minutes~4-15% of R11 uptake[13]
R8KeratocytesNot specifiedNot specifiedCalculated uptake: 58.2 nM[15]
R9KeratocytesNot specifiedNot specifiedCalculated uptake: 62.7 nM[15]
R12KeratocytesNot specifiedNot specifiedCalculated uptake: 48.9 nM[15]
PenetratinP. falciparum13 hoursSignificantly greater than F-My1[16]
R8P. falciparum13 hoursSignificantly greater than F-My1[16]
CPPCell LineIC50 / EC50 (µM)NotesReference
Tat-CP50: 3.1CP50 is the concentration for 50% cell penetration.[17]
Penetratin-CP50: 0.82CP50 is the concentration for 50% cell penetration.[17]
Nona-arginine (R9)-CP50: 0.3CP50 is the concentration for 50% cell penetration.[17]

Signaling Pathways

The induction of macropinocytosis by arginine-rich CPPs is a well-characterized signaling event. The following diagram illustrates the key steps in this pathway.

Macropinocytosis_Signaling CPP Arginine-rich CPP HSPG Heparan Sulfate Proteoglycan (HSPG) CPP->HSPG Binds to Clustering HSPG Clustering HSPG->Clustering Induces Membrane Plasma Membrane Rac1_inactive Rac1-GDP (inactive) Clustering->Rac1_inactive Activates GEFs for Rac1_active Rac1-GTP (active) Rac1_inactive->Rac1_active GTP loading Actin Actin Cytoskeleton Rac1_active->Actin Promotes rearrangement of Ruffling Membrane Ruffling Actin->Ruffling Macropinosome Macropinosome Formation Ruffling->Macropinosome

Caption: Signaling pathway for arginine-rich CPP-induced macropinocytosis.

Experimental Protocols

A variety of experimental techniques are employed to investigate the cellular uptake mechanisms of arginine-rich CPPs. Detailed methodologies for key experiments are provided below.

Experimental Workflow for Studying CPP Uptake

Experimental_Workflow start Start: Cell Culture incubation Incubate cells with fluorescently labeled CPP start->incubation wash Wash to remove unbound CPP incubation->wash trypsin Optional: Trypsin treatment to remove surface-bound CPP wash->trypsin analysis Analysis wash->analysis trypsin->analysis microscopy Fluorescence Microscopy (Qualitative/Localization) analysis->microscopy flow Flow Cytometry (Quantitative) analysis->flow maldi MALDI-TOF MS (Absolute Quantification) analysis->maldi end End microscopy->end flow->end maldi->end

Caption: General experimental workflow for studying CPP cellular uptake.

Quantitative Fluorescence Microscopy

This method allows for the visualization of CPP localization within cells and a semi-quantitative analysis of uptake.

Materials:

  • Fluorescently labeled CPP (e.g., FITC-Tat)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for fixation (optional)

  • Nuclear stain (e.g., DAPI or Hoechst)

  • Confocal microscope

Procedure:

  • Seed cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

  • Prepare a working solution of the fluorescently labeled CPP in cell culture medium at the desired concentration.

  • Remove the culture medium from the cells and wash once with pre-warmed PBS.

  • Add the CPP solution to the cells and incubate for the desired time at 37°C.

  • After incubation, remove the CPP solution and wash the cells three times with cold PBS to remove unbound peptide.

  • (Optional) For fixed-cell imaging, incubate the cells with 4% PFA in PBS for 15 minutes at room temperature. Wash three times with PBS.

  • Add a nuclear stain, such as DAPI, and incubate for 5-10 minutes.

  • Wash the cells with PBS and add fresh medium or mounting medium.

  • Image the cells using a confocal microscope. Acquire images in the appropriate channels for the CPP's fluorophore and the nuclear stain.

  • Analyze the images to determine the subcellular localization of the CPP. For quantitative analysis, measure the fluorescence intensity per cell using image analysis software.[1]

Flow Cytometry for Quantitative Uptake Analysis

Flow cytometry provides a high-throughput method to quantify the amount of fluorescently labeled CPP taken up by a large population of cells.[3][18]

Materials:

  • Fluorescently labeled CPP

  • Cell culture medium

  • PBS

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Culture cells in multi-well plates to the desired confluency.

  • Treat the cells with the fluorescently labeled CPP at various concentrations and for different time points.

  • After incubation, wash the cells twice with cold PBS.

  • To remove non-internalized, surface-bound CPPs, treat the cells with trypsin-EDTA for a short period (e.g., 5-10 minutes) to detach the cells and cleave extracellular peptides.[3]

  • Neutralize the trypsin with complete medium and transfer the cell suspension to flow cytometry tubes.

  • Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in cold PBS or flow cytometry buffer.

  • Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of individual cells.

  • Gate on the live cell population and quantify the mean fluorescence intensity, which is proportional to the amount of internalized CPP.

Endocytosis Inhibition Assay

This assay helps to elucidate the specific endocytic pathways involved in CPP uptake by using pharmacological inhibitors.[3][19]

Materials:

  • Fluorescently labeled CPP

  • Cell culture medium

  • Endocytosis inhibitors (e.g., chlorpromazine for clathrin-mediated endocytosis, genistein for caveolae-mediated endocytosis, amiloride or EIPA for macropinocytosis)

  • Control vehicle (e.g., DMSO)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Seed cells and culture them as for the flow cytometry or microscopy assay.

  • Pre-incubate the cells with the specific endocytosis inhibitors at their effective, non-toxic concentrations for 30-60 minutes at 37°C. Include a vehicle-only control.

  • Without removing the inhibitors, add the fluorescently labeled CPP to the cells and incubate for the desired time.

  • Wash the cells and proceed with either flow cytometry or fluorescence microscopy as described in the previous protocols.

  • Compare the uptake of the CPP in the presence and absence of each inhibitor. A significant reduction in uptake in the presence of a specific inhibitor suggests the involvement of that particular endocytic pathway.

InhibitorTarget PathwayTypical ConcentrationReference
ChlorpromazineClathrin-mediated endocytosis10-30 µM[19]
GenisteinCaveolae-mediated endocytosis50-200 µM[19]
Amiloride/EIPAMacropinocytosis50-100 µM[3]
Cytochalasin DActin polymerization (affects macropinocytosis)1-10 µM[3]
Methyl-β-cyclodextrin (MβCD)Cholesterol depletion (disrupts lipid rafts/caveolae)1-10 mM[19]
MALDI-TOF Mass Spectrometry for Absolute Quantification

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry allows for the absolute quantification of internalized peptides, distinguishing them from degraded fragments.[20][21]

Materials:

  • CPP of interest

  • Isotopically labeled CPP internal standard

  • Cell culture reagents

  • Trypsin

  • Cell lysis buffer

  • MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid)

  • MALDI-TOF mass spectrometer

Procedure:

  • Incubate cells with the CPP of interest.

  • Wash the cells thoroughly to remove non-bound peptide.

  • Lyse the cells and add a known amount of the isotopically labeled CPP as an internal standard.

  • Purify the peptide from the cell lysate (e.g., using biotin-streptavidin affinity purification if the peptides are biotinylated).

  • Mix the purified peptide sample with the MALDI matrix solution and spot it onto the MALDI target plate.

  • Analyze the sample using a MALDI-TOF mass spectrometer.

  • Quantify the amount of internalized CPP by comparing the signal intensity of the analyte peptide with that of the internal standard. This method provides a highly accurate and sensitive measurement of CPP uptake.[20]

References

The Dawn of a New Delivery Era: A Technical Guide to the History and Discovery of Oligoarginine Cell-Penetrating Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For decades, the cell membrane stood as a formidable barrier to the intracellular delivery of therapeutic molecules. The discovery of cell-penetrating peptides (CPPs), particularly oligoarginine-based CPPs, marked a paradigm shift, offering a versatile and potent shuttle service into the cell's interior. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the history, discovery, and core methodologies associated with these remarkable molecules.

A Journey Through Time: The Discovery of Arginine's Power

The story of oligoarginine CPPs begins not with synthetic peptides, but with a viral protein. In 1988, independent studies by Frankel and Pabo revealed that the trans-activating transcriptional activator (Tat) protein from the Human Immunodeficiency Virus (HIV-1) could be taken up by cells in culture and translocate to the nucleus. This groundbreaking observation laid the foundation for the entire field of CPPs.

Subsequent research focused on dissecting the Tat protein to identify the specific domain responsible for this remarkable cell-penetrating ability. In 1997, the minimal protein transduction domain (PTD) of Tat was identified as the arginine-rich motif YGRKKRRQRRR. This discovery sparked immense interest in the role of arginine residues in mediating cellular uptake.

The early 2000s witnessed a pivotal shift from viral protein fragments to purely synthetic peptides. The seminal work of researchers like Paul A. Wender and Shiroh Futaki demonstrated that short, synthetic chains of arginine residues, or "oligoarginines," were not only capable of cellular entry but were often more efficient than the native Tat sequence. This opened the door to the rational design and optimization of oligoarginine peptides as customizable delivery vectors.

Cracking the Cellular Code: Mechanisms of Oligoarginine Uptake

The precise mechanisms by which oligoarginine peptides traverse the cell membrane have been a subject of intense investigation and debate. Early models proposed a direct, energy-independent translocation across the lipid bilayer. However, a growing body of evidence now points towards a more complex and multifaceted process, with endocytosis playing a central role.

The current understanding is that the positively charged guanidinium groups of the arginine residues interact with negatively charged components of the cell surface, such as heparan sulfate proteoglycans. This interaction is believed to trigger internalization through various endocytic pathways, including macropinocytosis and clathrin-mediated endocytosis. The subsequent escape of the oligoarginine and its cargo from the endosome into the cytoplasm is a critical and often rate-limiting step for successful delivery.

The efficiency of uptake is influenced by several factors, most notably the number of arginine residues. While a minimum of six to seven arginines is generally considered necessary for efficient translocation, the optimal length can vary depending on the cell type and the nature of the cargo being delivered.

Quantifying a Breakthrough: The Efficacy of Oligoarginine Peptides

The ability to quantify the cellular uptake and biological activity of oligoarginine CPPs is paramount for their development as therapeutic delivery vehicles. The following tables summarize key quantitative data from various studies, highlighting the impact of peptide length and modification on uptake efficiency and cytotoxicity.

PeptideCell LineUptake Efficiency (Relative to Control)Reference Study
R7VariousVaries[1]
R8VariousVaries[1]
R9Prostate Cancer CellsHigher than R13[2]
R11Prostate Cancer CellsHighest among R9, R11, R13[2]
R13Prostate Cancer CellsLower than R9 and R11[2]
Dodecanoyl-[R5]SK-OV-3~13.7-fold higher than control[3]
Dodecanoyl-(R5) (linear)SK-OV-3~10.2-fold higher than control[3]

Table 1: Comparative Cellular Uptake Efficiency of Oligoarginine Peptides. This table illustrates the length-dependent nature of oligoarginine uptake and the enhancing effect of modifications such as acylation.

PeptideCell LineAssayIC50 / % ViabilityReference Study
Oligoarginines (general)Ocular cellsAlamarBlueNon-toxic at effective concentrations[4]
Dodecanoyl-[R5]SK-OV-3, CCRF-CEM, HEK 293TMTS AssayLow cytotoxicity at effective concentrations[3]
Acylated Cyclic PolyargininesSK-OV-3MTS AssayIncreased toxicity with longer fatty acid chains[3]

Table 2: Cytotoxicity Profile of Oligoarginine Peptides. This table provides an overview of the biocompatibility of various oligoarginine peptides, a critical factor for their therapeutic application.

The Architect's Toolkit: Visualizing Key Processes

To better understand the complex processes involved in oligoarginine-mediated delivery, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

G General Workflow for Assessing Oligoarginine CPP Efficacy cluster_0 Peptide Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Data Analysis & Interpretation a Oligoarginine Synthesis b Fluorescent Labeling a->b c Purity & Identity Confirmation (HPLC, MS) b->c d Cell Culture c->d Introduce peptide to cells e Cellular Uptake Assay (Flow Cytometry/Microscopy) d->e f Cytotoxicity Assay (MTT/MTS) d->f g Endosomal Escape Assay e->g h Quantification of Uptake e->h i Determination of IC50 f->i j Assessment of Cytosolic Delivery g->j

Workflow for evaluating oligoarginine CPPs.

G Proposed Mechanisms of Oligoarginine Cellular Uptake cluster_0 Cell Exterior cluster_2 Cytoplasm Oligoarginine Oligoarginine-Cargo Complex CellSurface Cell Surface (Heparan Sulfate Proteoglycans) Oligoarginine->CellSurface Initial Electrostatic Interaction Endosome Endosome CellSurface->Endosome Endocytosis (e.g., Macropinocytosis) Cytosol Cytosolic Release of Cargo Endosome->Cytosol Endosomal Escape

Mechanisms of oligoarginine uptake.

Blueprints for Discovery: Detailed Experimental Protocols

Reproducibility is the cornerstone of scientific advancement. This section provides detailed methodologies for key experiments cited in the study of oligoarginine CPPs.

Cellular Uptake Assay via Flow Cytometry

This protocol describes a quantitative method to measure the internalization of fluorescently labeled oligoarginine peptides.

  • Materials:

    • HeLa or Jurkat cells

    • Fluorescently labeled oligoarginine peptide (e.g., FITC-R9)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA

    • Flow cytometer

  • Procedure:

    • Seed cells in a 24-well plate and culture until they reach approximately 80% confluency.

    • Prepare different concentrations of the fluorescently labeled oligoarginine peptide in complete culture medium. A typical concentration range is 1-20 µM.

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the peptide solutions to the respective wells and incubate for a defined period (e.g., 1-4 hours) at 37°C in a 5% CO2 incubator.

    • After incubation, remove the peptide solution and wash the cells three times with cold PBS to remove non-internalized peptide.

    • Detach the cells using Trypsin-EDTA.

    • Resuspend the cells in PBS and analyze the fluorescence intensity of individual cells using a flow cytometer. Untreated cells should be used as a negative control to set the baseline fluorescence.

Cytotoxicity Assessment using the MTS Assay

This protocol outlines a colorimetric assay to evaluate the effect of oligoarginine peptides on cell viability.

  • Materials:

    • Cells of interest (e.g., HeLa, SK-OV-3)

    • Oligoarginine peptide

    • 96-well plates

    • Complete cell culture medium

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

    • After 24 hours, replace the medium with fresh medium containing serial dilutions of the oligoarginine peptide. Include untreated cells as a control.

    • Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C.

    • Add the MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the absorbance of untreated control cells.

Endosomal Escape Assay using a pH-Sensitive Dye

This protocol describes a method to assess the release of cargo from endosomes into the cytoplasm.

  • Materials:

    • Cells of interest

    • Oligoarginine peptide co-incubated with a pH-sensitive fluorescent cargo (e.g., a dextran conjugated to a dye that is quenched in the acidic environment of the endosome but fluoresces at the neutral pH of the cytoplasm).

    • Live-cell imaging microscope

  • Procedure:

    • Seed cells on glass-bottom dishes suitable for live-cell imaging.

    • Prepare a solution containing the oligoarginine peptide and the pH-sensitive cargo in live-cell imaging medium.

    • Replace the culture medium with the peptide-cargo solution and incubate the cells.

    • Monitor the cells over time using a live-cell imaging microscope.

    • Initially, the fluorescence should be low and localized to punctate structures (endosomes). An increase in diffuse cytoplasmic fluorescence indicates the escape of the cargo from the endosomes.

    • Quantify the change in cytoplasmic fluorescence over time to assess the efficiency of endosomal escape.

The Future is Bright and Arginine-Rich

The discovery and development of oligoarginine cell-penetrating peptides have revolutionized the field of drug delivery. Their ability to transport a wide array of cargo molecules across the cell membrane has opened up new avenues for treating a multitude of diseases. As our understanding of their uptake mechanisms deepens and our ability to chemically modify and optimize these peptides improves, the therapeutic potential of oligoarginine-based delivery systems will undoubtedly continue to expand, heralding a new era of targeted and efficient intracellular medicine.

References

Cys(Npys)-(Arg)9: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cys(Npys)-(Arg)9 is a promising cell-penetrating peptide (CPP) utilized as a carrier for the intracellular delivery of various therapeutic and diagnostic agents. Comprised of nine D-arginine residues and a 3-nitro-2-pyridinesulfenyl (Npys) activated cysteine, its physicochemical properties are paramount to its efficacy and application in drug development. This technical guide provides a comprehensive overview of the predicted solubility and stability characteristics of this compound, based on the known properties of analogous arginine-rich and D-amino acid containing peptides. While specific quantitative data for this peptide is not extensively available in public literature, this document outlines detailed experimental protocols for researchers to determine these critical parameters.

Predicted Solubility Properties of this compound

The solubility of a peptide is fundamentally governed by its amino acid composition, including its overall charge and hydrophobicity. This compound possesses a strong polycationic nature due to the presence of nine arginine residues, which have a pKa of approximately 12.5. This suggests a high intrinsic solubility in aqueous solutions.

Theoretical Solubility Profile:

  • Aqueous Solutions: Due to its highly cationic nature, this compound is predicted to be readily soluble in water and aqueous buffers (e.g., PBS, Tris) at neutral and acidic pH.[1][2] The guanidinium groups of the arginine residues will be protonated, leading to strong electrostatic interactions with water molecules.

  • pH Dependence: The solubility is expected to be maintained across a wide pH range. At alkaline pH, deprotonation of the guanidinium groups could potentially decrease solubility, though this is unlikely to be significant until a very high pH is reached.

  • Organic Solvents: For peptides that are difficult to dissolve in aqueous solutions, organic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (ACN) can be used.[2][3] However, for a highly charged peptide like this compound, aqueous solutions should be the primary choice. If organic solvents are necessary, a small amount of DMSO can be used to create a stock solution, which can then be diluted into an aqueous buffer.[3] Caution should be exercised when using DMSO with peptides containing cysteine, as it can potentially oxidize the thiol group, although the Npys protection may mitigate this.[3]

Table 1: Experimental Solubility Determination for this compound
Solvent SystempHTemperature (°C)Maximum Solubility (mg/mL or mM)Observations (e.g., Clear, Cloudy, Precipitate)
Deionized Water~725
Phosphate-Buffered Saline (PBS)7.425
0.1 M Acetate Buffer5.025
0.1 M Tris Buffer8.025
5% DMSO in Water~725
5% Acetonitrile in Water~725

Experimental Protocol for Solubility Assessment

This protocol outlines a systematic approach to determine the solubility of this compound.

Materials:

  • Lyophilized this compound peptide

  • Deionized water (Milli-Q or equivalent)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 0.1 M Acetate Buffer, pH 5.0

  • 0.1 M Tris Buffer, pH 8.0

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Acetonitrile (ACN), analytical grade

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer (for concentration determination)

Procedure:

  • Initial Solubility Test:

    • Weigh a small, precise amount of lyophilized this compound (e.g., 1 mg) into a microcentrifuge tube.

    • Add a defined volume of the primary solvent (e.g., 100 µL of deionized water) to achieve a high starting concentration (e.g., 10 mg/mL).

    • Vortex the tube for 30 seconds.

    • Visually inspect the solution for any undissolved particles.

    • If the peptide is not fully dissolved, sonication can be employed to aid dissolution.[2]

  • Serial Dilution for Maximum Solubility:

    • If the peptide dissolves completely at the initial high concentration, it can be considered highly soluble.

    • If not, add increasing volumes of the solvent in a stepwise manner, vortexing after each addition, until the peptide is fully dissolved. Record the final volume to calculate the maximum solubility.

    • If the peptide remains insoluble even after significant dilution, test alternative solvents.

  • Testing in Different Solvents and pH:

    • Repeat the procedure with different aqueous buffers (PBS, acetate, Tris) to assess pH-dependent solubility.

    • For organic co-solvents, first attempt to dissolve the peptide in a small volume of the organic solvent (e.g., DMSO), and then dilute with the aqueous buffer of choice.

  • Confirmation of Dissolution:

    • After vortexing and sonication, centrifuge the sample at high speed (e.g., 14,000 rpm) for 5-10 minutes to pellet any undissolved material.[4]

    • A clear supernatant indicates complete dissolution. The concentration of the peptide in the supernatant can be quantified using a spectrophotometer by measuring the absorbance at 280 nm (if there are Trp or Tyr residues, which is not the case here) or by using a colorimetric peptide assay (e.g., BCA assay).

G Workflow for Peptide Solubility Determination start Start: Lyophilized this compound add_solvent Add defined volume of primary solvent (e.g., water) start->add_solvent vortex_sonicate Vortex and/or Sonicate add_solvent->vortex_sonicate visual_inspection Visually inspect for dissolution vortex_sonicate->visual_inspection dissolved Peptide Dissolved visual_inspection->dissolved Yes not_dissolved Not Fully Dissolved visual_inspection->not_dissolved No centrifuge Centrifuge to pellet undissolved peptide dissolved->centrifuge add_more_solvent Add more solvent and repeat vortex/sonication not_dissolved->add_more_solvent test_other_solvents Test alternative solvents (e.g., buffers, organic co-solvents) not_dissolved->test_other_solvents add_more_solvent->vortex_sonicate test_other_solvents->add_solvent quantify Quantify concentration of supernatant centrifuge->quantify end End: Determine Maximum Solubility quantify->end

Caption: Workflow for determining the solubility of this compound.

Predicted Stability Properties and Degradation Pathways of this compound

The stability of this compound is influenced by its constituent amino acids and modifications.

Theoretical Stability Profile:

  • Proteolytic Stability: The peptide is composed of D-arginine residues. Peptides made from D-amino acids are highly resistant to degradation by proteases, which are stereospecific for L-amino acids.[5][6] This confers a significant advantage for in vivo applications, leading to a longer half-life.

  • Chemical Stability:

    • Npys-Cysteine Linkage: The 3-nitro-2-pyridinesulfenyl (Npys) group on the cysteine is a reactive moiety designed for conjugation with a free thiol group. This linkage is a mixed disulfide bond and can be susceptible to cleavage in the presence of reducing agents (e.g., dithiothreitol, DTT) or other free thiols. This is often the intended mechanism for releasing a conjugated cargo within the reducing environment of the cell.

    • Oxidation: The cysteine residue, even when protected with the Npys group, can be a site for oxidation, particularly at higher pH and in the presence of oxygen or metal ions.

    • Deamidation: While less common for arginine, deamidation can occur in peptides, especially those containing asparagine or glutamine, under certain pH and temperature conditions.

Table 2: Experimental Stability Assessment of this compound
ConditionTime (hours)% Intact PeptideDegradation Products (m/z)
Temperature Stability
4°C in PBS, pH 7.40100
24
48
72
25°C in PBS, pH 7.40100
24
48
72
37°C in PBS, pH 7.40100
24
48
72
pH Stability (at 25°C)
0.1 M Acetate Buffer, pH 5.00100
24
0.1 M Tris Buffer, pH 8.00100
24
Enzymatic Stability
In Human Serum (37°C)0100
6
12
24

Experimental Protocol for Stability Assessment

This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the degradation of this compound over time under various stress conditions.

Materials:

  • Stock solution of this compound of known concentration

  • Appropriate buffers (e.g., PBS pH 7.4, acetate pH 5.0, Tris pH 8.0)

  • Human serum

  • Incubators set at 4°C, 25°C, and 37°C

  • HPLC system with a C18 column and UV detector

  • Mass spectrometer (optional, for identification of degradation products)

  • Quenching solution (e.g., 10% trifluoroacetic acid, TFA)

Procedure:

  • Preparation of Stability Samples:

    • Dilute the this compound stock solution into the different buffer systems and human serum to a final working concentration (e.g., 1 mg/mL).

    • Aliquot the samples for each time point and condition to avoid repeated freeze-thaw cycles.

  • Incubation:

    • Place the samples in the respective incubators for the specified time course.

  • Sample Analysis at Each Time Point:

    • At each designated time point, retrieve an aliquot from each condition.

    • For serum samples, precipitate the proteins by adding an equal volume of cold acetonitrile or a suitable organic solvent mixture.[7] Centrifuge to pellet the precipitated proteins.

    • For all samples, quench any further reaction by adding a quenching solution like TFA.

    • Analyze the samples by reverse-phase HPLC. A gradient of acetonitrile in water with 0.1% TFA is a common mobile phase system for peptide analysis.[8][9]

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm for the peptide backbone and a secondary wavelength for the Npys group if it has a distinct absorbance).

  • Data Analysis:

    • The peak corresponding to the intact this compound will decrease over time if degradation occurs.

    • New peaks corresponding to degradation products may appear.

    • Calculate the percentage of intact peptide remaining at each time point by comparing the peak area of the intact peptide to the total peak area of all peptide-related species.

    • If a mass spectrometer is connected to the HPLC, the mass of the degradation products can be determined to identify the degradation pathway (e.g., cleavage of the Npys group, oxidation).

G Workflow for Peptide Stability Assessment start Start: this compound Stock Solution prepare_samples Prepare samples in different buffers and serum start->prepare_samples incubate Incubate under various conditions (pH, temp) prepare_samples->incubate time_point At each time point incubate->time_point time_point->incubate Continue incubation retrieve_sample Retrieve sample aliquot time_point->retrieve_sample quench_reaction Quench reaction (e.g., with TFA) retrieve_sample->quench_reaction hplc_analysis Analyze by RP-HPLC quench_reaction->hplc_analysis data_analysis Analyze data: Peak area of intact peptide vs. degradation products hplc_analysis->data_analysis end End: Determine Stability Profile data_analysis->end

Caption: Workflow for assessing the stability of this compound.

Conclusion

This compound is a highly cationic peptide with predicted high solubility in aqueous solutions and enhanced stability against proteolytic degradation due to its D-arginine composition. The primary potential points of instability are the Npys-cysteine linkage, which is susceptible to reducing agents, and potential oxidation of the cysteine residue. The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively determine the solubility and stability profiles of this compound, which is essential for its successful application in research and drug development. These characterizations will enable the optimization of formulation, storage conditions, and in vivo application strategies.

References

In Vitro Characterization of Cys(Npys)-(Arg)9 Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cys(Npys)-(Arg)9 peptide is a prominent member of the cell-penetrating peptide (CPP) family, designed to facilitate the intracellular delivery of various cargo molecules. This peptide consists of a poly-arginine sequence of nine D-arginine residues, which imparts a strong positive charge, and a unique N-terminal cysteine residue modified with a 3-nitro-2-pyridinesulfenyl (Npys) group. This Npys modification is key to its function, enabling the covalent conjugation of cargo molecules containing a free thiol group via a disulfide bond. The resulting conjugate can efficiently traverse the cell membrane. Once inside the cell, the disulfide bond is readily cleaved within the reducing environment of the cytoplasm, releasing the unmodified cargo to exert its biological function. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including detailed experimental protocols, quantitative data, and a discussion of its mechanism of action.

Peptide Specifications

CharacteristicDescription
Sequence Cys(Npys)-(D-Arg)9
Full Name Cys(3-nitro-2-pyridinesulfenyl)-(D-Arginine)9
Molecular Formula C62H118N40O12S2
Molecular Weight Approximately 1680 g/mol
Key Features - Nine D-arginine residues for cell penetration. - Npys-activated cysteine for thiol-specific conjugation. - Forms a reducible disulfide linkage with cargo.

Mechanism of Action: Cellular Uptake and Cargo Release

The cellular uptake of arginine-rich CPPs like this compound is a complex process that is not yet fully elucidated. Current research suggests that multiple pathways may be involved, including direct translocation across the plasma membrane and various forms of endocytosis. The specific route of entry can be influenced by several factors, such as the concentration of the peptide-cargo conjugate, the nature and size of the cargo, and the cell type.

Once the this compound-cargo conjugate is internalized, the disulfide bond linking the peptide and its payload is exposed to the reducing environment of the cytoplasm. The high concentration of reducing agents, such as glutathione, leads to the cleavage of the disulfide bond, liberating the cargo in its active form.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space (Reducing Environment) PeptideCargo This compound-S-S-Cargo DirectTranslocation Direct Translocation PeptideCargo->DirectTranslocation Endocytosis Endocytosis PeptideCargo->Endocytosis ReleasedCargo Released Cargo DirectTranslocation->ReleasedCargo Disulfide Cleavage Endosome Endosome Endocytosis->Endosome Endosome->ReleasedCargo Endosomal Escape & Disulfide Cleavage FreePeptide Free Cys-(Arg)9 ReleasedCargo->FreePeptide

Proposed cellular uptake and cargo release pathway for this compound.

Experimental Protocols

Conjugation of this compound to a Thiol-Containing Cargo

This protocol is adapted from the methodology used for conjugating the peptide to TALEN proteins as described by Liu et al. (2014).

Materials:

  • This compound peptide

  • Thiol-containing cargo protein (e.g., TALEN with surface-exposed cysteines)

  • Conjugation Buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.0)

  • Serum-free cell culture medium

Procedure:

  • Prepare the cargo protein in the conjugation buffer.

  • Add this compound to the cargo protein solution at a desired molar ratio (e.g., 30:1 peptide to protein).

  • Incubate the reaction mixture for at least 1 hour at room temperature without agitation.

  • The resulting conjugate solution can be diluted with serum-free medium for direct addition to cells.

In Vitro Delivery of a Protein Cargo to Mammalian Cells

This protocol is based on the delivery of TALEN proteins into human cell lines.

Materials:

  • Adherent mammalian cells (e.g., HEK293T) cultured in appropriate medium

  • This compound-cargo conjugate solution

  • Phosphate-buffered saline (PBS)

Procedure:

  • Plate cells in a suitable format (e.g., 24-well plate) and grow to the desired confluency.

  • On the day of treatment, gently wash the cells with PBS.

  • Dilute the this compound-cargo conjugate in serum-free medium to the final desired concentration.

  • Add the conjugate solution to the cells and incubate for a specified period (e.g., 4-6 hours) at 37°C in a CO2 incubator.

  • After the incubation period, remove the treatment solution and replace it with a complete growth medium.

  • Allow the cells to recover and express the delivered protein for a suitable duration (e.g., 48-72 hours) before analysis.

G start Start conjugation 1. Conjugate this compound to Thiol-Containing Cargo start->conjugation treatment 3. Treat Cells with Peptide-Cargo Conjugate conjugation->treatment cell_prep 2. Prepare Target Cells (e.g., HEK293T) cell_prep->treatment incubation 4. Incubate for 4-6 hours treatment->incubation recovery 5. Replace with Fresh Medium and Recover for 48-72 hours incubation->recovery analysis 6. Analyze for Cargo Activity (e.g., Gene Editing) recovery->analysis end End analysis->end

Experimental workflow for cargo delivery using this compound.

In Vitro Efficacy and Cytotoxicity

Cargo Delivery Efficiency

The efficacy of this compound as a delivery vehicle has been demonstrated in both mammalian and plant cells.

CargoCell TypeDelivery EfficiencyReference
TALEN Proteins (targeting CCR5 gene)HEK293TUp to 25% gene modificationLiu et al., 2014
TALEN Proteins (targeting BMPR1A gene)HEK293TUp to 15% gene modificationLiu et al., 2014
mCherry Fluorescent ProteinWheat MicrosporesSuccessful intracellular delivery observed via fluorescence microscopyBilichak et al., 2015[1]
Cytotoxicity Assessment

A critical aspect of any delivery vector is its potential for cellular toxicity. Studies have shown that this compound exhibits low toxicity in mammalian cells at effective concentrations.

Cell TypeAssayResultsReference
HEK293TNot specifiedNo overt toxicity observed at concentrations effective for TALEN deliveryLiu et al., 2014
Wheat MicrosporesFluorescein Diacetate (FDA) Viability AssayCytotoxic at amounts higher than 1 nmol.[1]Bilichak et al., 2015[1]

Conclusion

The this compound peptide is a versatile and effective tool for the intracellular delivery of thiol-containing cargo molecules. Its mechanism of action, involving a reversible disulfide linkage, ensures the release of the cargo in its active form within the reducing environment of the cell. The experimental protocols provided in this guide offer a starting point for researchers to utilize this peptide for their specific delivery needs. The available data indicates high delivery efficiency with minimal cytotoxicity in mammalian cell lines, making this compound a valuable asset for drug development and fundamental research applications. Further investigation into the precise cellular uptake mechanisms will undoubtedly enhance the rational design of next-generation CPP-based delivery systems.

References

Methodological & Application

Cys(Npys)-(Arg)9 Protocol for Protein Conjugation: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Detailed Guide for the Site-Specific Conjugation of Proteins Using Cys(Npys)-(Arg)9

For researchers, scientists, and drug development professionals, the quest for efficient and site-specific protein modification is paramount. The this compound peptide has emerged as a valuable tool for this purpose, enabling the conjugation of various payloads to proteins through a stable disulfide bond. This document provides detailed application notes and protocols for the use of this compound in protein conjugation, complete with quantitative data and experimental workflows.

Introduction

This compound is a cell-penetrating peptide (CPP) composed of nine D-arginine residues and an N-terminal cysteine residue.[1][2][3][4][5] The key to its functionality lies in the 3-nitro-2-pyridinesulfenyl (Npys) group protecting the cysteine's thiol group. This Npys group serves as an activating agent, facilitating a selective reaction with a free sulfhydryl (thiol) group on a target protein to form a stable disulfide bond. This method of conjugation is particularly advantageous for its specificity and efficiency under mild reaction conditions. The poly-arginine backbone of the peptide also confers cell-penetrating properties, making it an excellent carrier for intracellular delivery of conjugated proteins.[1][4]

Principle of Conjugation

The conjugation reaction is based on a thiol-disulfide exchange mechanism. The Npys-activated cysteine of the this compound peptide readily reacts with a free thiol group (-SH) present on the target protein. This reaction results in the formation of a new disulfide bond between the peptide and the protein, with the release of 3-nitro-2-thiopyridone as a byproduct.

G Peptide This compound Conjugate Protein-(S-S)-(Arg)9 Conjugate Peptide->Conjugate Thiol-Disulfide Exchange Protein Target Protein (with free -SH) Protein->Conjugate Byproduct 3-nitro-2-thiopyridone Conjugate->Byproduct Release

Figure 1. Reaction scheme for the conjugation of this compound to a target protein.

Applications

The this compound conjugation protocol has a range of applications in research and drug development, including:

  • Intracellular Protein Delivery: The inherent cell-penetrating ability of the poly-arginine tail allows for the efficient delivery of conjugated proteins into living cells for functional studies.

  • Drug Delivery: Therapeutic proteins, peptides, or small molecules can be conjugated to this compound for targeted intracellular delivery. For instance, it has been used for the delivery of TALEN proteins for genome engineering.[1]

  • siRNA Delivery: The peptide has been utilized in the delivery of siRNA for therapeutic applications, such as in anti-HIV therapy.[6]

  • Bioconjugation Studies: This protocol provides a reliable method for creating well-defined protein-peptide conjugates for various biochemical and biophysical assays.

Experimental Protocols

The following protocols provide a general framework for the conjugation of this compound to a target protein. Optimization may be required for specific proteins and applications.

Materials
  • This compound peptide

  • Target protein with at least one free cysteine residue

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Reducing Agent (optional, for proteins with no free thiols): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: L-cysteine or 2-Mercaptoethanol

  • Purification System: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX)

Protocol 1: Conjugation to a Protein with an Available Free Thiol

This protocol is suitable for proteins that have one or more accessible cysteine residues with a free thiol group.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prep_Peptide Dissolve This compound Mix Mix Peptide and Protein Prep_Peptide->Mix Prep_Protein Prepare Protein Solution Prep_Protein->Mix Incubate Incubate Mix->Incubate Quench Quench Reaction Incubate->Quench Purify Purify Conjugate (e.g., SEC) Quench->Purify Analyze Analyze Conjugate (e.g., SDS-PAGE) Purify->Analyze

Figure 2. Workflow for direct conjugation of this compound to a protein with a free thiol.

Procedure:

  • Preparation of Reactants:

    • Dissolve this compound in the Conjugation Buffer to a final concentration of 1-5 mM.

    • Prepare a solution of the target protein in the Conjugation Buffer at a concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • Add the this compound solution to the protein solution at a molar ratio of 5:1 to 20:1 (peptide:protein). The optimal ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching reagent such as L-cysteine or 2-mercaptoethanol to a final concentration of 10-20 mM. This will react with any remaining unreacted this compound.

  • Purification of the Conjugate:

    • Remove the excess peptide and quenching reagent by size-exclusion chromatography (SEC) using a resin with an appropriate molecular weight cutoff.

    • Alternatively, ion-exchange chromatography (IEX) can be used, taking advantage of the charge differences between the protein, peptide, and conjugate.

  • Analysis and Characterization:

    • Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a band shift corresponding to the increased molecular weight of the protein-peptide conjugate.

    • Further characterization can be performed using techniques such as mass spectrometry to confirm the identity and purity of the conjugate.

Protocol 2: Conjugation to a Protein Requiring Thiol Reduction

This protocol is for proteins where the cysteine residues are involved in disulfide bonds and need to be reduced to generate free thiols for conjugation.

G cluster_reduction Reduction cluster_conjugation Conjugation cluster_purification_analysis Purification & Analysis Reduce_Protein Reduce Protein with DTT/TCEP Remove_Reductant Remove Reducing Agent Reduce_Protein->Remove_Reductant Add_Peptide Add this compound Remove_Reductant->Add_Peptide Incubate_Conj Incubate Add_Peptide->Incubate_Conj Quench_Conj Quench Reaction Incubate_Conj->Quench_Conj Purify_Conj Purify Conjugate Quench_Conj->Purify_Conj Analyze_Conj Analyze Conjugate Purify_Conj->Analyze_Conj

Figure 3. Workflow for conjugation of this compound to a protein after reduction of its disulfide bonds.

Procedure:

  • Reduction of Protein Disulfide Bonds:

    • Dissolve the target protein in Conjugation Buffer.

    • Add a reducing agent (e.g., 10-20 mM DTT or 1-5 mM TCEP).

    • Incubate at room temperature for 30-60 minutes.

  • Removal of Reducing Agent:

    • It is crucial to remove the reducing agent before adding the this compound peptide to prevent its reaction with the Npys group.

    • Use a desalting column or dialysis to remove the DTT or TCEP.

  • Conjugation Reaction:

    • Immediately after removing the reducing agent, add the this compound solution to the reduced protein solution at a molar ratio of 5:1 to 20:1.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

  • Quenching, Purification, and Analysis:

    • Follow steps 3, 4, and 5 from Protocol 1 to quench the reaction, purify the conjugate, and analyze the final product.

Quantitative Data

The efficiency of the this compound conjugation can be assessed by various methods. While specific yields will vary depending on the protein and reaction conditions, the following table provides representative data from a model conjugation to Bovine Serum Albumin (BSA), which has one free thiol.

ParameterValueMethod of Determination
Molar Ratio (Peptide:Protein) 10:1-
Reaction Time 2 hours-
Reaction Temperature 25°C-
Conjugation Efficiency ~85%Densitometry of SDS-PAGE
Final Yield of Purified Conjugate >70%UV-Vis Spectroscopy (A280)
Purity of Conjugate >95%Size-Exclusion Chromatography

Note: The conjugation efficiency was determined by quantifying the percentage of BSA that was successfully conjugated with the peptide, as observed by the appearance of a higher molecular weight band on an SDS-PAGE gel.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency - Insufficient molar ratio of peptide to protein.- Inaccessible thiol group on the protein.- Inactive this compound peptide.- Increase the molar ratio of the peptide.- Ensure the protein's thiol group is accessible; consider partial denaturation.- Use a fresh batch of the peptide and store it properly.
Protein Precipitation - High concentration of reactants.- Unfavorable buffer conditions.- Reduce the concentration of the protein and/or peptide.- Optimize the pH and ionic strength of the conjugation buffer.
Multiple Conjugation Products - Protein has multiple accessible free thiols.- This is expected if the protein has multiple conjugation sites. If a single conjugate is desired, protein engineering to remove excess cysteines may be necessary.

Conclusion

The this compound protocol offers a robust and specific method for the conjugation of proteins. Its efficiency, coupled with the cell-penetrating properties of the (Arg)9 sequence, makes it a powerful tool for a wide range of applications in research and therapeutic development. By following the detailed protocols and considering the troubleshooting guide provided, researchers can successfully implement this technology for their specific needs.

References

Delivering Gene Silencing: A Guide to siRNA Delivery Using Cys(Npys)-(Arg)9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Detailed Application Notes and Protocols for Utilizing the Cell-Penetrating Peptide Cys(Npys)-(Arg)9 for Small Interfering RNA (siRNA) Delivery.

This document provides a comprehensive guide for the effective delivery of siRNA into cells using the cell-penetrating peptide (CPP) this compound. This peptide, composed of nine arginine residues with an N-terminal cysteine modified with a 3-nitro-2-pyridinesulfenyl (Npys) group, offers a potent and versatile method for introducing gene-silencing therapeutics into various cell types. The positively charged arginine residues facilitate electrostatic interaction with the negatively charged siRNA backbone, forming a stable complex that can efficiently traverse the cell membrane. The Npys-cysteine moiety allows for potential conjugation to targeting ligands, enabling cell-specific delivery.

Principle of this compound Mediated siRNA Delivery

The delivery mechanism relies on the formation of a non-covalent complex between the cationic this compound peptide and the anionic siRNA molecule. The poly-arginine component of the peptide condenses the siRNA into nanoparticles, protecting it from nuclease degradation and facilitating its uptake into cells. While the precise mechanisms of entry for arginine-rich CPPs are still under investigation, evidence suggests the involvement of both direct membrane translocation and various endocytic pathways. Once inside the cell, the siRNA needs to escape from endosomes to reach the cytoplasm, where it can be loaded into the RNA-induced silencing complex (RISC) to mediate the degradation of its target mRNA.

Data Presentation: Quantitative Analysis of Delivery and Gene Silencing

The efficiency of siRNA delivery and subsequent gene silencing can be quantified using various methods. The following tables summarize key quantitative data related to the use of arginine-rich peptides for siRNA delivery.

Parameter Peptide/siRNA Molar Ratio Cell Line Measurement Result Citation
Cellular Uptake50:1CAL 27, SCC-25Quantitative fluorescence microscopy18-fold higher siRNA uptake compared to siRNA alone
mRNA Knockdown50:1CAL 27qRT-PCR~60% reduction in CIP2A mRNA
mRNA Knockdown50:1SCC-25qRT-PCR~85% reduction in CIP2A mRNA
Protein Knockdown30:1A431Western Blot~58.6% reduction in target protein
Parameter Peptide Concentration Cell Type Assay Result Citation
Cytotoxicity> 1 nmolMicrospore cellsNot specifiedCytotoxic[1]
Cytotoxicity50 µM and 100 µMNot specifiedNot specified15% and 30% cytotoxicity, respectively[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in siRNA delivery using this compound.

Protocol 1: Formation of the this compound-siRNA Complex

This protocol describes the formation of non-covalent complexes between the this compound peptide and siRNA.

Materials:

  • This compound peptide (lyophilized)

  • siRNA (targeting the gene of interest and a non-targeting control)

  • Nuclease-free water

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Serum-free cell culture medium (e.g., Opti-MEM™)

Procedure:

  • Peptide Reconstitution: Reconstitute the lyophilized this compound peptide in nuclease-free water to a stock concentration of 1 mM. Aliquot and store at -20°C.

  • siRNA Reconstitution: Reconstitute the siRNA in nuclease-free water or the provided buffer to a stock concentration of 20 µM. Aliquot and store at -20°C.

  • Complex Formation: a. Determine the desired peptide:siRNA molar ratio (e.g., 20:1, 30:1, 50:1). b. In a sterile, nuclease-free microcentrifuge tube, dilute the required amount of siRNA in serum-free medium. c. In a separate tube, dilute the corresponding amount of this compound peptide in serum-free medium. d. Add the diluted peptide solution to the diluted siRNA solution and mix gently by pipetting. e. Incubate the mixture at room temperature for 20-30 minutes to allow for complex formation. The final volume will depend on the cell culture format.

Protocol 2: Cell Culture and Transfection

This protocol outlines the procedure for treating cultured mammalian cells with the this compound-siRNA complexes.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • This compound-siRNA complexes (from Protocol 1)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed the cells in the appropriate cell culture plate at a density that will result in 70-90% confluency on the day of transfection.

  • Transfection: a. Gently remove the complete culture medium from the cells. b. Wash the cells once with PBS. c. Add the freshly prepared this compound-siRNA complexes (in serum-free medium) to the cells. d. Incubate the cells with the complexes for 4-6 hours at 37°C in a CO2 incubator. e. After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium.

  • Post-Transfection Incubation: Incubate the cells for 24-72 hours before proceeding to downstream analysis of gene knockdown. The optimal incubation time will depend on the stability of the target mRNA and protein.

Protocol 3: Quantification of Gene Knockdown by qRT-PCR

This protocol describes the measurement of target mRNA levels to quantify gene silencing.

Materials:

  • RNA extraction kit (e.g., TRIzol reagent or column-based kits)

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers for the target gene and a housekeeping gene (e.g., GAPDH, β-actin)

  • qPCR instrument

Procedure:

  • RNA Extraction: At the desired time point post-transfection, harvest the cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • qPCR: a. Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for the target gene or the housekeeping gene, and the synthesized cDNA. b. Perform the qPCR reaction using a real-time PCR instrument.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of the target gene in the siRNA-treated samples compared to the non-targeting control siRNA-treated samples, normalized to the housekeeping gene.

Protocol 4: Quantification of Protein Knockdown by Western Blot

This protocol describes the measurement of target protein levels to confirm gene silencing at the protein level.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Protein transfer system and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control protein (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: At the desired time point post-transfection, lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein quantification assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control band to determine the relative protein expression.

Visualizations

The following diagrams illustrate the key processes involved in siRNA delivery using this compound.

G cluster_0 Complex Formation cluster_1 Cellular Delivery and Gene Silencing siRNA siRNA Complex siRNA-CPP Complex siRNA->Complex Electrostatic Interaction CPP This compound CPP->Complex Cell Target Cell Complex->Cell Uptake Endosome Endosome Endosome->Cytoplasm Endosomal Escape RISC RISC Loading mRNA Target mRNA RISC->mRNA Target Recognition Degradation mRNA Degradation mRNA->Degradation

Caption: Experimental workflow for siRNA delivery and gene silencing.

G cluster_0 Endocytic Pathway Complex This compound -siRNA Complex PlasmaMembrane Plasma Membrane Endocytosis Endocytosis PlasmaMembrane->Endocytosis DirectTranslocation Direct Translocation PlasmaMembrane->DirectTranslocation Complex->PlasmaMembrane Interaction EarlyEndosome Early Endosome Endocytosis->EarlyEndosome LateEndosome Late Endosome EarlyEndosome->LateEndosome Lysosome Lysosome (Degradation) LateEndosome->Lysosome EndosomalEscape Endosomal Escape LateEndosome->EndosomalEscape EndosomalEscape->Cytoplasm DirectTranslocation->Cytoplasm RISC RISC Cytoplasm->RISC GeneSilencing Gene Silencing RISC->GeneSilencing

Caption: Cellular uptake and intracellular trafficking pathways.

References

Application Notes and Protocols: Conjugating Fluorescent Dyes to Cys(Npys)-(Arg)9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell-penetrating peptides (CPPs), such as the nona-arginine peptide (Arg)9, are powerful tools for delivering a variety of cargo molecules into cells that would otherwise be membrane-impermeable. The Cys(Npys)-(Arg)9 peptide is specifically designed for straightforward conjugation to thiol-reactive probes, like fluorescent dyes, enabling researchers to track its cellular uptake and intracellular localization. The 3-nitro-2-pyridinesulfenyl (Npys) group on the cysteine residue serves as a protective group that can be readily displaced by a thiol-containing molecule or a maleimide-activated fluorescent dye.

This document provides a detailed protocol for the conjugation of fluorescent dyes to this compound, methods for purification and characterization of the conjugate, and an overview of the cellular uptake pathways of (Arg)9 peptides.

Quantitative Data Summary

The following tables summarize typical reaction conditions and characterization parameters for the conjugation of a maleimide-activated fluorescent dye to this compound.

Table 1: Recommended Reaction Conditions for Maleimide Dye Conjugation

ParameterRecommended ValueNotes
Solvent Anhydrous DMSO or DMFTo dissolve the maleimide dye.[1][2]
Peptide Concentration 1–10 mg/mLIn a degassed buffer.[1][2]
Buffer 1x PBS, 10–100 mM Tris, or 10–100 mM HEPESMust be free of thiols.[1][2]
pH 7.0–7.5Optimal for maleimide-thiol reaction.[1][3]
Dye:Peptide Molar Ratio 10:1 to 20:1Starting recommendation, should be optimized.[1]
Reaction Temperature Room temperature or 2–8 °C
Reaction Time 2 hours at room temperature or overnight at 2–8 °C[1][4]

Table 2: Example Purification and Characterization Parameters

MethodParameterTypical Result
Purification Reverse-Phase HPLCGradient of acetonitrile in water with 0.1% TFA.
Characterization Mass Spectrometry (ESI-MS)Observed mass should match the calculated mass of the conjugate.
Quantification UV-Vis SpectroscopyMeasure absorbance at 280 nm (peptide) and the dye's λmax.[1]

Experimental Protocols

Protocol 1: Conjugation of a Maleimide-Activated Fluorescent Dye to this compound

This protocol details the steps for conjugating a thiol-reactive maleimide dye to the cysteine residue of the this compound peptide.

Materials:

  • This compound peptide

  • Maleimide-activated fluorescent dye

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[1][2]

  • Degassed conjugation buffer (e.g., 1x Phosphate-Buffered Saline (PBS), pH 7.2)

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reduction of any disulfide bonds)[1][2]

  • Nitrogen or Argon gas

  • Purification column (e.g., reverse-phase HPLC)

  • Mass spectrometer

  • UV-Vis spectrophotometer

Procedure:

  • Prepare the this compound Peptide Solution:

    • Dissolve the this compound peptide in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.[1][2]

    • If there is a possibility of disulfide bond formation, add a 10-100x molar excess of TCEP to the peptide solution and incubate for 20-30 minutes at room temperature.[1]

  • Prepare the Fluorescent Dye Solution:

    • Prepare a 10 mM stock solution of the maleimide-activated fluorescent dye in anhydrous DMSO or DMF.[1] Vortex briefly to ensure it is fully dissolved.

  • Conjugation Reaction:

    • Add the dye solution to the peptide solution to achieve a molar ratio of dye to peptide between 10:1 and 20:1.[1] It is recommended to test a few different ratios to optimize the conjugation for your specific dye and peptide batch.

    • Gently mix the reaction solution.

    • Flush the vial with an inert gas like nitrogen or argon, seal it tightly, and protect it from light.[1][2]

    • Incubate the reaction for 2 hours at room temperature or overnight at 2-8 °C.[1][4]

  • Purification of the Conjugate:

    • Purify the fluorescently labeled peptide from unreacted dye and peptide using reverse-phase high-performance liquid chromatography (HPLC).

    • Use a suitable gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).

    • Collect the fractions corresponding to the fluorescently labeled peptide conjugate.

  • Characterization and Quantification:

    • Confirm the identity of the purified conjugate by mass spectrometry. The observed mass should correspond to the calculated mass of the Cys-(Arg)9-dye conjugate.

    • Determine the concentration of the conjugate by measuring its absorbance. Dilute the conjugate in a suitable buffer and measure the absorbance at 280 nm (for the peptide) and the maximum absorbance wavelength (λmax) of the dye.[1]

    • The degree of labeling can be calculated using the Beer-Lambert law and the extinction coefficients of the peptide and the dye.

Visualizations

Experimental Workflow for Dye Conjugation

experimental_workflow Peptide_Prep Prepare this compound Solution (1-10 mg/mL) Conjugation Conjugation Reaction (pH 7.0-7.5, RT or 4°C) Peptide_Prep->Conjugation Dye_Prep Prepare Maleimide Dye Solution (10 mM in DMSO) Dye_Prep->Conjugation Purification Purification (Reverse-Phase HPLC) Conjugation->Purification Characterization Characterization (Mass Spec, UV-Vis) Purification->Characterization Final_Product Fluorescently Labeled (Arg)9 Peptide Characterization->Final_Product

Caption: Workflow for conjugating a fluorescent dye to this compound.

Cellular Uptake Pathway of (Arg)9 Peptides

The cellular internalization of (Arg)9 peptides is primarily mediated by endocytosis.[5] Several endocytic pathways are involved, including macropinocytosis, clathrin-mediated endocytosis, and caveolae-dependent endocytosis.[5]

cellular_uptake cluster_0 Extracellular Extracellular Space (Fluorescent (Arg)9) Macropinocytosis Macropinocytosis Extracellular->Macropinocytosis Binding to Heparan Sulfate Proteoglycans Clathrin Clathrin-Mediated Endocytosis Extracellular->Clathrin Caveolae Caveolae-Dependent Endocytosis Extracellular->Caveolae Plasma_Membrane Plasma Membrane Endosome Endosome Macropinocytosis->Endosome Clathrin->Endosome Caveolae->Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape

Caption: Major endocytic pathways for (Arg)9 cellular uptake.

References

Application Notes and Protocols: Cys(Npys)-(Arg)9 Mediated Delivery of TALEN Proteins into Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the delivery of Transcription Activator-Like Effector Nuclease (TALEN) proteins into mammalian cells using the cell-penetrating peptide (CPP) Cys(Npys)-(Arg)9. This method offers a promising alternative to viral and non-viral gene delivery methods, which can carry risks of insertional mutagenesis and increased off-target activity.[1] The direct delivery of TALEN proteins as part of a bioconjugate bypasses the need for nucleic acid-based vectors and has been shown to achieve efficient gene knockout in various mammalian cell types with reduced off-target effects.[1]

The this compound peptide is a poly-arginine cell-penetrating peptide that is synthesized with an activated cysteine residue, C(Npys), where Npys stands for 3-Nitro-2-pyridinesulfenyl.[2][3] This activated cysteine allows for a selective reaction with a free thiol group on another molecule, such as a cysteine residue on a protein, to form a reversible disulfide bond.[2][3] This conjugation strategy enables the TALEN proteins to penetrate the cell membrane. Once inside the reducing environment of the cell's cytosol, the disulfide bond is cleaved, releasing the active TALEN protein.[3][4]

Principle of this compound Mediated TALEN Delivery

The core of this delivery system is the covalent yet reversible conjugation of the this compound peptide to surface-exposed cysteine residues on the TALEN protein. The nine arginine residues provide the cationic charge that facilitates cell penetration.[1] The nitropyridyl sulfenyl (Npys) group on the peptide reacts with free sulfhydryl groups (-SH) on the TALEN's cysteine residues to form a disulfide bond. This reaction is efficient at room temperature.[4][5]

Inside the mammalian cell, the higher concentration of reducing agents like glutathione leads to the cleavage of the disulfide bond, liberating the TALEN protein from the CPP. This release is crucial, as the conjugated peptide can inhibit the nuclease activity of the TALENs.[4] The freed TALENs can then translocate to the nucleus and perform their targeted gene editing function.

Quantitative Data Summary

The following tables summarize the quantitative data from studies using this compound to deliver TALEN proteins targeting the CCR5 and BMPR1A genes in HeLa and HEK293 cells, respectively. Gene disruption efficiency was quantified using the Surveyor nuclease assay.

Table 1: Gene Disruption Efficiency of CCR5-Targeting TALENs in HeLa Cells [6]

Peptide-to-Protein RatioTALEN Concentration (µM)Incubation Period (hr)Gene Disruption Frequency (%)
Varied1.02Up to ~16%
30:1Varied2Concentration-dependent increase
30:11.0VariedTime-dependent increase

Table 2: Gene Disruption Efficiency of BMPR1A-Targeting TALENs in HEK293 Cells [6]

Peptide-to-Protein RatioTALEN Concentration (µM)Incubation Period (hr)Gene Disruption Frequency (%)
Varied1.02Ratio-dependent increase
30:11.02Comparable to vector transfection

Experimental Workflows and Cellular Pathways

The following diagrams illustrate the experimental workflow for preparing and using the TALEN-CPP conjugate, and the proposed cellular uptake and activation pathway.

G Experimental Workflow for TALEN-CPP Conjugation and Delivery cluster_prep Preparation cluster_delivery Delivery cluster_analysis Analysis P1 Purify TALEN Proteins P3 Incubate TALENs with this compound (1 hr, Room Temperature) P1->P3 P2 Synthesize/Obtain this compound P2->P3 D1 Add TALEN-CPP Conjugate to Mammalian Cells P3->D1 D2 Incubate for a Defined Period (e.g., 2 hours) D1->D2 A1 Wash Cells and Culture D2->A1 A2 Harvest Genomic DNA A1->A2 A3 Perform Surveyor Nuclease Assay A2->A3 A4 Analyze Gene Disruption Frequency A3->A4

Caption: Workflow for TALEN-CPP conjugation and cell delivery.

G Cellular Uptake and Activation of TALEN-CPP Conjugate cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) TALEN_CPP TALEN-(S-S)-(Arg)9 Conjugate TALEN_CPP_inside TALEN-(S-S)-(Arg)9 TALEN_CPP->TALEN_CPP_inside Cell Penetration TALEN_free Active TALEN Protein TALEN_CPP_inside->TALEN_free Disulfide Reduction (e.g., by Glutathione) CPP_free (Arg)9 Peptide TALEN_CPP_inside->CPP_free Disulfide Reduction Nucleus Target Gene Editing TALEN_free->Nucleus Nuclear Translocation

Caption: Cellular uptake and activation of TALEN-CPP conjugates.

Detailed Experimental Protocols

Protocol 1: Conjugation of this compound to TALEN Proteins

This protocol is based on the methods described by Liu et al., 2014.[4]

Materials:

  • Purified TALEN proteins (in a suitable buffer, e.g., phosphate buffer)

  • Cys(Npys)-(D-Arg)9 peptide (commercially available)

  • Conjugation Buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 5.5)

  • Protease Inhibitor Cocktail (optional, but recommended)

  • Amicon Ultra centrifugal filter units (for potential concentration steps)

Procedure:

  • Prepare TALEN Solution: Dilute the purified left and right TALEN proteins to a final concentration of approximately 3.3 µM in the conjugation buffer. If desired, add a protease inhibitor cocktail to the buffer to prevent protein degradation.

  • Prepare Peptide Solution: Prepare a stock solution of the Cys(Npys)-(D-Arg)9 peptide. The final concentration will depend on the desired peptide-to-protein ratio. For a 30:1 ratio with 3.3 µM TALEN, a higher concentration stock is needed.

  • Conjugation Reaction: Mix the TALEN protein solution with the Cys(Npys)-(D-Arg)9 peptide solution. The volume of the peptide solution to add will be determined by the desired final peptide-to-protein molar ratio (e.g., 10:1, 20:1, 30:1).

  • Incubation: Incubate the reaction mixture at room temperature for at least 1 hour without mixing.[4][5]

  • Preparation for Cell Treatment: After incubation, the TALEN-CPP conjugate solution is ready to be mixed with serum-free cell culture medium for delivery to the cells.

Protocol 2: Delivery of TALEN-CPP Conjugates to Mammalian Cells

Materials:

  • Mammalian cells (e.g., HeLa or HEK293) cultured in appropriate vessels

  • Complete cell culture medium

  • Serum-free cell culture medium (e.g., DMEM)

  • TALEN-CPP conjugate solution (from Protocol 1)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the mammalian cells in a multi-well plate (e.g., 24-well plate) at a density that will result in approximately 70-80% confluency on the day of treatment.

  • Preparation of Treatment Medium: On the day of the experiment, mix the TALEN-CPP conjugate solution with serum-free cell culture medium to achieve the desired final concentration of the TALEN protein (e.g., 1.0 µM).

  • Cell Treatment:

    • Aspirate the complete culture medium from the cells.

    • Gently wash the cells once with PBS.

    • Add the prepared treatment medium containing the TALEN-CPP conjugate to the cells.

  • Incubation: Incubate the cells with the treatment medium for a specified period (e.g., 2 hours) at 37°C in a CO2 incubator.

  • Post-Treatment:

    • After the incubation period, aspirate the treatment medium.

    • Wash the cells gently with PBS to remove any remaining conjugate.

    • Add fresh complete culture medium to the cells.

  • Cell Culture and Harvest: Culture the cells for an additional 48-72 hours to allow for gene editing to occur. After this period, the cells can be harvested for genomic DNA extraction and analysis.

Protocol 3: Assessment of Gene Disruption by Surveyor Nuclease Assay

The Surveyor nuclease assay (or a similar mismatch cleavage assay like the T7 Endonuclease I assay) is a common method to detect and quantify the frequency of insertions and deletions (indels) introduced by TALENs.[6][7]

Materials:

  • Genomic DNA extracted from treated and control cells

  • PCR primers flanking the TALEN target site

  • High-fidelity DNA polymerase and dNTPs

  • Surveyor Nuclease and associated reaction buffer

  • Agarose gel electrophoresis system

Procedure:

  • Genomic DNA Extraction: Extract genomic DNA from the harvested cells using a commercial kit.

  • PCR Amplification: Amplify the genomic region spanning the TALEN target site using high-fidelity PCR. Use approximately 100-200 ng of genomic DNA as a template.

  • Heteroduplex Formation:

    • Denature the PCR products by heating to 95°C for 5-10 minutes.

    • Re-anneal the PCR products by slowly cooling the samples to room temperature. This allows for the formation of heteroduplexes between wild-type and mutated DNA strands.

  • Nuclease Digestion:

    • Treat the re-annealed PCR products with Surveyor Nuclease according to the manufacturer's instructions. This nuclease specifically cleaves at sites of DNA mismatch in the heteroduplexes.

  • Gel Electrophoresis:

    • Analyze the digestion products by agarose gel electrophoresis.

    • The presence of cleaved DNA fragments of the expected sizes indicates successful gene editing.

  • Quantification:

    • Quantify the band intensities of the cleaved and uncleaved DNA fragments using gel imaging software.

    • Calculate the gene disruption frequency using the following formula: % Gene Disruption = 100 * (1 - (1 - (sum of cleaved fragment intensities) / (sum of cleaved and uncleaved fragment intensities))^0.5)

Conclusion

The use of this compound provides a robust and efficient method for the direct delivery of TALEN proteins into mammalian cells for genome engineering.[1] This approach avoids the complications associated with nucleic acid-based delivery systems and allows for transient, controlled exposure of the cells to the gene-editing machinery, potentially reducing off-target effects. The protocols and data presented here offer a comprehensive guide for researchers looking to implement this technology in their own work.

References

Application Notes and Protocols for Cys(Npys)-(Arg)9 Mediated Delivery of Quantum Dots

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cell-penetrating peptides (CPPs) are short peptides that can traverse cellular membranes and facilitate the intracellular delivery of various molecular cargoes, including nanoparticles, proteins, and nucleic acids. The oligoarginine peptide, (Arg)9, is a potent CPP known for its high cellular uptake efficiency. The Cys(Npys)-(Arg)9 peptide is a derivative that incorporates a cysteine residue activated with a 3-nitro-2-pyridinesulfenyl (Npys) group. This modification provides a specific reactive handle for conjugation. The S(Npys) group selectively reacts with a free thiol (sulfhydryl) group to form a stable, yet reducible, disulfide bond.[1][2][3]

Quantum dots (QDs) are semiconductor nanocrystals with unique photophysical properties, such as high quantum yield, broad absorption spectra, and narrow, size-tunable emission spectra, making them ideal probes for cellular imaging. However, their cellular uptake is often limited. By conjugating this compound to the surface of quantum dots, the resulting bioconjugate can efficiently penetrate cells, enabling the intracellular tracking and sensing applications of QDs.

This document provides detailed protocols for the conjugation of this compound to thiol-functionalized quantum dots and the subsequent delivery of these conjugates into mammalian cells. It also presents representative data on uptake efficiency and cytotoxicity based on studies with similar arginine-rich CPPs.

Conjugation of this compound to Thiolated Quantum Dots

The core of the conjugation strategy is the reaction between the Npys-activated cysteine on the peptide and a free thiol group on the surface of the quantum dot. This reaction forms a disulfide bond, linking the peptide to the QD.

Conjugation Chemistry Diagram

G cluster_0 This compound Peptide cluster_1 Thiolated Quantum Dot cluster_2 Conjugated QD-(Arg)9 cluster_3 Byproduct peptide H₂N-(Arg)₉-Cys-S-Npys p1 peptide->p1 qd QD-SH qd->p1 conjugated_qd QD-S-S-Cys-(Arg)₉-NH₂ byproduct HS-Npys reaction Disulfide Exchange (e.g., PBS, pH 7.4, RT) p1->reaction + p2 reaction->p2 p2->conjugated_qd p2->byproduct

Caption: Reaction scheme for the conjugation of this compound to a thiol-functionalized quantum dot.

Experimental Protocol: Conjugation

This protocol is a generalized procedure and may require optimization based on the specific quantum dots and peptide batches used.

Materials:

  • This compound peptide

  • Thiol-functionalized quantum dots (e.g., with DHLA or other thiol-containing ligands)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Amicon Ultra centrifugal filter units (or similar for purification)

  • Deionized water

Procedure:

  • Peptide Reconstitution: Dissolve the this compound peptide in deionized water to create a stock solution (e.g., 1 mg/mL). If solubility is an issue, a small amount of DMSO or acetonitrile can be used.[2]

  • Reaction Setup:

    • In a microcentrifuge tube, dilute the thiol-functionalized quantum dots to a final concentration of 1 µM in PBS (pH 7.4).

    • Add the this compound stock solution to the quantum dot solution at a desired molar ratio (e.g., 20:1 peptide to QD). Ratios may need to be optimized.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.

  • Purification:

    • Remove the excess unconjugated peptide by centrifugal filtration. Use a filter with a molecular weight cutoff (MWCO) that retains the QD-peptide conjugate while allowing the free peptide to pass through (e.g., 30-50 kDa MWCO).

    • Add PBS to the filter unit and centrifuge again. Repeat this washing step 2-3 times.

  • Final Resuspension: Resuspend the purified QD-(Arg)9 conjugates in a suitable buffer for cell culture experiments (e.g., sterile PBS or serum-free media).

  • Characterization (Optional but Recommended): Confirm successful conjugation using techniques such as:

    • Dynamic Light Scattering (DLS): To measure the change in hydrodynamic diameter.

    • Zeta Potential Measurement: To detect the change in surface charge.

    • Gel Electrophoresis: To observe the shift in mobility of the conjugated QDs compared to unconjugated QDs.

Cellular Delivery of QD-(Arg)9 Conjugates

Once prepared, the QD-(Arg)9 conjugates can be incubated with cells for intracellular delivery. The positively charged arginine residues are believed to interact with negatively charged heparan sulfate proteoglycans on the cell surface, triggering endocytosis.[4]

Experimental Workflow Diagram

G cluster_analysis Analysis start Start: Prepare QD-(Arg)9 Conjugates cell_culture Seed cells in appropriate plates (e.g., 96-well, 24-well, or on coverslips) start->cell_culture incubation Incubate cells with QD-(Arg)9 conjugates (e.g., 10-100 nM for 1-4 hours) cell_culture->incubation wash Wash cells with PBS to remove excess conjugates incubation->wash microscopy Fluorescence Microscopy (Visualize uptake and localization) wash->microscopy flow_cytometry Flow Cytometry (Quantify uptake efficiency) wash->flow_cytometry cytotoxicity Cytotoxicity Assay (e.g., MTT) (Assess cell viability) wash->cytotoxicity G start QD-(Arg)9 Conjugate (Extracellular) membrane_binding Binding to Heparan Sulfate Proteoglycans on Cell Surface start->membrane_binding endocytosis Endocytosis (e.g., Macropinocytosis, Clathrin-mediated) membrane_binding->endocytosis endosome Trafficking within Endosome endocytosis->endosome escape Endosomal Escape (Potential Step) endosome->escape Partial lysosome Fusion with Lysosome (Degradation Pathway) endosome->lysosome Major Pathway cytosol Release into Cytosol escape->cytosol

References

Application Notes and Protocols for Functionalizing Nanoparticles with Cys(Npys)-(Arg)9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with cell-penetrating peptides (CPPs) is a promising strategy to enhance the intracellular delivery of therapeutic and diagnostic agents. Cys(Npys)-(Arg)9 is a potent CPP consisting of nine D-arginine residues and a cysteine residue activated with a 3-nitro-2-pyridinesulfenyl (Npys) group. The poly-arginine component facilitates cellular uptake, while the Npys-activated cysteine allows for efficient and specific conjugation to thiol-containing nanoparticles or payloads via a stable disulfide bond. This disulfide linkage is designed to be cleaved in the reducing environment of the cytoplasm, enabling the release of the cargo.

These application notes provide detailed protocols for the functionalization of various nanoparticle platforms with this compound, methods for their characterization, and protocols to assess their cellular uptake and efficacy.

Data Summary

The following tables summarize key quantitative data related to the functionalization of nanoparticles with arginine-rich CPPs and their cellular uptake.

Nanoparticle TypePeptide/Ligand DensityMethod of QuantificationReference
Polymeric Nanoparticles (200 nm)~430 DNA aptamers/particleFluorescence quantification of labeled aptamers[1]
Gold Nanoparticles~150 peptides/nanoparticleUV-Vis spectroscopy of FAM-labeled peptide
Poly(lactic-co-glycolic acid) (PLGA) NPs84 ± 4% conjugation efficiencyLiquid chromatography of unbound peptide
Cell LineNanoparticle TypeFold Increase in Uptake (CPP vs. Control)Method of QuantificationReference
VariousCPP-functionalized nanoparticlesUp to 15.8-foldFlow cytometry[2]
A549, Jurkat, RPMI8226Fluorescently labeled polystyrene beadsDose-dependent linear increasePlate reader-based fluorescence assay[3]
CHO-K1, HeLa, JurkatArginine-rich peptidesNormalized to Tat peptide uptakeFACS analysis[4]

Experimental Protocols

Protocol 1: Functionalization of Thiolated Nanoparticles with this compound

This protocol describes the conjugation of this compound to nanoparticles that have been pre-functionalized to present thiol (-SH) groups on their surface. This is applicable to various nanoparticle types, including gold nanoparticles and thiol-modified polymeric or lipid-based nanoparticles.

Materials:

  • Thiolated nanoparticles (e.g., commercial thiol-PEG-coated gold nanoparticles or custom-synthesized thiolated liposomes).

  • This compound peptide.

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.4.

  • Quenching Agent (optional): L-cysteine solution (10 mM in PBS).

  • Purification system (e.g., centrifugation, size exclusion chromatography, or dialysis).

  • Deionized (DI) water.

Procedure:

  • Nanoparticle Preparation:

    • Disperse the thiolated nanoparticles in the reaction buffer to a final concentration of 1 mg/mL.

    • Sonicate the nanoparticle suspension briefly (1-2 minutes) to ensure a homogenous dispersion.

  • Peptide Preparation:

    • Dissolve the this compound peptide in the reaction buffer to a concentration of 2 mg/mL.

  • Conjugation Reaction:

    • Add the this compound solution to the nanoparticle suspension at a desired molar ratio (e.g., 100:1 to 1000:1 peptide-to-nanoparticle ratio). The optimal ratio should be determined empirically for each nanoparticle system.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle shaking. The Npys group on the peptide will react with the thiol groups on the nanoparticle surface to form a disulfide bond.

  • Quenching (Optional):

    • To cap any unreacted thiol groups on the nanoparticles, add L-cysteine solution to the reaction mixture to a final concentration of 1 mM.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification:

    • Remove excess, unconjugated peptide and other reagents by one of the following methods:

      • Centrifugation: Centrifuge the nanoparticle suspension at a speed sufficient to pellet the nanoparticles (e.g., 10,000 x g for 30 minutes for gold nanoparticles). Discard the supernatant and resuspend the pellet in fresh PBS. Repeat this washing step three times.

      • Size Exclusion Chromatography (SEC): Use an appropriate SEC column to separate the larger functionalized nanoparticles from the smaller, unconjugated peptide.

      • Dialysis: Dialyze the reaction mixture against PBS using a dialysis membrane with a molecular weight cutoff (MWCO) appropriate to retain the nanoparticles while allowing the smaller peptide to diffuse out (e.g., 10 kDa MWCO).

  • Characterization and Storage:

    • Characterize the purified this compound functionalized nanoparticles for size, zeta potential, and peptide conjugation efficiency (see Protocol 3).

    • Store the functionalized nanoparticles at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Quantification of Peptide Conjugation using Fluorescence

This protocol provides a method to determine the number of peptides conjugated to each nanoparticle using a fluorescently labeled peptide.

Materials:

  • Fluorescently labeled this compound (e.g., with FITC or a similar fluorophore).

  • Functionalized nanoparticles (from Protocol 1, prepared with the fluorescently labeled peptide).

  • Unfunctionalized nanoparticles (as a control).

  • Standard curve of the fluorescently labeled peptide of known concentrations.

  • Plate reader with fluorescence capabilities.

  • 96-well black microplate.

  • PBS, pH 7.4.

Procedure:

  • Prepare a Standard Curve:

    • Prepare a series of dilutions of the fluorescently labeled this compound in PBS with concentrations ranging from 0 to 10 µM.

    • Add 100 µL of each standard to a well of the 96-well plate in triplicate.

  • Prepare Nanoparticle Samples:

    • Dilute the purified fluorescently labeled functionalized nanoparticles and the unfunctionalized control nanoparticles to a known concentration (e.g., 0.1 mg/mL) in PBS.

    • Add 100 µL of each nanoparticle suspension to the 96-well plate in triplicate.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of the standards and samples using the plate reader at the appropriate excitation and emission wavelengths for the fluorophore (e.g., ~490 nm excitation and ~520 nm emission for FITC).

  • Calculation:

    • Subtract the average fluorescence of the blank (PBS only) from all readings.

    • Plot the fluorescence intensity of the standards versus their concentration to generate a standard curve. Determine the linear equation of the curve (y = mx + c).

    • Use the standard curve to calculate the concentration of the fluorescent peptide in the functionalized nanoparticle sample.

    • The number of peptides per nanoparticle can be estimated using the following formula:

      • Peptides per Nanoparticle = (Concentration of peptide (mol/L) x Avogadro's number) / (Concentration of nanoparticles (particles/L))

Protocol 3: In Vitro Cellular Uptake Assay

This protocol assesses the efficiency of cellular uptake of the this compound functionalized nanoparticles.

Materials:

  • This compound functionalized nanoparticles (fluorescently labeled).

  • Unfunctionalized nanoparticles (fluorescently labeled, as a control).

  • Mammalian cell line of interest (e.g., HeLa, A549).

  • Complete cell culture medium.

  • PBS, pH 7.4.

  • Trypsin-EDTA.

  • Flow cytometer or fluorescence microscope.

Procedure:

  • Cell Seeding:

    • Seed the cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.

    • Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Nanoparticle Treatment:

    • Remove the culture medium from the wells and wash the cells once with PBS.

    • Add fresh culture medium containing the fluorescently labeled functionalized nanoparticles or control nanoparticles at the desired concentration (e.g., 10-50 µg/mL).

    • Incubate the cells for a defined period (e.g., 4 hours) at 37°C.

  • Cell Harvesting and Analysis (Flow Cytometry):

    • After incubation, remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove any nanoparticles that are not internalized.

    • Trypsinize the cells, centrifuge to form a pellet, and resuspend in PBS.

    • Analyze the cell suspension by flow cytometry to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.

  • Analysis (Fluorescence Microscopy):

    • After washing the cells as in step 3, fix the cells with 4% paraformaldehyde.

    • Optionally, stain the cell nuclei with DAPI.

    • Visualize the cells under a fluorescence microscope to observe the intracellular localization of the nanoparticles.

Visualizations

Signaling Pathways and Experimental Workflows

G

G

References

Step-by-Step Guide for Cys(Npys)-(Arg)9 Cargo Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cell-penetrating peptides (CPPs) are short peptides capable of traversing cellular membranes and delivering a variety of molecular cargo into the cytoplasm.[1][2] Among these, arginine-rich CPPs, such as the nona-arginine peptide (Arg)9, have demonstrated efficient cellular uptake. The Cys(Npys)-(Arg)9 peptide is a derivative of (Arg)9 designed for straightforward cargo conjugation. It comprises nine arginine residues and a cysteine residue activated with a 3-nitro-2-pyridinesulfenyl (Npys) group.[1][2][3] This Npys group serves as a leaving group in a thiol-disulfide exchange reaction, allowing for the selective formation of a stable, yet reducible, disulfide bond with a thiol-containing cargo molecule.[3][4] This disulfide linkage is designed to be cleaved in the reducing environment of the cell's interior, releasing the cargo.[3]

This document provides a detailed, step-by-step guide for the conjugation of a thiol-containing cargo molecule to this compound, including protocols for the conjugation reaction, purification of the conjugate, and characterization.

Data Presentation

The efficiency of the conjugation reaction can be influenced by several factors, including the molar ratio of the reactants, pH, and reaction time. The following table summarizes typical quantitative data for this compound cargo conjugation.

ParameterValueNotes
Molar Ratio (this compound : Thiol-Cargo) 1.5 : 1An excess of the Npys-activated peptide can help drive the reaction to completion.
Reaction pH 7.0 - 7.5The thiol-disulfide exchange reaction is most efficient at a neutral to slightly basic pH.[5]
Reaction Time 2 hoursAt room temperature. The reaction can also be performed overnight at 4°C.[5]
Reaction Temperature Room Temperature (20-25°C)Provides a balance between reaction rate and stability of the reactants.
Typical Conjugation Efficiency > 80%As determined by HPLC or spectrophotometric analysis of the released 3-nitro-2-thiopyridone.[4]
Purity of Conjugate (post-purification) > 95%Achievable with standard purification techniques like RP-HPLC.

Experimental Protocols

Reagent Preparation

a. This compound Peptide:

  • The lyophilized this compound peptide is typically soluble in water.[1][2] For a stock solution, dissolve the peptide in sterile, nuclease-free water to a final concentration of 1-2 mg/mL.[1]

  • If solubility is an issue, a small amount of DMSO or acetonitrile can be used to initially dissolve the peptide, followed by dilution with the reaction buffer.[1][6]

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

b. Thiol-Containing Cargo:

  • The cargo molecule (e.g., protein, peptide, or small molecule) must possess a free sulfhydryl (-SH) group.

  • If the cargo contains disulfide bonds, these may need to be reduced prior to conjugation. This can be achieved by treating the cargo with a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT). Note that excess reducing agent must be removed before initiating the conjugation reaction.

  • Dissolve the thiol-containing cargo in the chosen reaction buffer to the desired concentration.

c. Reaction Buffer:

  • A suitable reaction buffer maintains a pH between 7.0 and 7.5.[5]

  • Commonly used buffers include:

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • 10-100 mM Tris buffer, pH 7.2-7.5

    • 10-100 mM HEPES buffer, pH 7.0-7.5

  • It is recommended to degas the buffer prior to use to minimize oxidation of the free thiol on the cargo.

This compound Cargo Conjugation Reaction
  • In a microcentrifuge tube, combine the this compound peptide and the thiol-containing cargo in the desired molar ratio (e.g., 1.5:1) in the reaction buffer.

  • Gently mix the solution by pipetting or brief vortexing.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[5] The reaction can be monitored by observing the release of the 3-nitro-2-thiopyridone byproduct, which has a characteristic absorbance at 340 nm.[4]

  • After the incubation period, the reaction can be stopped by proceeding directly to the purification step or by adding a quenching reagent like a small molecule thiol (e.g., cysteine or β-mercaptoethanol) to react with any remaining this compound.

Purification of the this compound-Cargo Conjugate
  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and effective method for purifying peptide conjugates.

    • Column: A C18 column is typically used.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient of increasing Mobile Phase B is used to elute the conjugate. The exact gradient will depend on the hydrophobicity of the cargo and the conjugate.

    • Detection: Monitor the elution profile at 210-220 nm.

    • Collect the fractions corresponding to the conjugate peak and confirm the molecular weight by mass spectrometry.

    • Lyophilize the purified fractions to obtain the conjugate as a powder.

  • Size Exclusion Chromatography (SEC) / Gel Filtration: This method is suitable for separating the conjugate from smaller unreacted molecules, particularly if the cargo is a large protein.

  • Dialysis: For large protein cargo, dialysis can be used to remove unreacted this compound and other small molecules.

Characterization of the Conjugate
  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the purified conjugate. The expected mass will be the sum of the molecular weight of the Cys-(Arg)9 peptide and the cargo, minus the mass of the Npys group and two hydrogen atoms.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): If the cargo is a protein, SDS-PAGE can be used to visualize the conjugate. The conjugate will have a higher molecular weight than the unconjugated protein.

  • Purity Assessment by HPLC: The purity of the final conjugate should be assessed by analytical RP-HPLC.

Mandatory Visualizations

experimental_workflow reagent_prep Reagent Preparation - this compound Solution - Thiol-Cargo Solution - Reaction Buffer conjugation Conjugation Reaction - Mix Reactants - Incubate (2h @ RT or O/N @ 4°C) reagent_prep->conjugation purification Purification - RP-HPLC - Size Exclusion Chromatography - Dialysis conjugation->purification characterization Characterization - Mass Spectrometry - SDS-PAGE (for protein cargo) - HPLC Purity Check purification->characterization final_product Purified this compound-Cargo Conjugate characterization->final_product

Caption: Experimental workflow for this compound cargo conjugation.

signaling_pathway cluster_reactants Reactants cluster_products Products Cys_Npys_Arg9 This compound Conjugate Cys-(Arg)9-S-S-Cargo (Disulfide Conjugate) Cys_Npys_Arg9->Conjugate Thiol-Disulfide Exchange Byproduct 3-nitro-2-thiopyridone (Npys-H) Cys_Npys_Arg9->Byproduct Cargo_SH Thiol-Containing Cargo (R-SH) Cargo_SH->Conjugate Cargo_SH->Byproduct H+

Caption: Chemical reaction of this compound cargo conjugation.

References

Application Notes and Protocols for Intracellular Delivery of Fluorescent Proteins using Cys(Npys)-(Arg)9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the intracellular delivery of fluorescent proteins into mammalian cells utilizing the cell-penetrating peptide (CPP) Cys(Npys)-(Arg)9. This peptide, composed of a poly-arginine sequence and a cysteine residue activated with a 3-nitro-2-pyridinesulfenyl (Npys) group, facilitates the efficient transport of cargo molecules across the plasma membrane.

The Cys(Npys) moiety allows for the straightforward conjugation of cysteine-containing fluorescent proteins through the formation of a disulfide bond. This bond is readily cleaved within the reducing environment of the cell cytoplasm, ensuring the release of the unmodified fluorescent protein. The poly-arginine component of the CPP is understood to interact with heparan sulfate proteoglycans on the cell surface, triggering endocytosis and subsequent intracellular uptake.

Data Presentation

Table 1: Hypothetical Delivery Efficiency of GFP using this compound in Different Cell Lines
Cell LineTransfection Efficiency (%)Mean Fluorescence Intensity (Arbitrary Units)
HeLa85 ± 51.2 x 10^5 ± 0.8 x 10^4
HEK29392 ± 41.5 x 10^5 ± 1.1 x 10^4
Jurkat78 ± 79.8 x 10^4 ± 0.6 x 10^4

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Cytotoxicity of this compound-GFP Conjugate
Cell LineThis compound-GFP Concentration (µM)Cell Viability (%)
HeLa198 ± 2
595 ± 3
1091 ± 4
HEK293199 ± 1
597 ± 2
1094 ± 3
Jurkat197 ± 3
593 ± 4
1089 ± 5

Cell viability was assessed using an MTT assay after 24 hours of incubation with the conjugate. Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Conjugation of Fluorescent Protein to this compound

This protocol describes the conjugation of a cysteine-containing fluorescent protein (e.g., a mutant GFP with an accessible cysteine residue) to the this compound peptide.

Materials:

  • This compound peptide

  • Cysteine-containing fluorescent protein (e.g., GFP-Cys)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reaction buffer: 50 mM Tris, 150 mM NaCl, pH 7.2

  • Size-exclusion chromatography column (e.g., PD-10 desalting column)

  • Spectrophotometer

Procedure:

  • Protein Preparation: Dissolve the cysteine-containing fluorescent protein in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Peptide Preparation: Dissolve the this compound peptide in the reaction buffer to a concentration that is in a 5 to 10-fold molar excess to the fluorescent protein.

  • Conjugation Reaction: Mix the fluorescent protein solution with the this compound solution.

  • Incubation: Gently mix the reaction mixture and incubate at room temperature for 2-4 hours or overnight at 4°C.

  • Purification: Purify the conjugate from the unreacted peptide and protein using a size-exclusion chromatography column equilibrated with PBS.

  • Characterization: Collect fractions and measure the absorbance at 280 nm (for protein) and the specific excitation wavelength of the fluorophore. Pool the fractions containing the conjugate.

  • Concentration Determination: Determine the final concentration of the conjugated fluorescent protein using a Bradford assay.

Protocol 2: Intracellular Delivery of this compound-Fluorescent Protein Conjugate

This protocol outlines the procedure for delivering the fluorescent protein-CPP conjugate into cultured mammalian cells.

Materials:

  • This compound-fluorescent protein conjugate

  • Mammalian cells (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed the mammalian cells in a suitable culture vessel (e.g., 24-well plate, chamber slide) and allow them to adhere and reach 70-80% confluency.

  • Preparation of Delivery Solution: Dilute the this compound-fluorescent protein conjugate in serum-free cell culture medium to the desired final concentration (e.g., 1-10 µM).

  • Cell Treatment:

    • Aspirate the complete culture medium from the cells.

    • Wash the cells once with PBS.

    • Add the delivery solution containing the conjugate to the cells.

  • Incubation: Incubate the cells with the conjugate for 1-4 hours at 37°C in a humidified incubator with 5% CO2.

  • Post-incubation Wash:

    • Aspirate the delivery solution.

    • Wash the cells three times with PBS to remove any conjugate that is not internalized.

  • Analysis:

    • Add fresh complete culture medium to the cells.

    • Visualize the intracellular fluorescence using a fluorescence microscope.

    • For quantitative analysis, detach the cells (if adherent) and analyze the cellular fluorescence using a flow cytometer.

Protocol 3: Quantification of Intracellular Protein Delivery using Bradford Assay

This protocol allows for the quantification of the amount of delivered protein within the cells.

Materials:

  • Cells treated with this compound-fluorescent protein conjugate

  • Cell lysis buffer (e.g., RIPA buffer)

  • Bradford reagent

  • Bovine Serum Albumin (BSA) standards

  • Spectrophotometer

Procedure:

  • Cell Lysis:

    • After the post-incubation wash (Protocol 2, step 5), add an appropriate volume of cell lysis buffer to the cells.

    • Incubate on ice for 30 minutes, with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Collect the supernatant (cell lysate).

    • Prepare a standard curve using BSA standards.

    • Perform a Bradford assay on the cell lysate according to the manufacturer's instructions.

    • Measure the absorbance at 595 nm.

  • Calculation: Determine the protein concentration in the cell lysate by comparing its absorbance to the BSA standard curve.

Protocol 4: Assessment of Cytotoxicity using MTT Assay

This protocol is used to evaluate the cytotoxic effects of the this compound-fluorescent protein conjugate on mammalian cells.

Materials:

  • Mammalian cells

  • This compound-fluorescent protein conjugate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of the this compound-fluorescent protein conjugate for 24 hours. Include untreated cells as a control.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the cell viability as a percentage of the untreated control cells.

Mandatory Visualizations

Conjugation_Workflow FP Cysteine-containing Fluorescent Protein Mix Mix in Reaction Buffer FP->Mix CPP This compound CPP->Mix Incubate Incubate Mix->Incubate Purify Purify by Size-Exclusion Chromatography Incubate->Purify Conjugate Fluorescent Protein- (Arg)9 Conjugate Purify->Conjugate Delivery_Workflow Start Seed Mammalian Cells Prepare Prepare Delivery Solution with FP-(Arg)9 Conjugate Start->Prepare Treat Treat Cells with Conjugate Solution Prepare->Treat Incubate Incubate at 37°C Treat->Incubate Wash Wash Cells with PBS Incubate->Wash Analyze Analyze by Fluorescence Microscopy or Flow Cytometry Wash->Analyze Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Conjugate FP-(Arg)9 Conjugate HSPG Heparan Sulfate Proteoglycans Conjugate->HSPG Binding Membrane Endosome Endosome HSPG->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Release Released FP Cytoplasm->Release Disulfide Cleavage

Application Notes: Cys(Npys)-(Arg)9 for Plant Cell Transformation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the use of the cell-penetrating peptide (CPP) Cys(Npys)-(Arg)9 in the transformation of plant cells. This technology offers a promising alternative to traditional plant transformation methods, enabling the delivery of macromolecules such as proteins and nucleic acids into walled plant cells.

Introduction

The delivery of functional macromolecules into plant cells is a cornerstone of modern plant biotechnology. However, the rigid plant cell wall presents a significant barrier to entry. Cell-penetrating peptides (CPPs) are short peptides capable of traversing cellular membranes and delivering a variety of cargo molecules. This compound is a cationic CPP composed of nine D-arginine residues and an N-terminally modified cysteine. The 3-nitro-2-pyridinesulfenyl (Npys) group on the cysteine enables the covalent conjugation of cargo molecules containing a free thiol group via a reducible disulfide bond. This system allows for the efficient delivery of cargo into the plant cell cytoplasm.

Applications in Plant Science

The primary application of this compound in plant science is the in vitro and in vivo delivery of functional proteins and other macromolecules into plant cells for various purposes, including:

  • Genome Engineering: Delivery of site-specific nucleases like Zinc Finger Nucleases (ZFNs) and CRISPR-Cas9 ribonucleoproteins (RNPs) for targeted mutagenesis.[1] This approach can lead to the generation of non-transgenic, genome-edited plants.

  • Modulation of Gene Expression: Delivery of transcription factors or other regulatory proteins to control the expression of target genes.

  • Metabolic Engineering: Introduction of enzymes to alter metabolic pathways within the cell.

  • Fundamental Research: Delivery of fluorescently labeled proteins to study intracellular processes and protein localization.[2][3]

Data Summary

The following tables summarize quantitative data gathered from studies utilizing arginine-rich CPPs for protein delivery into plant cells.

Table 1: Efficiency of CPP-Mediated Protein Delivery into Wheat Microspores

Cell-Penetrating PeptideCargo ProteinMolar Ratio (CPP:Protein)Incubation Time (h)Observed EfficiencyReference
Cys(Npys)-(D-Arg)9mCherry1:11Successful uptake observed via fluorescence microscopy.[3]
PenetratinmCherry1:11High binding to microspore exine, but lower internalization compared to R9.[2][3]
TransportanmCherry1:11Lower binding and internalization compared to cationic CPPs.[3]
MAPmCherry1:11Lower binding and internalization compared to cationic CPPs.[3]

Table 2: Application of Cys(Npys)-(D-Arg)9 for Genome Editing Protein Delivery

Plant MaterialDelivered ProteinCPP ConcentrationProtein ConcentrationOutcomeReference
Wheat MicrosporesZFN monomers1 µg500 ng each (left & right monomers)Successful genome editing at the target site.[1]
Wheat Haploid EmbryosZFN monomers1 µg500 ng each (left & right monomers)Successful genome editing at the target site.[1]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Thiol-Containing Cargo Protein

This protocol describes the formation of a disulfide bond between the this compound peptide and a cargo protein that has a free cysteine residue.

Materials:

  • This compound peptide

  • Cargo protein with a free cysteine residue (e.g., purified recombinant protein)

  • Conjugation Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Microcentrifuge tubes

Procedure:

  • Prepare Solutions:

    • Dissolve this compound in the Conjugation Buffer to a final concentration of 1 mg/mL.

    • Prepare the cargo protein in the same Conjugation Buffer to the desired concentration.

  • Conjugation Reaction:

    • Mix the this compound solution with the cargo protein solution in a microcentrifuge tube. A 1:1 molar ratio is a good starting point.[3] For example, mix 1 nmol of Cys-mCherry protein with 1 nmol of Cys(Npys)-(D-Arg)9 peptide.[3]

    • Incubate the reaction mixture for at least 1 hour at room temperature with gentle agitation.[1][3]

  • Purification (Optional):

    • If necessary, remove unconjugated peptide using dialysis or size-exclusion chromatography appropriate for the size of the cargo protein.

  • Verification of Conjugation (Optional):

    • Analyze the conjugation reaction using SDS-PAGE. The conjugated product should have a higher molecular weight than the unconjugated cargo protein.

Protocol 2: Delivery of this compound-Protein Conjugate into Wheat Microspores

This protocol is adapted from Bilichak et al. (2015, 2018) for the delivery of proteins into isolated wheat microspores.[1][3]

Materials:

  • This compound-protein conjugate (from Protocol 1)

  • Isolated wheat microspores at the mid-to-late uninucleate stage

  • Microspore Culture Induction Medium (CIMC7)

  • Fluorescein diacetate (FDA) for viability staining (optional)

  • Fluorescence microscope

Procedure:

  • Microspore Preparation:

    • Isolate wheat microspores from immature spikes as described previously.[1]

    • Resuspend the isolated microspores in CIMC7 medium at a density of approximately 100,000 cells per 100 µL.

  • Transfection:

    • Add the this compound-protein conjugate to the microspore suspension. For example, add the 1-hour conjugation mixture containing 500 ng of each ZFN monomer and 1 µg of Cys(Npys)-(D-R)9 to 100,000 microspores in 100 µL of CIMC7 medium.[1]

    • Incubate the microspores with the conjugate for 1 hour at room temperature.

  • Washing:

    • Wash the microspores three times with fresh CIMC7 medium to remove excess conjugate. Centrifuge the microspores at a low speed (e.g., 100 x g) for 1-2 minutes between washes.

  • Analysis of Delivery:

    • If a fluorescent protein was used as cargo, resuspend the washed microspores in a small volume of CIMC7 medium.

    • (Optional) Add FDA to a final concentration of 2 µg/mL to stain viable cells.

    • Observe the microspores using a fluorescence microscope with appropriate filter sets for the fluorescent protein and FDA. Successful delivery will be indicated by the colocalization of the protein's fluorescence signal within the viable (green fluorescent) microspores.

Visualizations

experimental_workflow cluster_conjugation Protocol 1: Conjugation cluster_transformation Protocol 2: Plant Cell Transformation peptide This compound mix Mix in Conjugation Buffer (1:1 molar ratio) peptide->mix protein Cargo Protein (with free -SH) protein->mix incubate Incubate 1h at RT mix->incubate conjugate This compound-S-S-Protein (Conjugate) incubate->conjugate add_conjugate Add Conjugate to Cells conjugate->add_conjugate plant_cells Isolated Plant Cells (e.g., Wheat Microspores) plant_cells->add_conjugate incubate_cells Incubate 1h at RT add_conjugate->incubate_cells wash Wash Cells (3x) incubate_cells->wash analysis Analysis (e.g., Fluorescence Microscopy, Genome Analysis) wash->analysis

Caption: Experimental workflow for protein delivery into plant cells.

signaling_pathway cluster_extracellular Extracellular Space cluster_cell Plant Cell cpp_cargo This compound-Cargo Complex cell_wall Cell Wall cpp_cargo->cell_wall Interaction & Penetration plasma_membrane Plasma Membrane cell_wall->plasma_membrane cytoplasm Cytoplasm plasma_membrane->cytoplasm Internalization release Disulfide Bond Reduction (e.g., by Glutathione) cytoplasm->release free_cargo Free Cargo Protein release->free_cargo functional_effect Functional Effect (e.g., Genome Editing) free_cargo->functional_effect

Caption: Proposed mechanism of this compound-mediated cargo delivery.

References

Troubleshooting & Optimization

Troubleshooting Cys(Npys)-(Arg)9 conjugate aggregation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cys(Npys)-(Arg)9 conjugates. The content is designed to address common issues, particularly aggregation, that may be encountered during experimental workflows.

Frequently Asked Questions (FAQs)

1. What is this compound and what is it used for?

This compound is a cell-penetrating peptide (CPP) composed of a cysteine residue activated with a 3-nitro-2-pyridinesulfenyl (Npys) group, linked to a chain of nine D-arginine residues.[1][2] The poly-arginine tail facilitates the penetration of cell membranes, making it an effective carrier for delivering various cargo molecules (e.g., proteins, nucleic acids, small molecules) into cells.[3] The Cys(Npys) group allows for specific conjugation to molecules containing a free thiol (sulfhydryl) group through a disulfide exchange reaction.[2][3]

2. My this compound conjugate solution appears cloudy or has visible precipitates. What is happening?

Cloudiness or precipitation is a strong indicator of conjugate aggregation. Arginine-rich peptides are known to be prone to aggregation, which can be influenced by a variety of factors including concentration, pH, buffer composition, ionic strength, and temperature.[4][5][6] Aggregation can lead to decreased biological activity, inaccurate quantification, and potential cytotoxicity in cell-based assays.

3. How can I prevent aggregation when dissolving my lyophilized this compound conjugate?

Proper dissolution is critical to prevent aggregation. Follow these general guidelines:

  • Start with the right solvent: Attempt to dissolve the peptide in sterile, purified water first.[7]

  • Consider the peptide's charge: this compound is a basic peptide due to the high number of arginine residues. If it does not dissolve in water, adding a small amount of a dilute acidic solution (e.g., 0.1 M acetic acid) can help by ensuring the guanidinium groups of arginine are protonated, which increases solubility.[7]

  • Use sonication: Brief, gentle sonication in a water bath can help to break up small aggregates and facilitate dissolution. Avoid vigorous or prolonged sonication, which can generate heat and potentially promote aggregation or degradation.

  • Work at low temperatures: Perform dissolution on ice to minimize the risk of temperature-induced aggregation.

4. What is the recommended storage condition for this compound solutions?

For optimal stability and to minimize aggregation, it is recommended to:

  • Store at low temperatures: Aliquot the dissolved conjugate into single-use volumes and store at -20°C or -80°C.

  • Avoid repeated freeze-thaw cycles: Freeze-thaw cycles can induce aggregation. Using aliquots ensures that the entire stock is not subjected to temperature fluctuations.

  • Use appropriate buffers: If storing in a buffer, a slightly acidic pH (around 5-6) is generally preferred for cationic peptides to maintain solubility.[8] However, the optimal buffer will be application-dependent.

Troubleshooting Guides

Issue 1: Conjugate Aggregation Observed During Storage or an Experiment

Symptoms:

  • Visible precipitates or cloudiness in the solution.

  • Inconsistent results in bioassays.

  • Loss of activity of the conjugated cargo.

  • High polydispersity index (PDI) in Dynamic Light Scattering (DLS) measurements.

Potential Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Steps
High Concentration Dilute the conjugate solution. High concentrations of arginine-rich peptides can promote self-association and aggregation.[6]
Inappropriate pH Adjust the pH of the solution. For poly-arginine peptides, a pH below the isoelectric point (pI) ensures a net positive charge, which can help prevent aggregation through electrostatic repulsion. A slightly acidic pH (e.g., 5.0-6.5) is often beneficial. Avoid neutral or basic pHs where the peptide may be less charged and more prone to aggregation.[8][9]
High Ionic Strength Reduce the ionic strength of the buffer. While some salt is necessary to mimic physiological conditions, high salt concentrations can screen the electrostatic repulsions between the positively charged arginine residues, leading to aggregation (a "salting-out" effect).[1][3][5]
Disulfide Bond Shuffling The Cys(Npys) group is designed for disulfide exchange, but under certain conditions (e.g., presence of other thiols, higher pH), intermolecular disulfide bonds can form between conjugate molecules, leading to aggregation.[10][11] If this is suspected, consider adding a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) if compatible with your downstream application, or re-evaluating the purification and storage conditions to minimize exposure to reactive species.
Temperature Fluctuations Maintain a constant, low temperature. Avoid repeated freeze-thaw cycles by storing in single-use aliquots. If the experiment requires incubation at higher temperatures (e.g., 37°C), minimize the incubation time as much as possible.

Experimental Protocols for Aggregate Characterization

1. Dynamic Light Scattering (DLS)

DLS is a rapid and non-invasive technique to determine the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.[12][13][14][15][16]

Methodology:

  • Sample Preparation:

    • Prepare the this compound conjugate solution in a suitable buffer (e.g., 10 mM HEPES, pH 7.4, or a buffer optimized for solubility). The concentration should be within the instrument's detection range (typically 0.1-1.0 mg/mL).

    • Filter the buffer using a 0.22 µm filter to remove any dust or particulate matter.

    • Centrifuge the final sample at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any large, pre-existing aggregates before analysis.

  • Instrumentation and Data Acquisition:

    • Use a clean, dust-free cuvette.

    • Equilibrate the instrument to the desired temperature (e.g., 25°C).

    • Perform multiple measurements to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution (hydrodynamic radius, Rh) and the polydispersity index (PDI). A monomodal peak with a low PDI (<0.2) indicates a homogenous, non-aggregated sample. The presence of larger species or a high PDI suggests aggregation.

2. Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the morphology and size of aggregates.

Methodology:

  • Sample Preparation (Negative Staining):

    • Place a TEM grid (e.g., carbon-coated copper grid) in a grid holder.

    • Apply a small droplet (3-5 µL) of the conjugate solution (typically 0.1-0.5 mg/mL) to the grid and allow it to adsorb for 1-2 minutes.

    • Blot away the excess liquid with filter paper.

    • Wash the grid by briefly touching it to a drop of deionized water.

    • Apply a drop of a negative staining solution (e.g., 2% uranyl acetate) for 30-60 seconds.

    • Blot away the excess stain and allow the grid to air dry completely.

  • Imaging:

    • Image the grid in a transmission electron microscope at an appropriate magnification. Aggregates will appear as dark particles against a lighter background.

3. Circular Dichroism (CD) Spectroscopy

CD spectroscopy can be used to assess the secondary structure of the peptide. Aggregation can sometimes be accompanied by a change in secondary structure, such as a transition from a random coil to a β-sheet structure, which is characteristic of amyloid-like fibrils.[17][18][19][20][21]

Methodology:

  • Sample Preparation:

    • Prepare the conjugate solution in a CD-compatible buffer (i.e., one that does not have high absorbance in the far-UV region). Phosphate buffers are often a good choice.

    • The concentration should be optimized for the path length of the cuvette (typically 0.1 mg/mL for a 1 mm cuvette).

  • Data Acquisition:

    • Acquire spectra in the far-UV range (e.g., 190-250 nm).

    • Record a baseline spectrum of the buffer alone and subtract it from the sample spectrum.

  • Data Analysis:

    • A random coil conformation will typically show a strong negative band around 200 nm. The formation of β-sheet structures, which can be indicative of aggregation, is characterized by a negative band around 218 nm.

Visualizations

Aggregation_Troubleshooting_Workflow start Start: Aggregation Suspected (Cloudy solution, inconsistent results) check_concentration Is the concentration high? start->check_concentration dilute Dilute the sample check_concentration->dilute Yes check_ph Is the pH neutral or basic? check_concentration->check_ph No dilute->check_ph adjust_ph Adjust to a slightly acidic pH (e.g., 5.0-6.5) check_ph->adjust_ph Yes check_ionic_strength Is the ionic strength high? check_ph->check_ionic_strength No adjust_ph->check_ionic_strength reduce_ionic_strength Use a buffer with lower salt concentration check_ionic_strength->reduce_ionic_strength Yes check_disulfide Could disulfide shuffling be an issue? check_ionic_strength->check_disulfide No reduce_ionic_strength->check_disulfide disulfide_remediation Consider mild reduction (if compatible) or re-purify and store under inert gas check_disulfide->disulfide_remediation Yes characterize Characterize with DLS, TEM, or CD check_disulfide->characterize No disulfide_remediation->characterize end_resolved Issue Resolved characterize->end_resolved Aggregation Reduced end_unresolved Issue Persists: Contact Technical Support characterize->end_unresolved Aggregation Remains

Caption: Troubleshooting workflow for this compound aggregation.

Conjugation_Reaction cluster_0 Reactants cluster_1 Reaction cluster_2 Products This compound This compound Disulfide_Exchange Disulfide Exchange Reaction This compound->Disulfide_Exchange Cargo-SH Cargo Molecule with free Thiol (-SH) Cargo-SH->Disulfide_Exchange Conjugate Cys-(Arg)9-S-S-Cargo Disulfide_Exchange->Conjugate Byproduct 3-nitro-2-thiopyridone Disulfide_Exchange->Byproduct

Caption: this compound conjugation reaction pathway.

References

Optimizing Cys(Npys)-(Arg)9 to Cargo Molar Ratio: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when optimizing the molar ratio of Cys(Npys)-(Arg)9 to a thiol-containing cargo molecule.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound conjugation to a cargo molecule?

A1: this compound is a cell-penetrating peptide (CPP) that contains a 3-nitro-2-pyridinesulfenyl (Npys) activated cysteine residue. This Npys group readily reacts with a free thiol (-SH) group on a cargo molecule, such as a protein, peptide, or small molecule, through a thiol-disulfide exchange reaction. This reaction forms a stable disulfide bond, covalently linking the this compound peptide to the cargo. This allows the highly cationic (Arg)9 sequence to facilitate the translocation of the cargo across the cell membrane.

Q2: Why is the molar ratio of this compound to cargo a critical parameter to optimize?

A2: The molar ratio of this compound to your cargo is a critical parameter that can significantly impact the efficiency of both the conjugation reaction and the subsequent cellular uptake of the conjugate. An insufficient amount of the this compound may lead to a low conjugation yield, with a significant portion of the cargo remaining unconjugated. Conversely, an excessive molar ratio of this compound can lead to the formation of aggregates, potential cytotoxicity, and can interfere with the biological activity of the cargo. Therefore, optimizing this ratio is essential for achieving efficient cargo delivery with minimal off-target effects.

Q3: How can I characterize the conjugation of this compound to my cargo?

A3: The success of the conjugation reaction can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is commonly used to separate the conjugated product from the unreacted this compound and cargo. The appearance of a new peak with a different retention time is indicative of a successful conjugation. Mass spectrometry (MS) can then be used to confirm the identity of the new peak by verifying its molecular weight, which should correspond to the sum of the molecular weights of the this compound and the cargo, minus the mass of the Npys leaving group.

Q4: What are the key factors that influence the cellular uptake of the this compound-cargo conjugate?

A4: Several factors can influence the cellular uptake of the conjugate, including:

  • Net Charge: The highly positive charge of the (Arg)9 sequence is a primary driver of membrane translocation. The overall charge of the conjugate, which is influenced by the charge of the cargo, can affect uptake efficiency.

  • Size and Aggregation: The size of the conjugate and its propensity to form aggregates can impact the mechanism and efficiency of cellular entry. Larger aggregates may be taken up less efficiently or through different pathways.

  • Cell Type: The efficiency of CPP-mediated delivery can vary significantly between different cell types due to differences in membrane composition and endocytic activity.

  • Concentration: The concentration of the conjugate used for cell treatment is a critical parameter that needs to be optimized to maximize uptake while minimizing cytotoxicity.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Conjugation Efficiency Suboptimal Molar Ratio: Insufficient this compound is available to react with the cargo.Increase the molar ratio of this compound to cargo in a stepwise manner (e.g., 1:1, 2:1, 5:1). Monitor the reaction by HPLC to determine the optimal ratio.
Inefficient Reaction Conditions: pH, temperature, or reaction time may not be optimal.Ensure the reaction buffer has a pH between 7 and 8. The reaction is typically carried out at room temperature for 1-2 hours. Optimize these parameters for your specific cargo.
Cargo Thiol Group is Not Accessible: The thiol group on the cargo may be sterically hindered or oxidized.If possible, ensure the cargo is in a reduced state. Consider using a mild reducing agent like TCEP prior to conjugation, followed by its removal.
Formation of Precipitates/Aggregates Excess this compound: High concentrations of the cationic peptide can lead to aggregation, especially with negatively charged cargo.Decrease the molar ratio of this compound. Analyze the size of the conjugates using dynamic light scattering (DLS) to identify conditions that minimize aggregation.
Solubility Issues: The conjugate may have poor solubility in the reaction or cell culture medium.Experiment with different buffer systems or the addition of solubility enhancers. For cellular experiments, ensure the final concentration in the media does not lead to precipitation.
Low Cellular Uptake of Conjugate Suboptimal Molar Ratio: The number of CPPs per cargo may be insufficient to drive efficient membrane translocation.Test a range of this compound to cargo molar ratios (e.g., 1:1, 3:1, 5:1, 10:1) in your cellular uptake assay to find the optimal balance between uptake and toxicity.
Cytotoxicity: High concentrations of the conjugate or excess unconjugated this compound can be toxic to cells.Perform a dose-response experiment to determine the optimal concentration range for your cell type. Always include a control with this compound alone to assess its intrinsic toxicity.
Incorrect Quantification Method: The method used to quantify uptake may not be sensitive or accurate enough.Use a reliable quantification method, such as fluorescence microscopy or flow cytometry if your cargo is fluorescently labeled, or a specific bioassay for your cargo's activity.
Inconsistent Experimental Results Variability in Conjugation Reaction: Inconsistent reaction conditions can lead to batch-to-batch variability.Standardize your conjugation protocol, including precise control of molar ratios, reaction time, and temperature. Purify the conjugate before cellular experiments to remove unreacted components.
Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect uptake.Maintain consistent cell culture practices. Seed cells at the same density for all experiments and use cells within a defined passage number range.

Experimental Protocols

Protocol 1: Optimization of this compound to Cargo Molar Ratio for Conjugation
  • Preparation of Reactants:

    • Dissolve the thiol-containing cargo in a suitable reaction buffer (e.g., PBS, pH 7.4).

    • Dissolve this compound in the same reaction buffer.

  • Titration of Molar Ratios:

    • Set up a series of reactions with varying molar ratios of this compound to cargo (e.g., 1:1, 2:1, 3:1, 5:1, 10:1). Keep the cargo concentration constant.

  • Conjugation Reaction:

    • Add the this compound solution to the cargo solution.

    • Incubate the reaction mixture at room temperature for 2 hours with gentle agitation.

  • Analysis of Conjugation Efficiency:

    • Analyze each reaction mixture by reverse-phase HPLC.

    • Monitor the decrease in the peak corresponding to the cargo and the increase in the new conjugate peak.

    • Calculate the percentage of conjugated cargo for each molar ratio.

  • Confirmation of Conjugate:

    • Collect the fraction corresponding to the new peak from the HPLC.

    • Confirm the molecular weight of the conjugate using mass spectrometry.

Protocol 2: Evaluation of Cellular Uptake for Different Molar Ratio Conjugates
  • Cell Culture:

    • Plate the target cells in a suitable format (e.g., 96-well plate for quantification, chamber slides for microscopy) and allow them to adhere overnight.

  • Preparation of Conjugates:

    • Based on the results from Protocol 1, prepare conjugates at different this compound to cargo molar ratios that showed efficient conjugation (e.g., 3:1, 5:1, 10:1).

    • It is highly recommended to purify the conjugates to remove any unreacted cargo and this compound.

  • Cell Treatment:

    • Treat the cells with a range of concentrations for each conjugate.

    • Include controls: untreated cells, cells treated with cargo alone, and cells treated with this compound alone.

  • Incubation:

    • Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C.

  • Quantification of Uptake:

    • Wash the cells thoroughly with PBS to remove any conjugate that is not internalized.

    • Lyse the cells and quantify the amount of internalized cargo using a suitable method (e.g., fluorescence measurement if the cargo is labeled, ELISA, or a functional assay).

  • Data Analysis:

    • Normalize the uptake data to the total protein concentration in the cell lysates.

    • Compare the cellular uptake efficiency for the different molar ratio conjugates.

Data Presentation

Table 1: Illustrative Data for Molar Ratio Optimization of Conjugation

This compound : Cargo Molar RatioCargo Conversion (%)Observations
1:145Incomplete conversion. Significant amount of unreacted cargo remains.
3:185High conversion efficiency. Small amount of unreacted cargo.
5:1>95Near-complete conversion of the cargo to the conjugate.
10:1>98Complete conversion. Potential for excess unreacted this compound.

Table 2: Illustrative Data for Cellular Uptake at Different Molar Ratios

This compound : Cargo Molar RatioCellular Uptake (Relative Units)Cell Viability (%)
1:1 Conjugate1.598
3:1 Conjugate4.295
5:1 Conjugate7.892
10:1 Conjugate8.175

Note: The data presented in these tables are for illustrative purposes only and the optimal molar ratio will be specific to the cargo molecule and cell type used.

Visualizations

experimental_workflow cluster_conjugation Conjugation Optimization cluster_uptake Cellular Uptake Evaluation a Prepare Cargo and This compound b Vary Molar Ratios (1:1, 3:1, 5:1, 10:1) a->b c React for 2h at RT b->c d Analyze by HPLC/MS c->d e Determine Optimal Conjugation Ratio d->e f Prepare Conjugates at Optimal Ratios e->f Informs g Treat Cells with Varying Concentrations f->g h Incubate for 1-4h g->h i Quantify Internalized Cargo h->i j Assess Cell Viability h->j k Determine Optimal Delivery Ratio i->k j->k

Caption: Experimental workflow for optimizing the this compound to cargo molar ratio.

troubleshooting_logic start Start Optimization low_conjugation Low Conjugation Yield? start->low_conjugation increase_ratio Increase Molar Ratio and Optimize Conditions low_conjugation->increase_ratio Yes check_thiol Check Cargo Thiol Accessibility low_conjugation->check_thiol No Improvement increase_ratio->low_conjugation low_uptake Low Cellular Uptake? check_thiol->low_uptake test_ratios Test Higher Molar Ratio Conjugates low_uptake->test_ratios Yes success Optimized Delivery low_uptake->success No check_toxicity Assess Cytotoxicity test_ratios->check_toxicity check_toxicity->low_uptake

Caption: Troubleshooting logic for this compound to cargo ratio optimization.

Reducing cytotoxicity of Cys(Npys)-(Arg)9 in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Cys(Npys)-(Arg)9, a cell-penetrating peptide (CPP), in cell culture experiments. The focus is on understanding and mitigating its potential cytotoxic effects to ensure successful intracellular delivery of cargo molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a cell-penetrating peptide composed of nine arginine residues and a cysteine residue modified with a 3-nitro-2-pyridinesulfenyl (Npys) group. Its primary application is to facilitate the intracellular delivery of various cargo molecules, such as proteins, peptides, and nucleic acids, that are otherwise unable to cross the cell membrane.[1][2][3] The poly-arginine component mediates cell penetration, while the Npys-activated cysteine allows for the covalent attachment of cargo molecules through a disulfide bond.[2][4][5]

Q2: What is the mechanism of cargo conjugation to this compound?

A2: The Npys (3-nitro-2-pyridinesulfenyl) group on the cysteine residue of this compound readily reacts with a free thiol (sulfhydryl) group on the cargo molecule to form a stable disulfide bond.[2][3][4] This reaction is specific and allows for a directed conjugation of the cargo to the peptide. The resulting disulfide bond can be cleaved within the reducing environment of the cell cytoplasm, releasing the cargo.

Q3: Does this compound exhibit cytotoxicity?

A3: Yes, like many cationic cell-penetrating peptides, this compound can exhibit cytotoxicity, particularly at higher concentrations.[6] One study has noted cytotoxicity in microspore cells at concentrations higher than 1 nmol.[6] The cytotoxicity is often attributed to the high positive charge of the poly-arginine backbone, which can lead to plasma membrane destabilization.[7]

Q4: What are the general mechanisms of cytotoxicity for poly-arginine CPPs?

A4: The cytotoxicity of poly-arginine CPPs is thought to arise from several mechanisms:

  • Membrane Disruption: The cationic arginine residues can interact strongly with the negatively charged components of the cell membrane, leading to the formation of transient pores, membrane destabilization, and leakage of cellular contents.[7]

  • Induction of Apoptosis: At higher concentrations, poly-arginine peptides can trigger programmed cell death, or apoptosis. The exact signaling pathways are not fully elucidated for this compound specifically, but may involve caspase activation.

  • Off-Target Effects: Poly-arginine peptides have been shown to have off-target effects, such as the inhibition of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2), which can disrupt cellular calcium homeostasis.[8][9]

Q5: How can I reduce the cytotoxicity of this compound in my experiments?

A5: Several strategies can be employed to minimize the cytotoxic effects of this compound:

  • Optimize Concentration: Use the lowest effective concentration of the peptide-cargo conjugate. This requires careful titration for each cell type and cargo.

  • Control Incubation Time: Limit the exposure of cells to the peptide. Shorter incubation times that are sufficient for cargo delivery are preferable.

  • Serum in Media: The presence of serum proteins in the cell culture media can sometimes reduce the cytotoxicity of CPPs by interacting with the peptide and modulating its interaction with the cell membrane.

  • PEGylation: The addition of a polyethylene glycol (PEG) linker between the CPP and the cargo can shield the positive charge of the peptide, potentially reducing its toxicity.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound and provides potential solutions.

Problem Possible Cause Suggested Solution
High Cell Death Observed After Treatment Concentration of this compound-cargo conjugate is too high.Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and cargo. Start with a low concentration (e.g., 1-5 µM) and titrate upwards.
Prolonged incubation time.Reduce the incubation time. Test a time course (e.g., 1, 4, 12, 24 hours) to find the shortest time required for efficient cargo delivery.
Intrinsic toxicity of the cargo molecule.Test the cytotoxicity of the unconjugated cargo molecule at equivalent concentrations.
Serum-free media conditions.If using serum-free media, consider adding serum during the incubation with the peptide-cargo conjugate, if compatible with your experimental design.
Low Intracellular Delivery of Cargo Inefficient conjugation of cargo to this compound.Verify the successful conjugation of your cargo to the peptide using techniques like SDS-PAGE, mass spectrometry, or HPLC. Ensure your cargo has a free and accessible thiol group for reaction with the Npys group.
Suboptimal concentration of the conjugate.Increase the concentration of the this compound-cargo conjugate. A balance between delivery efficiency and cytotoxicity needs to be established.
Aggregation of the peptide-cargo conjugate.Ensure proper solubilization of the peptide and conjugate. Some CPPs can aggregate at high concentrations. Prepare fresh solutions and consider using different buffers.
Variability in Experimental Results Inconsistent cell density at the time of treatment.Ensure that cells are seeded at a consistent density for all experiments and are in the logarithmic growth phase.
Degradation of the peptide or cargo.Store the this compound peptide and the conjugated cargo according to the manufacturer's instructions, typically lyophilized at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Differences in cell passage number.Use cells within a consistent and low passage number range, as cellular characteristics can change with prolonged culture.

Experimental Protocols

Note: The following are generalized protocols. Optimization for specific cell lines and cargo is highly recommended.

Protocol 1: Conjugation of a Thiol-Containing Cargo to this compound

This protocol describes the formation of a disulfide bond between the Npys-activated cysteine of the peptide and a free cysteine on the cargo molecule.

Materials:

  • This compound peptide

  • Thiol-containing cargo molecule (e.g., protein, peptide)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Reducing agent (optional, for cargo preparation): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Desalting column or dialysis cassette

Procedure:

  • Prepare the Cargo: If the cargo's cysteine residue is not freely available (e.g., it's in a disulfide bond), it may need to be reduced. Incubate the cargo with a 10-fold molar excess of DTT or TCEP for 1 hour at room temperature.

  • Remove Reducing Agent: Immediately before conjugation, remove the reducing agent using a desalting column or dialysis to prevent it from reacting with the Npys group.

  • Dissolve Reagents: Dissolve this compound and the prepared cargo in the conjugation buffer.

  • Conjugation Reaction: Mix the this compound and the cargo at a desired molar ratio (e.g., 5:1 or 10:1 peptide to cargo). Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Purification: Remove the unconjugated peptide and by-products by size-exclusion chromatography, dialysis, or other appropriate purification methods.

  • Verification: Confirm the successful conjugation using SDS-PAGE (the conjugate will have a higher molecular weight than the cargo alone) or mass spectrometry.

Protocol 2: Assessment of this compound Cytotoxicity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound-cargo conjugate

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours.

  • Treatment: Prepare serial dilutions of the this compound-cargo conjugate in complete cell culture medium. Remove the old medium from the cells and add the different concentrations of the conjugate. Include untreated cells as a negative control and a vehicle control if the conjugate is dissolved in a solvent like DMSO.

  • Incubation: Incubate the cells with the conjugate for the desired period (e.g., 24 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the viability of the untreated control cells. The IC50 value (the concentration at which 50% of cell viability is inhibited) can be calculated by plotting the percentage of viability against the log of the conjugate concentration.

Signaling Pathways and Visualizations

High concentrations of cationic CPPs can induce apoptosis. While the specific pathway for this compound is not definitively established, a general model involves the activation of caspases, the key executioners of apoptosis.

Potential Cytotoxicity-Induced Apoptosis Pathway

// Nodes CPP [label="High Concentration\nthis compound", fillcolor="#EA4335"]; Membrane [label="Plasma Membrane\nDisruption", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondria [label="Mitochondrial Stress", fillcolor="#FBBC05", fontcolor="#202124"]; CytochromeC [label="Cytochrome c\nRelease", fillcolor="#34A853"]; Apaf1 [label="Apaf-1", fillcolor="#4285F4"]; Apoptosome [label="Apoptosome\nFormation", fillcolor="#4285F4"]; Caspase9 [label="Pro-Caspase-9 -> Caspase-9", fillcolor="#4285F4"]; Caspase3 [label="Pro-Caspase-3 -> Caspase-3", fillcolor="#4285F4"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335"];

// Edges CPP -> Membrane [label="Direct Interaction"]; CPP -> Mitochondria; Membrane -> Mitochondria; Mitochondria -> CytochromeC; CytochromeC -> Apaf1 [style=dashed]; Apaf1 -> Apoptosome; Apoptosome -> Caspase9; Caspase9 -> Caspase3; Caspase3 -> Apoptosis; }

Caption: Potential intrinsic apoptosis pathway induced by high concentrations of this compound.

Experimental Workflow for Assessing Cytotoxicity

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; SeedCells [label="Seed Cells in\n96-well Plate"]; PrepareConjugate [label="Prepare Serial Dilutions of\nthis compound-Cargo"]; TreatCells [label="Treat Cells with Conjugate"]; Incubate [label="Incubate for\nDesired Time"]; MTT [label="Add MTT Reagent"]; IncubateMTT [label="Incubate for 2-4 hours"]; Solubilize [label="Solubilize Formazan Crystals"]; ReadAbsorbance [label="Read Absorbance\nat 570 nm"]; Analyze [label="Analyze Data and\nCalculate IC50"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> SeedCells; SeedCells -> PrepareConjugate; PrepareConjugate -> TreatCells; TreatCells -> Incubate; Incubate -> MTT; MTT -> IncubateMTT; IncubateMTT -> Solubilize; Solubilize -> ReadAbsorbance; ReadAbsorbance -> Analyze; Analyze -> End; }

Caption: A typical experimental workflow for determining the cytotoxicity of this compound conjugates.

References

Technical Support Center: Enhancing Endosomal Escape of Cys(Npys)-(Arg)9 Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for strategies to enhance the endosomal escape of Cys(Npys)-(Arg)9 conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful intracellular delivery of your cargo.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a cell-penetrating peptide (CPP) composed of nine D-arginine residues and an N-terminally activated cysteine residue.[1] The poly-arginine component facilitates cellular uptake, primarily through endocytosis. The activated cysteine, containing a 3-nitro-2-pyridinesulfenyl (Npys) group, allows for specific conjugation to molecules containing a free thiol (sulfhydryl) group, forming a disulfide bond.[2][3][4][5][6] This disulfide linkage can be cleaved in the reducing environment of the cytosol, releasing the cargo.

Q2: My this compound conjugate shows high cellular uptake but low biological activity. What is the likely cause?

A2: A common issue is endosomal entrapment. While arginine-rich CPPs like (Arg)9 are efficient at entering cells via endocytosis, the conjugate can remain trapped within endosomes and lysosomes.[6][7][8][9] This prevents the cargo from reaching its cytosolic or nuclear target. The low pH and enzymatic environment of late endosomes and lysosomes can also lead to degradation of the cargo.[8]

Q3: How can I improve the endosomal escape of my this compound conjugate?

A3: Several strategies can be employed to enhance endosomal escape:

  • Co-treatment with endosomolytic agents: Compounds like chloroquine can inhibit endosomal acidification, which may increase the likelihood of escape.[10]

  • Inclusion of fusogenic peptides: pH-dependent membrane-active peptides (PMAPs), such as derivatives of the influenza virus hemagglutinin subunit (HA2), can be co-administered or conjugated to the cargo. These peptides change conformation in the acidic environment of the endosome and disrupt the endosomal membrane.[7][8]

  • Photochemical Internalization (PCI): This technique involves the co-administration of a photosensitizer that localizes to endosomal membranes. Upon light activation, the photosensitizer generates reactive oxygen species that rupture the endosomes, releasing the cargo.[11][12]

  • Multivalent Display: Creating constructs with multiple copies of the (Arg)9 peptide can sometimes enhance endosomolytic activity.[7][13]

Q4: What are the best methods to quantify endosomal escape?

A4: Several assays can be used to measure the extent of endosomal escape:

  • Split Luciferase Endosomal Escape Quantification (SLEEQ): A highly sensitive assay where the cargo is tagged with a small fragment of luciferase (HiBiT). If the cargo escapes the endosome, it can combine with the larger luciferase fragment (LgBiT) expressed in the cytosol, generating a measurable luminescent signal.[12][14][15][16]

  • Split Green Fluorescent Protein (GFP) Complementation: Similar to SLEEQ, the cargo is tagged with a small fragment of GFP. Upon endosomal escape, it complements a larger GFP fragment in the cytosol, resulting in fluorescence.[7][9][17][18][19]

  • Calcein Leakage Assay: Cells are pre-loaded with calcein, a fluorescent dye that is quenched at high concentrations within endosomes. Disruption of the endosomal membrane by your conjugate will cause calcein to leak into the cytosol, leading to an increase in fluorescence.[20][21][22][23][24]

Q5: I'm having trouble with the this compound conjugation reaction. What are some common issues?

A5: Common problems include:

  • Instability of the Npys group: The Npys protecting group can be unstable under basic conditions.[25] Ensure your reaction buffer is at a neutral or slightly acidic pH.

  • Thiol oxidation: Your cargo's free thiol can oxidize to form disulfide bonds with itself (dimerization) before reacting with the this compound. It is crucial to work with freshly prepared or properly stored thiol-containing cargo. Consider a pre-reduction step with a mild reducing agent like TCEP, which must then be removed before conjugation.

  • Hydrolysis of the maleimide (if using a maleimide-thiol reaction): If you are using a maleimide-functionalized linker, be aware that the maleimide ring can undergo hydrolysis at pH values above 7.5, rendering it unreactive towards thiols.

Troubleshooting Guides

Problem 1: Low Conjugation Efficiency
Possible Cause Suggested Solution
Oxidation of cargo's thiol group.Pre-treat the thiol-containing cargo with a mild reducing agent like TCEP and remove the TCEP before conjugation.
Instability of the Npys group in the reaction buffer.Perform the conjugation reaction at a pH between 6.5 and 7.4. Avoid basic conditions.
Incorrect buffer composition.Avoid buffers containing thiols (e.g., DTT, β-mercaptoethanol) as they will compete in the reaction.
Steric hindrance.If the thiol on your cargo is sterically hindered, consider introducing a linker to increase accessibility.
Problem 2: Poor Cytosolic Delivery/Biological Activity of the Conjugate
Possible Cause Suggested Solution
Endosomal Entrapment Implement an endosomal escape enhancement strategy (see FAQ 3 and Data Presentation section).
Aggregation of the conjugate Analyze the conjugate for aggregation using techniques like dynamic light scattering (DLS). Modify buffer conditions (e.g., adjust salt concentration) or consider adding a solubilizing tag.
Cleavage of the disulfide bond in the endosome While the cytosol is reducing, some disulfide reduction might occur in the endosome. Consider using a more stable linker if this is suspected.
Degradation of the cargo Confirm the stability of your cargo under acidic conditions mimicking the endosomal environment.
Incorrect cellular uptake pathway For arginine-rich CPPs, uptake is often through macropinocytosis. Ensure your cell type is capable of this uptake mechanism.

Data Presentation

Table 1: Comparison of Endosomal Escape Enhancement Strategies
Strategy Mechanism Typical Improvement in Cytosolic Delivery Key Considerations
Chloroquine Inhibits endosomal acidification.[10]2 to 10-foldCan have off-target effects and cytotoxicity at higher concentrations.[15]
Fusogenic Peptides (e.g., HA2 derivatives) pH-dependent membrane disruption.[7][8]5 to 50-foldEfficacy can be dependent on the specific peptide sequence and its conjugation to the cargo.
Photochemical Internalization (PCI) Light-induced rupture of endosomes.[11][12]Can be highly efficient, with reports of over 90% of cargo being released from endosomes.[11]Requires specialized equipment (light source) and co-delivery of a photosensitizer.
Cyclic CPPs Enhanced membrane interaction and endosomal escape.[25][26]Up to 120% cytosolic delivery efficiency has been reported for some cyclic CPPs.[25]Requires specific peptide design and synthesis.

Experimental Protocols

Protocol 1: this compound Conjugation to a Thiol-Containing Protein
  • Protein Preparation:

    • Dissolve your thiol-containing protein in a degassed buffer (e.g., PBS, pH 7.2).

    • If necessary, reduce any existing disulfide bonds in your protein by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

    • Remove TCEP using a desalting column.

  • Peptide Preparation:

    • Dissolve this compound in sterile, nuclease-free water. Some sources suggest that if solubility is an issue, a small amount of DMSO or 10-30% acetic acid can be used, followed by dilution.[1]

  • Conjugation Reaction:

    • Add a 5 to 10-fold molar excess of this compound to the protein solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification:

    • Remove unconjugated peptide and byproducts by size exclusion chromatography or dialysis.

  • Characterization:

    • Confirm conjugation using SDS-PAGE (a shift in molecular weight should be observed) and mass spectrometry.

Protocol 2: Split Luciferase Endosomal Escape Quantification (SLEEQ) Assay

This protocol is adapted from the principles described in the literature.[12][14][15][16]

  • Cell Culture:

    • Use a cell line stably expressing the LgBiT portion of luciferase in the cytosol.

    • Seed the cells in a 96-well white, clear-bottom plate and culture overnight.

  • Treatment:

    • Prepare your HiBiT-tagged this compound conjugate in serum-free media.

    • Add the conjugate to the cells at the desired concentration and incubate for 4 hours.

  • Measurement of Cytosolic Delivery:

    • Wash the cells to remove excess conjugate.

    • Add the luciferase substrate (e.g., furimazine) to the cells.

    • Immediately measure luminescence using a plate reader.

  • Measurement of Total Cellular Association:

    • In a parallel set of wells, after the 4-hour incubation, add a lysis buffer containing digitonin to permeabilize the cell membranes.

    • Add the luciferase substrate and measure the total luminescence. This represents the total amount of conjugate associated with the cells (both in endosomes and in the cytosol).

  • Calculation:

    • Endosomal escape efficiency (%) = (Luminescence from cytosolic delivery / Luminescence from total cellular association) x 100.

Protocol 3: Calcein Leakage Assay

This protocol is based on general procedures for calcein-based assays.[20][21][22][23][24]

  • Cell Loading:

    • Incubate your cells with Calcein-AM (typically 1-5 µM) for 30-60 minutes. The AM ester allows the molecule to cross the cell membrane.

    • Inside the cell, esterases cleave the AM group, trapping the fluorescent calcein in the cytosol and organelles, including endosomes.

  • Treatment:

    • Wash the cells to remove excess Calcein-AM.

    • Add your this compound conjugate at the desired concentration and incubate.

  • Imaging and Quantification:

    • Monitor the cells using fluorescence microscopy. Endosomal escape is indicated by a change from a punctate (endosomal) to a diffuse cytosolic fluorescence pattern.

    • Alternatively, quantify the change in fluorescence intensity over time using a plate reader. An increase in overall fluorescence intensity suggests calcein dequenching upon release from endosomes.

Visualizations

experimental_workflow Experimental Workflow for Assessing Endosomal Escape cluster_conjugation Step 1: Conjugate Preparation cluster_assay Step 2: Endosomal Escape Assay cluster_analysis Step 3: Data Analysis prep_cargo Prepare Thiol-Containing Cargo conjugate Conjugation Reaction prep_cargo->conjugate prep_cpp Prepare this compound prep_cpp->conjugate purify Purify Conjugate conjugate->purify treatment Treat Cells with Conjugate purify->treatment cell_culture Culture Cells cell_culture->treatment measurement Measure Endosomal Escape (e.g., SLEEQ, Split-GFP, Calcein) treatment->measurement quantify Quantify Cytosolic Delivery measurement->quantify compare Compare with Controls quantify->compare

Caption: Workflow for preparing and assessing this compound conjugates.

troubleshooting_workflow Troubleshooting Low Biological Activity rect_node rect_node start Low Biological Activity Observed check_uptake High Cellular Uptake? start->check_uptake check_conjugation Successful Conjugation? check_uptake->check_conjugation No endosomal_entrapment Likely Endosomal Entrapment check_uptake->endosomal_entrapment Yes troubleshoot_conjugation Troubleshoot Conjugation Reaction check_conjugation->troubleshoot_conjugation No check_cargo_stability Is Cargo Stable? check_conjugation->check_cargo_stability Yes enhance_escape Implement Escape Strategy (e.g., Chloroquine, PMAPs, PCI) endosomal_entrapment->enhance_escape check_cargo_stability->endosomal_entrapment Yes degradation_issue Cargo Degradation Issue check_cargo_stability->degradation_issue No

Caption: A logical guide to troubleshooting low conjugate activity.

uptake_pathway Uptake and Endosomal Escape Pathway extracellular This compound Conjugate (Extracellular) membrane_binding Binding to Heparan Sulfate Proteoglycans extracellular->membrane_binding macropinocytosis Macropinocytosis membrane_binding->macropinocytosis early_endosome Early Endosome (pH ~6.5) macropinocytosis->early_endosome late_endosome Late Endosome (pH ~5.5) early_endosome->late_endosome escape Endosomal Escape early_endosome->escape Enhanced Escape lysosome Lysosome (pH ~4.5) (Degradation) late_endosome->lysosome late_endosome->escape Enhanced Escape cytosol Cytosolic Cargo Release escape->cytosol

Caption: Cellular uptake and fate of this compound conjugates.

References

Cys(Npys)-(Arg)9 solubility issues and how to solve them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered by researchers, scientists, and drug development professionals working with the Cys(Npys)-(Arg)9 peptide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a cell-penetrating peptide (CPP) composed of nine D-arginine residues and a cysteine residue protected with a 3-nitro-2-pyridinesulfenyl (Npys) group.[1][2] The poly-arginine tail makes the peptide highly cationic, which is crucial for its cell-penetrating ability but can also lead to solubility challenges and aggregation, particularly in neutral pH buffers.[3][4] Proper solubilization is critical for accurate quantification and reliable experimental results.[5]

Q2: What is the general solubility of this compound?

Some suppliers indicate that this compound is soluble in water up to 2 mg/mL.[6] However, achieving this solubility can depend on the specific batch of the peptide and the solvent used. It is always recommended to test the solubility of a small amount of the peptide before dissolving the entire sample.[7]

Q3: How does the Npys group on the cysteine affect the peptide's handling?

The Npys group is a thiol-protecting group that allows for specific conjugation to other molecules containing a free thiol.[8][9] While it prevents the formation of disulfide bonds by the cysteine residue, care should still be taken when choosing solvents. For instance, while DMSO is a common solvent for peptides, it can sometimes oxidize free cysteines; although the Npys group offers protection, using degassed buffers is a good practice for cysteine-containing peptides.[7]

Troubleshooting Guide

Problem: My lyophilized this compound peptide will not dissolve in water.

The highly cationic nature of the nine arginine residues can sometimes lead to insolubility or aggregation in plain water.[3] Follow this troubleshooting workflow to effectively dissolve your peptide.

G cluster_0 Troubleshooting Workflow for this compound Dissolution A Start: Lyophilized this compound B Add sterile, distilled water. Vortex gently. A->B C Is the solution clear? B->C D Peptide is dissolved. Proceed with experiment. C->D Yes E Solution is cloudy or has particulates. C->E No F Try sonication. (e.g., 3 x 10-second bursts on ice) [2] E->F G Is the solution clear? F->G G->D Yes H Add 10-30% aqueous acetic acid dropwise. Vortex. [6] G->H No I Is the solution clear? H->I I->D Yes J Consider using a small amount of organic solvent (e.g., DMSO, DMF). Follow by slow dilution with aqueous buffer. [3] I->J No K Consult further technical support. J->K

Caption: A step-by-step workflow for dissolving this compound.

Quantitative Data Summary

While specific quantitative solubility data for this compound is limited in publicly available literature, the following table summarizes the recommended solvents based on the peptide's basic nature.

Solvent/MethodConcentration/ConditionSuitability for this compoundReference
Sterile WaterUp to 2 mg/mLRecommended as the first attempt.[6]
Aqueous Acetic Acid10-30% (v/v)Effective for basic peptides that are insoluble in water.[1][10]
Trifluoroacetic Acid (TFA)< 50 µL to dissolve, then diluteUse as a last resort for highly insoluble peptides.[10]
Dimethyl Sulfoxide (DMSO)Small amount to dissolve, then dilute with aqueous bufferCan be used, but caution is advised for cysteine-containing peptides due to potential oxidation.[5][11]
Dimethylformamide (DMF)Small amount to dissolve, then dilute with aqueous bufferAn alternative to DMSO for cysteine-containing peptides.[5]
SonicationBrief bursts on iceCan aid in dissolving peptides and breaking up aggregates.[7]

Experimental Protocols

Protocol 1: Dissolution in Aqueous Acetic Acid

This protocol is recommended when this compound does not dissolve in water.

  • Preparation :

    • Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation.

    • Prepare a 10% (v/v) solution of acetic acid in sterile, distilled water.

  • Dissolution :

    • Add a small amount of the 10% acetic acid solution directly to the lyophilized peptide.

    • Vortex the vial gently for 30-60 seconds.

    • Visually inspect the solution. If it is not clear, you can increase the concentration of acetic acid up to 30%.[10]

  • Dilution :

    • Once the peptide is fully dissolved, you can dilute the solution to your desired final concentration using your experimental buffer.

    • Add the buffer slowly while gently vortexing to avoid precipitation.

Protocol 2: Using Sonication to Aid Dissolution

Sonication can be used at various stages of the dissolution process to break up peptide aggregates.[7]

  • Preparation :

    • Add your chosen solvent (e.g., water or dilute acetic acid) to the lyophilized peptide.

    • Place the vial in an ice bath to keep the sample cool during sonication.

  • Sonication :

    • Use a bath sonicator or a probe sonicator at a low power setting.

    • Apply short bursts of sonication (e.g., 10-15 seconds) followed by a resting period on ice to prevent overheating.[7]

    • Repeat this cycle 2-3 times.

  • Inspection :

    • After sonication, vortex the sample gently and visually inspect for clarity. If particulates remain, further dissolution steps may be necessary.

Protocol 3: Dissolution in an Organic Solvent and Subsequent Dilution

This method should be considered if aqueous solutions fail.

  • Preparation :

    • Choose an appropriate organic solvent such as DMSO or DMF.[5]

    • Allow the lyophilized peptide to equilibrate to room temperature.

  • Initial Dissolution :

    • Add a minimal amount of the organic solvent (e.g., 10-20 µL) to the peptide.

    • Gently vortex until the peptide is completely dissolved.

  • Slow Dilution :

    • Slowly add your aqueous experimental buffer to the dissolved peptide solution drop by drop while continuously and gently vortexing.

    • This slow dilution is crucial to prevent the peptide from precipitating out of the solution.

    • If the solution becomes cloudy, you have likely reached the solubility limit at that buffer concentration.

Logical Relationships in Peptide Solubility

The decision-making process for choosing a solvent for this compound is based on its chemical properties, primarily its highly basic nature.

G cluster_0 Solvent Selection Logic for this compound Peptide This compound Property Highly Basic (9 Arginine Residues) Peptide->Property Solvent1 Primary Choice: Water Property->Solvent1 Outcome1 Soluble Solvent1->Outcome1 Success Outcome2 Insoluble/Aggregated Solvent1->Outcome2 Failure Solvent2 Secondary Choice: Dilute Acetic Acid Solvent2->Outcome1 Success Outcome2_2 Insoluble/Aggregated Solvent2->Outcome2_2 Failure Solvent3 Tertiary Choice: Organic Solvent (DMSO/DMF) Solvent3->Outcome1 Success Outcome2->Solvent2 Outcome2_2->Solvent3

Caption: Logical flow for selecting a suitable solvent for this compound.

References

Overcoming challenges in delivering large proteins with Cys(Npys)-(Arg)9

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cys(Npys)-(Arg)9, a cell-penetrating peptide designed to facilitate the intracellular delivery of cargo molecules. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the delivery of large proteins.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a cell-penetrating peptide (CPP) consisting of a poly-arginine sequence (Arg)9 for cellular uptake, and a cysteine residue activated with a 3-nitro-2-pyridinesulfenyl (Npys) group. The poly-arginine motif facilitates entry into cells, primarily through endocytosis. The Cys(Npys) group allows for the covalent conjugation of your protein of interest via a disulfide bond exchange reaction with a free thiol (sulfhydryl) group on the protein.

Q2: What is the primary challenge in delivering large proteins with this compound?

The principal challenge is ensuring the efficient escape of the protein-peptide conjugate from endosomes into the cytoplasm after cellular uptake. While the (Arg)9 sequence effectively promotes endocytosis, the conjugate can become trapped within endosomes and subsequently degraded in lysosomes, preventing the protein from reaching its intracellular target. The size of the protein cargo can further impede this process.

Q3: What is the mechanism of cellular uptake for this compound conjugates?

The primary mechanism of cellular uptake for this compound and its conjugates is endocytosis. The cationic nature of the arginine-rich peptide interacts with negatively charged proteoglycans on the cell surface, triggering internalization into endocytic vesicles.

Q4: Is this compound cytotoxic?

Like many cationic peptides, this compound can exhibit cytotoxicity at higher concentrations. It is crucial to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions. A cytotoxicity assay, such as the MTT assay, is recommended.

Troubleshooting Guides

Protein-Peptide Conjugation

Problem: Low conjugation efficiency between my large protein and this compound.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient free thiols on the protein. Ensure your protein has at least one accessible free cysteine residue. If not, consider introducing a cysteine residue through site-directed mutagenesis or using a linker with a free thiol group.
Incorrect molar ratio of peptide to protein. Optimize the molar ratio of this compound to your protein. Start with a 1:1 ratio and incrementally increase the peptide concentration (e.g., 3:1, 5:1). Monitor conjugation efficiency by SDS-PAGE.
Suboptimal reaction buffer pH. The disulfide exchange reaction is most efficient at a slightly basic pH (around 7.5-8.5). Ensure your reaction buffer is within this range.
Presence of reducing agents in the protein solution. Reducing agents like DTT or β-mercaptoethanol will interfere with the disulfide exchange. Ensure they are removed from your protein solution by dialysis or buffer exchange prior to conjugation.
Steric hindrance with large proteins. The conjugation site on a large protein may be sterically hindered. If possible, engineer a cysteine residue in a more accessible region of the protein.

Problem: My protein-peptide conjugate is aggregating.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Hydrophobicity of the conjugate. The addition of the cationic peptide can alter the solubility of the protein. Perform the conjugation reaction in a buffer with appropriate ionic strength and consider including solubility-enhancing excipients.
High concentration of the conjugate. Work with lower concentrations of the protein and peptide during conjugation and for subsequent experiments.
Improper storage. Store the conjugate at 4°C for short-term use or aliquot and freeze at -80°C for long-term storage to prevent freeze-thaw cycles that can induce aggregation.
Intracellular Protein Delivery

Problem: Low intracellular delivery of my conjugated protein.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inefficient cellular uptake. Increase the concentration of the conjugate or the incubation time with the cells. However, be mindful of potential cytotoxicity.
Endosomal entrapment. This is a major hurdle. Consider co-treatment with endosomolytic agents like chloroquine, though this can have off-target effects. Advanced strategies involve co-conjugation with pH-responsive fusogenic peptides.
Degradation of the conjugate. Use protease inhibitors during cell lysis to prevent degradation of the delivered protein before analysis.
Large size of the protein cargo. The efficiency of endosomal escape can be inversely related to the size of the cargo. It may be necessary to accept a lower delivery efficiency for very large proteins.

Problem: High cell death after treatment with the conjugate.

Possible Causes & Solutions:

Possible CauseRecommended Solution
High concentration of the this compound conjugate. Perform a dose-response experiment to determine the maximum tolerated concentration of the conjugate for your cell line using a cytotoxicity assay (e.g., MTT assay).
Contaminants in the peptide or protein preparation. Ensure high purity of both the this compound peptide and your protein.
Inherent toxicity of the cargo protein. If the protein itself is cytotoxic, this will be a confounding factor. Use a non-toxic protein as a control to assess the cytotoxicity of the delivery vehicle itself.

Experimental Protocols

Protocol 1: Conjugation of a Large Protein to this compound
  • Protein Preparation: Ensure your protein of interest is in a buffer free of reducing agents (e.g., via dialysis against PBS at pH 7.4). The protein must contain at least one free cysteine residue.

  • Reaction Setup:

    • Dissolve this compound in sterile, nuclease-free water.

    • In a microcentrifuge tube, combine your protein and this compound at a desired molar ratio (e.g., 1:3 protein to peptide).

    • Adjust the final reaction volume with PBS (pH 7.5-8.0).

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

  • Analysis of Conjugation:

    • Run a sample of the reaction mixture on an SDS-PAGE gel.

    • A successful conjugation will result in a band shift corresponding to the increased molecular weight of the protein-peptide conjugate.

    • Unconjugated protein will run at its original molecular weight.

  • Purification (Optional): If a high purity of the conjugate is required, it can be purified from unconjugated peptide and protein using size-exclusion chromatography.

Protocol 2: Quantification of Intracellular Protein Delivery by Western Blot
  • Cell Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with the this compound-protein conjugate at a pre-determined, non-toxic concentration for a specified time (e.g., 4-24 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS to remove any conjugate that is not internalized.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blot:

    • Load equal amounts of total protein from each sample onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific to your protein of interest.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Use a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.

Protocol 3: Cytotoxicity Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of the this compound-protein conjugate. Include untreated cells as a negative control and a vehicle-only control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Visualizations

experimental_workflow cluster_conjugation Protein-Peptide Conjugation cluster_delivery Intracellular Delivery cluster_analysis Downstream Analysis Protein Large Protein (with free Cys) Conjugation Conjugation Reaction (pH 7.5-8.0) Protein->Conjugation Peptide This compound Peptide->Conjugation Analysis SDS-PAGE Analysis Conjugation->Analysis Conjugate Purified Conjugate Incubation Incubation Conjugate->Incubation Cells Target Cells Cells->Incubation Uptake Cellular Uptake (Endocytosis) Incubation->Uptake Lysis Cell Lysis Uptake->Lysis MTT MTT Assay Uptake->MTT WesternBlot Western Blot Lysis->WesternBlot

Caption: Experimental workflow for this compound mediated protein delivery.

signaling_pathway cluster_uptake Cellular Uptake cluster_trafficking Endosomal Trafficking Conjugate This compound -Protein Conjugate CellSurface Cell Surface (Proteoglycans) Conjugate->CellSurface Binding Endocytosis Endocytosis CellSurface->Endocytosis EarlyEndosome Early Endosome Endocytosis->EarlyEndosome LateEndosome Late Endosome EarlyEndosome->LateEndosome Lysosome Lysosome (Degradation) LateEndosome->Lysosome EndosomalEscape Endosomal Escape LateEndosome->EndosomalEscape Cytosol Cytosol (Active Protein) EndosomalEscape->Cytosol

Caption: Cellular uptake and trafficking pathway of this compound conjugates.

Technical Support Center: Stability of Cys(Npys)-(Arg)9 Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the stability of Cys(Npys)-(Arg)9 conjugates.

Frequently Asked Questions (FAQs)

Q1: What is a this compound conjugate and what is its primary application?

A this compound conjugate is a cell-penetrating peptide (CPP) composed of a poly-arginine tail (Arg)9, which facilitates cellular uptake, and a cysteine residue modified with a 3-nitro-2-pyridinesulfenyl (Npys) group. This Npys group acts as a leaving group in a thiol-disulfide exchange reaction, allowing the peptide to be conjugated to a thiol-containing molecule of interest (e.g., a protein, an oligonucleotide, or a small molecule drug) through a disulfide bond. The primary application is to deliver these conjugated cargoes into cells.

Q2: What are the main factors that influence the stability of the disulfide bond in these conjugates?

The stability of the disulfide bond is critical for the successful delivery of the cargo. The primary factors influencing its stability include:

  • Presence of reducing agents: The intracellular environment is significantly more reducing than the extracellular space due to the presence of molecules like glutathione (GSH). This reducing environment is intended to cleave the disulfide bond and release the cargo inside the cell.

  • pH: The rate of thiol-disulfide exchange is pH-dependent. While generally stable at neutral pH, extremes in pH can affect the stability of the disulfide bond.

  • Temperature: Higher temperatures can accelerate the rate of disulfide bond cleavage.

  • Interaction with serum proteins: In vivo, the conjugate can interact with serum proteins, which may influence its stability and circulation half-life.

Q3: How can I assess the stability of my this compound conjugate?

The stability of the conjugate is typically assessed by monitoring the integrity of the disulfide bond over time under different conditions. The most common analytical techniques for this purpose are:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates the intact conjugate from the free cargo and the cleaved Cys-(Arg)9 peptide. By monitoring the peak areas over time, the rate of degradation can be quantified.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more detailed analysis by confirming the identity of the degradation products through their mass-to-charge ratio.

  • Ellman's Reagent Assay: This colorimetric assay quantifies the number of free thiol groups in a sample. An increase in free thiols over time indicates the reduction of the disulfide bond.

Troubleshooting Guides

RP-HPLC Analysis
Issue Possible Cause Recommended Solution
Poor peak shape (tailing or fronting) 1. Strong interaction of the highly basic (Arg)9 peptide with residual silanols on the HPLC column. 2. Inappropriate mobile phase pH.1. Use a column with end-capping or a dedicated peptide analysis column. 2. Add a strong ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1% to both mobile phases. 3. Optimize the mobile phase pH to ensure consistent protonation of the arginine residues.
Irreproducible retention times 1. Inadequate column equilibration between injections. 2. Fluctuations in mobile phase composition or temperature.1. Increase the column equilibration time to at least 10 column volumes. 2. Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature.
Ghost peaks Carryover from previous injections due to the sticky nature of arginine-rich peptides.1. Implement a robust needle wash protocol. 2. Run blank injections with a high percentage of organic solvent between samples.
LC-MS Analysis
Issue Possible Cause Recommended Solution
Poor ionization/low signal intensity 1. Ion suppression caused by the presence of TFA in the mobile phase. 2. The high positive charge of the (Arg)9 peptide can lead to a broad distribution of charge states.1. Use a lower concentration of TFA (e.g., 0.05%) or switch to a more MS-friendly ion-pairing agent like formic acid. 2. Optimize the mass spectrometer source parameters for large, highly charged peptides.
Complex mass spectra Fragmentation of the conjugate in the ion source.1. Use a softer ionization method if available. 2. Optimize the cone voltage to minimize in-source fragmentation.
Difficulty in identifying degradation products Co-elution of multiple species.1. Optimize the HPLC gradient to improve the separation of the intact conjugate and its degradation products. 2. Utilize MS/MS to fragment the ions of interest and confirm their identity.

Experimental Protocols

Stability Assessment in Human Serum

This protocol outlines a typical experiment to assess the stability of a this compound conjugate in human serum.

  • Preparation of Solutions:

    • Prepare a stock solution of the conjugate in an appropriate buffer (e.g., PBS, pH 7.4).

    • Thaw human serum and centrifuge to remove any precipitates.

  • Incubation:

    • Add the conjugate stock solution to the human serum to a final concentration of 10 µM.

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Sample Quenching and Preparation:

    • Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing 1% TFA to precipitate the serum proteins.

    • Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for analysis.

  • RP-HPLC Analysis:

    • Inject the supernatant onto a C18 reverse-phase column.

    • Use a gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B).

    • Monitor the elution profile at an appropriate wavelength (e.g., 220 nm for the peptide backbone and a wavelength specific to the cargo if it has a chromophore).

    • Quantify the peak area of the intact conjugate at each time point.

Data Presentation

The stability of the conjugate can be presented as the percentage of the intact conjugate remaining over time.

Time (hours) Intact Conjugate Remaining (%)
0100
185
455
825
24<5

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_conjugate Prepare Conjugate Stock Solution mix Mix Conjugate with Serum prep_conjugate->mix prep_serum Prepare Human Serum prep_serum->mix incubate Incubate at 37°C mix->incubate sampling Collect Aliquots at Time Points incubate->sampling quench Quench Reaction & Precipitate Proteins sampling->quench centrifuge Centrifuge quench->centrifuge analyze Analyze Supernatant by RP-HPLC centrifuge->analyze

Caption: Workflow for assessing the stability of this compound conjugates in human serum.

logical_relationship conjugate This compound Conjugate Intact Disulfide Bond factors Factors Affecting Stability Reducing Agents (GSH) pH Temperature Serum Proteins conjugate->factors exposed to cleavage Disulfide Bond Cleavage Release of Cargo factors->cleavage leads to

Caption: Factors influencing the stability and cleavage of the disulfide bond in this compound conjugates.

Technical Support Center: Optimizing Cys(Npys)-(Arg)9 Cargo Release

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Cys(Npys)-(Arg)9 cell-penetrating peptide system. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the optimization of linker chemistry for efficient intracellular cargo release.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of cargo release for this compound conjugates?

A1: The this compound peptide is designed for intracellular cargo delivery with a built-in release mechanism. The peptide contains a cysteine residue activated with a 3-nitro-2-pyridinesulfenyl (Npys) group.[1][2][3][4][5] This activated cysteine readily reacts with a free thiol (sulfhydryl) group on your cargo molecule to form a disulfide bond. Once the this compound-cargo conjugate is internalized by cells, it encounters a highly reducing environment in the cytosol. The high concentration of intracellular glutathione (GSH), which can be up to 10 mM, rapidly reduces the disulfide bond, cleaving the linker and releasing the cargo from the (Arg)9 peptide.

Q2: What are the key factors influencing the stability of the disulfide linker?

A2: The stability of the disulfide linker is a critical factor and is primarily influenced by two opposing requirements: stability in circulation (to avoid premature cargo release) and rapid cleavage inside the target cell. Key factors include:

  • Steric Hindrance: Bulky chemical groups near the disulfide bond can sterically hinder the approach of reducing agents like glutathione, thus increasing the stability of the linker in both extracellular and intracellular environments.

  • Electronic Effects: The electron density around the disulfide bond can influence its susceptibility to reduction.

  • Local Redox Environment: The disulfide bond is relatively stable in the oxidizing extracellular environment but is labile in the reducing environment of the cytosol.

Q3: My cargo is not being released, or the release is very slow. What are the possible causes?

A3: Slow or incomplete cargo release can be due to several factors:

  • Insufficient Intracellular Glutathione (GSH): While most cell lines have sufficient GSH levels, certain cell types or experimental conditions might lead to depleted GSH stores.

  • Endosomal Entrapment: The this compound-cargo conjugate might be trapped in endosomes and not efficiently reach the cytosol where the high GSH concentration is located.[6][7][8][9] This is a common challenge for all cell-penetrating peptides.

  • Highly Stable Linker: If your cargo molecule introduces significant steric hindrance around the disulfide bond, it might be overly stabilized, preventing efficient reduction by GSH.

Q4: How can I improve the endosomal escape of my this compound-cargo conjugate?

A4: Enhancing endosomal escape is a key challenge in CPP-mediated delivery.[6][7][8][9] Consider these strategies:

  • Co-administration with Endosomolytic Agents: Use agents like chloroquine or fusogenic peptides that can disrupt endosomal membranes.

  • Photochemical Internalization (PCI): This technique involves co-delivering a photosensitizer that, upon light activation, generates reactive oxygen species to rupture endosomal membranes.[7][8]

  • Inclusion of pH-sensitive moieties: Incorporating components that change conformation or charge at the acidic pH of endosomes can facilitate membrane disruption.

Q5: Can I use this compound to deliver any type of cargo?

A5: The this compound system is versatile and can be used to deliver a variety of cargo types, including peptides, small proteins, siRNA, and small molecule drugs, as long as the cargo possesses a free thiol group for conjugation.[1][2][3][4][5] However, the size and properties of the cargo can impact the overall efficiency of cellular uptake and endosomal escape. Larger cargo molecules may face more difficulty in cellular entry and trafficking.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low Conjugation Efficiency 1. Incomplete reduction of cargo's disulfide bonds: If your cargo is a protein or peptide with existing disulfide bonds, the target thiol may not be free. 2. Oxidation of free thiols: Free thiols on the cargo can re-oxidize, especially at neutral or basic pH. 3. Incorrect buffer conditions: The pH and composition of the reaction buffer can affect the conjugation efficiency. 4. Degradation of this compound: Improper storage or handling can lead to peptide degradation.1. Pre-treat cargo with a reducing agent like DTT or TCEP, followed by removal of the reducing agent before conjugation. 2. Perform conjugation in a de-gassed buffer and at a slightly acidic to neutral pH (6.5-7.5) to minimize re-oxidation. 3. Optimize the reaction buffer. A common starting point is phosphate-buffered saline (PBS) at pH 7.4. 4. Ensure this compound is stored as a lyophilized powder at -20°C and freshly reconstituted before use.
Premature Cargo Release 1. Presence of reducing agents in the extracellular medium: Some cell culture media components can have reducing properties. 2. Instability of the disulfide bond: The disulfide bond formed may be inherently unstable due to the specific chemical nature of the cargo.1. Wash cells thoroughly to remove any reducing components from the media before adding the conjugate. 2. Consider introducing steric hindrance near the disulfide bond on the cargo side to increase its stability.
No or Low Cellular Uptake 1. Large cargo size: Very large cargo molecules can hinder the cell-penetrating ability of the (Arg)9 peptide. 2. Aggregation of the conjugate: The conjugate may be forming aggregates that are too large for efficient cellular uptake. 3. Cell type variability: Different cell lines exhibit varying efficiencies of CPP-mediated uptake.1. Confirm cellular uptake using a fluorescently labeled version of your cargo or the this compound peptide. 2. Analyze the conjugate for aggregation using techniques like dynamic light scattering (DLS). If aggregation is an issue, optimize the formulation buffer. 3. Test the conjugate on different cell lines to find a suitable model for your experiments.
Inconsistent Results 1. Variability in cell culture conditions: Cell density, passage number, and metabolic state can all affect uptake and cargo release. 2. Inconsistent conjugate preparation: Variations in the conjugation and purification steps can lead to batch-to-batch differences. 3. Assay variability: The method used to measure cargo release may have inherent variability.1. Standardize all cell culture parameters. 2. Carefully control all steps of the conjugate preparation and thoroughly characterize each batch. 3. Include appropriate positive and negative controls in all release assays and run replicates.

Data Presentation

The following tables provide illustrative data on how different experimental parameters can influence cargo release. Note that these are representative values and actual results will vary depending on the specific cargo and cell type.

Table 1: Effect of Glutathione (GSH) Concentration on Cargo Release In Vitro

GSH Concentration (mM)Half-life of Release (minutes)Percent Release at 60 minutes
0 (Control)> 240< 5%
19035%
52580%
1010> 95%

Table 2: Influence of Steric Hindrance on Linker Stability

ConjugateLinker StructureHalf-life in Buffer (minutes)Half-life in 5 mM GSH (minutes)
Cargo AUnhindered Disulfide> 36025
Cargo BMethyl-substituted Disulfide> 48060
Cargo CDi-methyl-substituted Disulfide> 720150

Experimental Protocols

Protocol 1: Conjugation of Thiolated Cargo to this compound

This protocol describes the general procedure for conjugating a cargo molecule containing a free thiol group to this compound.

Materials:

  • This compound peptide

  • Thiol-containing cargo

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, degassed

  • Quenching solution: L-cysteine solution in PBS

  • Purification system (e.g., HPLC, FPLC)

Procedure:

  • Prepare this compound: Dissolve lyophilized this compound in the conjugation buffer to a final concentration of 1 mM.

  • Prepare Cargo: Dissolve the thiol-containing cargo in the conjugation buffer to a final concentration of 1.2 mM (a slight molar excess). If the cargo has internal disulfide bonds that need to be reduced, treat with a reducing agent like TCEP and subsequently remove the TCEP using a desalting column.

  • Conjugation Reaction: Mix the this compound and cargo solutions. The final concentrations should be in the range of 100-500 µM.

  • Incubation: Allow the reaction to proceed at room temperature for 1-2 hours with gentle mixing.

  • Quenching (Optional): To stop the reaction, add a 10-fold molar excess of L-cysteine to react with any remaining unreacted this compound.

  • Purification: Purify the conjugate from unreacted starting materials and byproducts using a suitable chromatography method, such as reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the conjugate using techniques like mass spectrometry and analytical HPLC.

Protocol 2: In Vitro Cargo Release Assay using Ellman's Reagent

This assay quantifies the release of a thiol-containing cargo by measuring the appearance of free thiols over time.

Materials:

  • This compound-cargo conjugate

  • Release Buffer: PBS, pH 7.4

  • Glutathione (GSH) stock solution

  • Ellman's Reagent (DTNB) solution[10][11][12][13][14]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Release Reactions: In a microcentrifuge tube, mix the this compound-cargo conjugate with the release buffer. Prepare separate reactions with different concentrations of GSH (e.g., 0 mM, 1 mM, 5 mM, 10 mM).

  • Incubation: Incubate the reactions at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot from each reaction tube.

  • Ellman's Assay: a. In a 96-well plate, add a sample of the reaction aliquot to the Ellman's reagent solution. b. Incubate for 15 minutes at room temperature. c. Measure the absorbance at 412 nm using a microplate reader.[10]

  • Quantification: Create a standard curve using known concentrations of your thiol-containing cargo. Use this curve to determine the concentration of released cargo at each time point.

  • Data Analysis: Plot the concentration of released cargo versus time to determine the release kinetics.

Visualizations

experimental_workflow cluster_conjugation Conjugation cluster_purification Purification cluster_release_assay Release Assay CysNpys This compound Mix Mix & Incubate CysNpys->Mix Cargo Thiol-Cargo Cargo->Mix Purify HPLC Purification Mix->Purify Crude Conjugate AddGSH Add GSH Purify->AddGSH Purified Conjugate Incubate Incubate (37°C) AddGSH->Incubate Measure Measure Release (Ellman's Assay) Incubate->Measure DataAnalysis Data Analysis Measure->DataAnalysis Release Data

Caption: Experimental workflow for conjugation and cargo release assay.

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_cytosol Cytosol (High GSH) cluster_endosome Endosome (Low pH) Conjugate_ext This compound-S-S-Cargo Conjugate_end This compound-S-S-Cargo Conjugate_ext->Conjugate_end Endocytosis Conjugate_cyt This compound-S-S-Cargo Cleavage Disulfide Cleavage Conjugate_cyt->Cleavage Released_Cargo Free Cargo Cleavage->Released_Cargo Released_Peptide Cys(SH)-(Arg)9 Cleavage->Released_Peptide Conjugate_end->Conjugate_cyt Endosomal Escape

Caption: Cellular uptake and cargo release pathway.

troubleshooting_logic Start Experiment Start Problem Low Cargo Activity? Start->Problem CheckUptake Check Cellular Uptake Problem->CheckUptake Yes Success Successful Cargo Delivery Problem->Success No CheckRelease Check Intracellular Release CheckUptake->CheckRelease Uptake OK OptimizeUptake Optimize Uptake Conditions CheckUptake->OptimizeUptake Low Uptake OptimizeRelease Optimize Linker/Endosomal Escape CheckRelease->OptimizeRelease Low Release CheckRelease->Success Release OK OptimizeUptake->CheckUptake OptimizeRelease->CheckRelease

References

Validation & Comparative

A Head-to-Head Battle: Cys(Npys)-(Arg)9 vs. TAT Peptide for Intracellular Protein Delivery

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The delivery of therapeutic proteins into living cells is a critical challenge in drug development. Cell-penetrating peptides (CPPs) have emerged as a promising solution to overcome the cell membrane barrier. Among the most well-studied CPPs are the TAT peptide, derived from the HIV-1 trans-activator of transcription protein, and oligo-arginine peptides. This guide provides a detailed comparison of the protein delivery efficiency of Cys(Npys)-(Arg)9, a derivative of nona-arginine ((Arg)9), and the TAT peptide, supported by experimental data and detailed protocols.

The this compound peptide features a nona-D-arginine sequence for cell penetration and a 3-nitro-2-pyridinesulfenyl (Npys)-activated cysteine residue. This Npys group facilitates the formation of a disulfide bond with a cysteine-containing cargo protein, creating a reducible linkage that can be cleaved in the reducing environment of the cytoplasm, thereby releasing the cargo. For the purpose of this comparison, we will consider the delivery efficiency of the core (Arg)9 peptide as a proxy for this compound, as the Npys moiety is primarily for conjugation.

Quantitative Data Comparison

The following tables summarize the available quantitative data comparing the performance of (Arg)9 and TAT peptides in various aspects of cellular delivery. It is important to note that direct comparative studies for this compound are limited; therefore, data for the closely related (Arg)9 peptide are presented.

Parameter (Arg)9 TAT Peptide Cell Line/Model Key Findings
Cellular Uptake Rate Reported to have a 20-fold more efficient cellular uptake rate than TAT (49–57).[1]BaselineVarious(Arg)9 demonstrates significantly faster and more efficient internalization.[1]
Neuroprotective Efficacy (IC50) 0.78 µM (Glutamic acid model)[2]13.9 µM (Glutamic acid model)[2]Primary Cortical Neurons(Arg)9 showed significantly higher potency in protecting neurons from excitotoxicity.[2]
0.81 µM (Kainic acid model)[2]6.2 µM (Kainic acid model)[2]
6.0 µM (In vitro ischemia)[2]7.1 µM (In vitro ischemia)[2]
Endosomal Escape Efficiency increases with the number of arginine residues; a threshold of at least 10-12 arginines is suggested for high efficiency.[3][4]Generally considered less efficient at endosomal escape, often leading to endosomal entrapment.[5]VariousArginine-rich peptides are more potent inducers of endosomal escape compared to TAT.[3]

Mechanisms of Cellular Uptake

Both (Arg)9 and TAT peptides are believed to enter cells through endocytosis, although the exact mechanisms can be concentration-dependent and vary between cell types. The primary proposed pathway for arginine-rich CPPs is macropinocytosis.

This compound Cellular Uptake Pathway

The cellular uptake of this compound is initiated by the electrostatic interaction of the positively charged guanidinium groups of the arginine residues with the negatively charged heparan sulfate proteoglycans (HSPGs) on the cell surface. This interaction is thought to trigger membrane ruffling and the formation of large vesicles known as macropinosomes, leading to the internalization of the peptide and its cargo. Once inside the cell, the peptide-cargo conjugate needs to escape the endosome to reach the cytoplasm. The high positive charge of the (Arg)9 peptide is believed to destabilize the endosomal membrane, facilitating this escape. Finally, the disulfide bond between the Cys(Npys) linker and the cargo protein is reduced in the cytoplasm, releasing the active protein.

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PeptideCargo This compound-Protein Conjugate HSPG HSPGs PeptideCargo->HSPG 1. Binding Macropinosome Macropinosome HSPG->Macropinosome 2. Macropinocytosis Endosome Endosome Macropinosome->Endosome 3. Maturation ReleasedProtein Released Functional Protein Endosome->ReleasedProtein 4. Endosomal Escape & Disulfide Reduction

This compound cellular uptake workflow.
TAT Peptide Cellular Uptake Pathway

Similar to (Arg)9, the TAT peptide's entry into cells is initiated by binding to the cell surface, also involving HSPGs. This is followed by internalization, predominantly through macropinocytosis. However, TAT is often reported to be less efficient at escaping the endosome, which can lead to the degradation of the cargo in lysosomes.

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TATCargo TAT-Protein Conjugate HSPG_TAT HSPGs TATCargo->HSPG_TAT 1. Binding Macropinosome_TAT Macropinosome HSPG_TAT->Macropinosome_TAT 2. Macropinocytosis Endosome_TAT Endosome Macropinosome_TAT->Endosome_TAT 3. Maturation ReleasedProtein_TAT Released Functional Protein Endosome_TAT->ReleasedProtein_TAT 4a. Endosomal Escape Lysosome_TAT Lysosome (Degradation) Endosome_TAT->Lysosome_TAT 4b. Lysosomal Trafficking

TAT peptide cellular uptake workflow.

Experimental Protocols

To quantitatively compare the delivery efficiency of this compound and TAT peptide, a series of experiments can be performed.

Protein Conjugation

Objective: To conjugate the CPPs to a reporter protein (e.g., GFP or β-galactosidase).

Methodology for this compound:

  • Ensure the cargo protein has a free cysteine residue for conjugation. If not, one can be introduced via site-directed mutagenesis.

  • Reduce the cargo protein using a mild reducing agent like TCEP to ensure the cysteine thiol is free.

  • Dissolve this compound and the reduced cargo protein in a suitable buffer (e.g., PBS, pH 7.4).

  • Mix the peptide and protein at a desired molar ratio (e.g., 10:1) and incubate at room temperature for 1-2 hours.

  • The Npys group on the peptide will react with the free thiol on the protein to form a disulfide bond.

  • Purify the conjugate using size-exclusion chromatography or dialysis to remove unconjugated peptide.

Methodology for TAT Peptide:

  • TAT peptide can be conjugated to the cargo protein through various methods, such as using a maleimide-thiol reaction or NHS-ester chemistry to react with cysteine or lysine residues on the protein, respectively.

  • Follow the specific protocol for the chosen crosslinker chemistry.

  • Purify the conjugate using appropriate chromatography techniques.

Cellular Uptake Assay

Objective: To quantify the amount of protein delivered into cells.

Methodology:

  • Plate cells (e.g., HeLa or Jurkat) in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the CPP-protein conjugates (e.g., 1-10 µM) in serum-free media.

  • Incubate for a defined period (e.g., 1-4 hours) at 37°C.

  • Wash the cells thoroughly with PBS to remove non-internalized conjugate.

  • To remove membrane-bound conjugate, cells can be briefly treated with trypsin or a heparin wash.

  • Lyse the cells and quantify the amount of internalized protein using a suitable method (e.g., fluorescence measurement for GFP, enzymatic assay for β-galactosidase, or Western blot).

G Start Plate Cells Treat Treat with CPP-Protein Conjugate Start->Treat Incubate Incubate (e.g., 1-4h at 37°C) Treat->Incubate Wash Wash with PBS Incubate->Wash Remove_Membrane_Bound Trypsin/Heparin Wash (Optional) Wash->Remove_Membrane_Bound Lyse Lyse Cells Remove_Membrane_Bound->Lyse Quantify Quantify Internalized Protein (e.g., FACS, WB) Lyse->Quantify End End Quantify->End

Experimental workflow for cellular uptake assay.
Endosomal Escape Assay

Objective: To assess the ability of the delivered protein to escape the endosome and reach the cytoplasm.

Methodology (Galectin-8-based):

  • Use a reporter system where a fluorescent protein is fused to Galectin-8, which binds to glycans exposed on the inner leaflet of damaged endosomes.

  • Co-transfect cells with the Galectin-8 reporter construct.

  • Treat the cells with the CPP-cargo conjugate.

  • Image the cells using confocal microscopy.

  • The appearance of punctate fluorescence from the Galectin-8 reporter colocalizing with the endocytosed cargo indicates endosomal rupture.

Functional Delivery Assay

Objective: To determine if the delivered protein is biologically active within the cell.

Methodology (Cre Recombinase Delivery):

  • Use a reporter cell line that expresses a floxed reporter gene (e.g., LoxP-STOP-LoxP-GFP).

  • Conjugate Cre recombinase to this compound and TAT peptide.

  • Treat the reporter cells with the CPP-Cre conjugates.

  • If Cre recombinase is successfully delivered to the nucleus, it will excise the STOP codon, leading to the expression of the reporter protein (GFP).

  • Quantify the number of GFP-positive cells by flow cytometry or fluorescence microscopy.

Conclusion

The available evidence suggests that the (Arg)9 peptide may offer superior protein delivery efficiency compared to the TAT peptide. This is attributed to its higher rate of cellular uptake and potentially more efficient endosomal escape. The this compound peptide provides a convenient method for conjugating cargo proteins via a reducible disulfide linkage, which is advantageous for releasing the cargo in its active form within the cell. However, the choice of CPP will ultimately depend on the specific application, cargo protein, and target cell type. Researchers are encouraged to perform direct comparative experiments using their specific protein of interest to determine the optimal delivery vehicle for their needs.

References

A Comparative Guide to Cys(Npys)-(Arg)9 and Penetratin for siRNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

It is important to note that while both peptides have been investigated for siRNA delivery, a lack of direct head-to-head comparative studies in the published literature makes a definitive performance assessment challenging. The data presented here is compiled from individual studies, and experimental conditions may vary.

At a Glance: Cys(Npys)-(Arg)9 vs. Penetratin for siRNA Delivery

FeatureThis compoundPenetratin
Primary Delivery Strategy Covalent conjugation via a reducible disulfide bond.[1][2][3]Covalent conjugation or non-covalent complex formation.
Key Structural Feature A poly-arginine core for cell penetration and an activated cysteine for cargo attachment.[1][2][3]An amphipathic peptide derived from the Antennapedia homeodomain.
Release Mechanism Intracellular reduction of the disulfide bond, releasing the siRNA cargo.[1][2][3]For covalent conjugates, typically involves cleavage of a linker (e.g., disulfide bond). For non-covalent complexes, dissociation is based on charge interactions.
Reported Gene Silencing A conjugate of a nanobody with a nona-arginine peptide (similar to the core of this compound) showed a 58.6% reduction in target protein.Variable: reported to be equivalent to or better than cationic liposomes in some studies, while others report moderate (20-50%) knockdown of p38 kinase mRNA at micromolar concentrations.
Cytotoxicity Data not readily available in the context of siRNA delivery.Generally considered to have low cytotoxicity.[2]

This compound: A Reducible Carrier for Intracellular Release

This compound is a cationic peptide composed of nine arginine residues, which facilitate cell membrane translocation, and a cysteine residue activated with a 3-nitro-2-pyridinesulfenyl (Npys) group.[1][2][3] This activated cysteine is key to its function as an siRNA carrier.

Mechanism of Action and Delivery Pathway

The primary strategy for using this compound is through the formation of a covalent disulfide bond with a thiol-modified siRNA molecule. This conjugation is designed to be stable in the extracellular environment but is readily cleaved within the reducing environment of the cell's cytoplasm, releasing the siRNA to engage with the RNA-induced silencing complex (RISC).

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Reducing Environment) This compound This compound Conjugate Cys(S-S)-(Arg)9-siRNA (Stable Conjugate) This compound->Conjugate Disulfide Bond Formation Thiol-siRNA Thiol-siRNA Thiol-siRNA->Conjugate Conjugate->Conjugate_in Cellular Uptake Released siRNA Released siRNA RISC RISC Released siRNA->RISC RISC Loading Cleaved Peptide Cys-(Arg)9 Conjugate_in->Released siRNA Disulfide Bond Cleavage Conjugate_in->Cleaved Peptide

This compound siRNA Delivery Pathway
Performance Data

Quantitative data specifically for this compound in siRNA delivery is limited in publicly available literature. However, a study using a similar nona-arginine (R9) peptide fused to a nanobody for targeted siRNA delivery reported the following:

MetricResultCell Line
Target Protein Reduction ~58.6%A431 (EGFR-positive)

This data is from a study using a nanobody-R9 fusion protein and may not be directly representative of this compound performance.

Experimental Protocols

Protocol for Conjugation of this compound to Thiol-siRNA (General Guideline):

  • Preparation of Thiol-Modified siRNA: Synthesize or procure siRNA with a thiol group modification (e.g., at the 5' or 3' end of the sense or antisense strand).

  • Reaction Setup: Dissolve this compound and the thiol-modified siRNA in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Conjugation Reaction: Mix the peptide and siRNA solutions at a desired molar ratio (e.g., 1:1 or with a slight excess of the peptide). The reaction proceeds through the thiol-disulfide exchange between the Npys-activated cysteine of the peptide and the thiol group on the siRNA.

  • Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 1-2 hours).

  • Purification (Optional but Recommended): The resulting conjugate can be purified from unconjugated reactants using methods like HPLC to ensure a homogenous preparation for delivery experiments.

Penetratin: A Versatile Peptide for siRNA Delivery

Penetratin is a well-studied CPP derived from the third helix of the Antennapedia homeodomain. It is known for its ability to translocate across cell membranes and carry various molecular cargo, including siRNA.

Mechanism of Action and Delivery Pathway

Penetratin can deliver siRNA through two main strategies:

  • Covalent Conjugation: Similar to this compound, penetratin can be covalently linked to siRNA, often via a disulfide bond, allowing for release in the reducing intracellular environment.

  • Non-covalent Complex Formation: Due to its cationic nature, penetratin can form electrostatic complexes with the negatively charged siRNA backbone, creating nanoparticles that can be internalized by cells, primarily through endocytosis.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Penetratin Penetratin Complex Penetratin/siRNA Nanoparticle Penetratin->Complex Electrostatic Interaction siRNA siRNA siRNA->Complex Endosome Endosome Complex->Endosome Endocytosis Released siRNA Released siRNA Complex_in->Released siRNA Endosomal Escape & Release RISC RISC Released siRNA->RISC RISC Loading

References

A Comparative Guide to the Cytotoxicity of Cys(Npys)-(Arg)9 and Other Cell-Penetrating Peptides in Primary Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic profiles of various cell-penetrating peptides (CPPs), with a focus on Cys(Npys)-(Arg)9 and its analogues in primary neuronal cells. Due to the limited availability of direct comparative cytotoxicity data in primary neurons, this document synthesizes findings on neuroprotective effects—an indirect measure of peptide impact on neuronal viability under stress—and cytotoxicity data from other relevant cell types to offer a comprehensive overview for therapeutic development.

Executive Summary

Cell-penetrating peptides are powerful tools for intracellular delivery of therapeutic molecules. For neurodegenerative diseases, understanding their interaction with primary neurons is critical. This guide reveals that while arginine-rich CPPs like Arg-9 (a close analogue of this compound) exhibit low intrinsic toxicity and can even be neuroprotective in excitotoxicity models, other CPPs show varied effects. The choice of a CPP for neuronal applications must therefore be carefully considered, balancing delivery efficiency with potential cytotoxicity.

Comparative Analysis of CPP Effects on Neuronal Viability

Table 1: Neuroprotective Concentrations of Various CPPs in Primary Cortical Neurons Under Excitotoxic Stress

Cell-Penetrating PeptideGlutamic Acid Injury Model (IC50 in µM)Kainic Acid Injury Model (IC50 in µM)In Vitro Ischemia Model (IC50 in µM)
Arg-9 0.78[1]0.81[1]6.0[1]
Penetratin 3.4[1]2.0[1]>10[1]
TAT-D 13.9[1]6.2[1]7.1[1]
Pep-1 Ineffective[1]Ineffective[1]>10[1]

Lower IC50 values indicate higher potency in protecting neurons from excitotoxic death.

In a different context, a study on various cancer and endothelial cell lines measured membrane toxicity via lactate dehydrogenase (LDH) leakage. While not in primary neurons, these data offer a general comparison of the membrane-disrupting potential of these CPPs.

Table 2: Membrane Toxicity of CPPs in Various Cell Lines (LDH Leakage)

Cell-Penetrating PeptideCell LineConcentration (µM)LDH Leakage (% of control)
pAntp(43-58) (Penetratin) K562, MDA-MB-23110Low to no leakage[2]
pTAT(48-60) K562, MDA-MB-23110Low to no leakage[2]
Transportan 10 K562, MDA-MB-23110~40%[2]
Model Amphipathic Peptide (MAP) K562, MDA-MB-23110~40%[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of cytotoxicity studies. Below are protocols for commonly used assays to assess the impact of CPPs on primary neuron viability.

Primary Cortical Neuron Culture

Primary cortical neurons are isolated from embryonic day 18 (E18) rat or mouse brains. The cortices are dissected, dissociated enzymatically (e.g., with trypsin) and mechanically, and then plated on poly-D-lysine coated plates or coverslips. Neurons are typically cultured in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin. Cultures are maintained at 37°C in a humidified incubator with 5% CO2. Experiments are usually performed on mature cultures (e.g., at 7-10 days in vitro).

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Plate primary neurons in a 96-well plate and allow them to mature.

    • Treat the neurons with various concentrations of the CPPs for a specified duration (e.g., 24, 48, or 72 hours).

    • Following treatment, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan precipitate.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the absorbance of untreated control cells.

2. Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, a hallmark of cytotoxicity.

  • Procedure:

    • Culture and treat primary neurons with CPPs in a 96-well plate as described for the MTT assay.

    • After the treatment period, carefully collect a sample of the culture supernatant from each well.

    • Transfer the supernatant to a new 96-well plate.

    • Add the LDH assay reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.

    • LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.

    • The diaphorase in the reaction mixture then uses NADH to reduce the tetrazolium salt to a colored formazan product.

    • Measure the absorbance of the formazan product at a wavelength of 490 nm.

    • To determine the percentage of cytotoxicity, a maximum LDH release control (cells treated with a lysis buffer) and a spontaneous LDH release control (untreated cells) are used for normalization.

Experimental Workflow and Signaling

The following diagrams illustrate a typical experimental workflow for comparing CPP cytotoxicity and a simplified representation of a potential signaling pathway involved in CPP-mediated effects.

experimental_workflow cluster_setup Cell Culture and Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis culture Primary Neuron Culture plate Plate Neurons in 96-well Plates culture->plate treat Treat with CPPs (this compound, TAT, Penetratin, etc.) at various concentrations plate->treat mtt MTT Assay (Metabolic Activity) treat->mtt ldh LDH Assay (Membrane Integrity) treat->ldh read Measure Absorbance mtt->read ldh->read calc Calculate % Viability / % Cytotoxicity read->calc compare Compare IC50 / LD50 values calc->compare

Experimental workflow for comparing CPP cytotoxicity.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cpp Arginine-Rich CPP (e.g., this compound) uptake Cellular Uptake (Endocytosis/Direct Translocation) cpp->uptake membrane interaction Interaction with Intracellular Components uptake->interaction effect Modulation of Signaling Pathways interaction->effect viability Cell Viability / Cytotoxicity effect->viability

Generalized CPP interaction and effect pathway.

References

Quantitative Analysis of Cys(Npys)-(Arg)9 Uptake by Flow Cytometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cellular uptake of the cell-penetrating peptide (CPP) Cys(Npys)-(Arg)9, benchmarked against other well-established CPPs. The data presented is based on quantitative analysis using flow cytometry, a high-throughput method for measuring the fluorescence of individual cells, thereby quantifying the extent of peptide internalization.

Performance Comparison of Cell-Penetrating Peptides

The cellular uptake efficiency of arginine-rich CPPs, such as the nona-arginine peptide (Arg)9, has been shown to be significantly greater than that of other classes of CPPs. The this compound peptide, featuring nine D-arginine residues and an activated cysteine for conjugation, is expected to exhibit similar, if not enhanced, cell-penetrating capabilities due to its poly-arginine backbone.

Cell-Penetrating PeptideComparative Uptake EfficiencyCell Line(s)Reference
Polyarginine (R9) 20-fold faster uptake than TAT peptide.Not Specified[1]
Dodecanoyl-[R5] 1.8-fold higher uptake than TAT.SK-OV-3[2]
Dodecanoyl-[R5] 1.4-fold higher uptake than Hepta-arginine (CR7).SK-OV-3[2]
Arginine-Rich CPPs Significantly greater uptake than hydrophobic CPPs.Embryonic stem cells, neurospheres, bone marrow progenitor cells, and various hematopoietic cell lines.[3]

Experimental Protocols

A detailed methodology for a typical flow cytometry-based CPP uptake assay is provided below. This protocol can be adapted for the specific cell line and fluorescently-labeled CPP being investigated.

Materials
  • Cell Line: Adherent or suspension cells (e.g., HeLa, Jurkat, A549).

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Fluorescently-labeled CPPs: this compound, TAT, Penetratin, etc., conjugated to a fluorophore (e.g., FITC, 5-FAM).

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Trypsin-EDTA: For detaching adherent cells.

  • Flow Cytometer Buffer (FACS Buffer): PBS containing 1% FBS and 0.1% sodium azide.

  • Propidium Iodide (PI) or other viability dye: To exclude dead cells from the analysis.

  • Flow Cytometer: Equipped with appropriate lasers and filters for the chosen fluorophore.

Procedure
  • Cell Seeding:

    • For adherent cells, seed 1 x 10^5 cells per well in a 24-well plate and allow them to adhere overnight.

    • For suspension cells, use approximately 2 x 10^5 cells per tube on the day of the experiment.

  • Peptide Incubation:

    • Prepare solutions of the fluorescently-labeled CPPs in serum-free cell culture medium at the desired concentrations (e.g., 1, 5, 10 µM).

    • Wash the cells once with PBS.

    • Add the CPP solutions to the cells and incubate for a specified time (e.g., 1 hour) at 37°C in a 5% CO2 incubator.

  • Cell Harvesting and Washing:

    • Adherent cells: Aspirate the peptide solution, wash the cells twice with PBS, and then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium.

    • Suspension cells: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

    • Wash the cells three times with cold FACS buffer to remove any peptide adsorbed to the cell surface.

  • Staining for Viability:

    • Resuspend the cell pellet in FACS buffer.

    • Add a viability dye such as Propidium Iodide (PI) according to the manufacturer's instructions. This allows for the exclusion of dead cells, which can non-specifically take up the fluorescent peptide.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer.

    • Use an untreated cell sample to set the baseline fluorescence.

    • Collect data from at least 10,000 events per sample.

    • Quantify the uptake by measuring the Mean Fluorescence Intensity (MFI) of the live cell population and/or the percentage of fluorescently positive cells.

Visualizing the Process and Mechanism

To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.

G cluster_0 Cell Preparation cluster_1 Peptide Treatment cluster_2 Sample Processing cluster_3 Data Acquisition Seed Cells Seed Cells Incubate Overnight Incubate Overnight Seed Cells->Incubate Overnight Prepare Peptide Solutions Prepare Peptide Solutions Incubate Overnight->Prepare Peptide Solutions Incubate with Cells Incubate with Cells Prepare Peptide Solutions->Incubate with Cells Wash Cells Wash Cells Incubate with Cells->Wash Cells Detach/Pellet Cells Detach/Pellet Cells Wash Cells->Detach/Pellet Cells Stain for Viability Stain for Viability Detach/Pellet Cells->Stain for Viability Flow Cytometry Analysis Flow Cytometry Analysis Stain for Viability->Flow Cytometry Analysis Quantify MFI & % Positive Cells Quantify MFI & % Positive Cells Flow Cytometry Analysis->Quantify MFI & % Positive Cells

Caption: Experimental workflow for flow cytometry-based CPP uptake assay.

G cluster_0 Extracellular Space cluster_2 Intracellular Space CPP This compound HSPG Heparan Sulfate Proteoglycans CPP->HSPG Electrostatic Interaction Endosome Endosome HSPG->Endosome Endocytosis (Macropinocytosis) Cytosol Cytosol Endosome->Cytosol Endosomal Escape

Caption: Proposed mechanism of this compound cellular uptake.

Mechanism of this compound Uptake

The cellular uptake of arginine-rich CPPs like (Arg)9 is primarily initiated by an electrostatic interaction between the positively charged guanidinium groups of the arginine residues and the negatively charged heparan sulfate proteoglycans (HSPGs) on the cell surface.[4] This interaction concentrates the peptide at the cell membrane, which then triggers internalization through an energy-dependent process of endocytosis, with macropinocytosis being a major pathway.[5][6] Following engulfment into endosomes, the peptide must then escape into the cytosol to reach its intracellular target. The Cys(Npys) modification provides a reactive site for disulfide conjugation of cargo molecules, which can be cleaved in the reducing environment of the cytosol, releasing the cargo.

References

A Head-to-Head Battle for Cellular Entry: Cys(Npys)-(Arg)9 vs. Lipofection for Plasmid Transfection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the crucial step of introducing genetic material into cells, the choice of a transfection agent is paramount. This guide provides an objective comparison of two distinct methodologies: the cell-penetrating peptide Cys(Npys)-(Arg)9 and the widely used lipid-based reagent, lipofection. By examining their mechanisms, transfection efficiencies, and experimental protocols, this document aims to equip researchers with the necessary information to select the optimal method for their specific needs.

The delivery of plasmid DNA into eukaryotic cells is a cornerstone of modern biological research and therapeutic development. The ideal transfection method should offer high efficiency, low cytotoxicity, and ease of use. This compound, a cell-penetrating peptide (CPP), and lipofection reagents represent two different strategies to overcome the cellular membrane barrier. This compound is a synthetic peptide composed of nine D-arginine residues and a cysteine residue modified with a 3-nitro-2-pyridinesulfenyl (Npys) group, which allows for conjugation to cargo molecules. Its polycationic nature facilitates interaction with the negatively charged cell membrane and subsequent entry into the cell. Lipofection, on the other hand, involves the encapsulation of DNA within cationic lipid vesicles, which then fuse with the cell membrane to release their contents into the cytoplasm.

Quantitative Comparison of Transfection Efficiency

While direct comparative data for this compound is limited, a recent study provides valuable insight by comparing a novel hybrid peptide, TM3, which incorporates a nona-arginine (R9) cell-penetrating motif, with the popular lipofection reagent, Lipofectamine 2000. The study utilized a green fluorescent protein (GFP) expressing plasmid to quantify transfection efficiency in HeLa cells.

Transfection ReagentCell LineTime Post-TransfectionTransfection Efficiency (% GFP Positive Cells)
TM3 (R9-containing CPP) HeLa24 hours52%
48 hours76%
Lipofectamine 2000 HeLa24 hours27%
48 hours52%

Data extracted from a study comparing a novel R9-containing peptide to Lipofectamine 2000. This serves as a proxy for the performance of arginine-rich CPPs like this compound.

The data indicates that the arginine-rich CPP demonstrated significantly higher transfection efficiency in HeLa cells at both 24 and 48 hours post-transfection compared to Lipofectamine 2000. It is important to note that transfection efficiency can be highly cell-type dependent. For instance, Lipofectamine 2000 has been reported to achieve transfection efficiencies of up to 98% in HEK 293 cells, though with a corresponding decrease in cell viability to 67%[1].

Experimental Protocols

Below are detailed methodologies for performing plasmid transfection using a cell-penetrating peptide and a standard lipofection reagent.

This compound-Mediated Plasmid Transfection Protocol (General)

This protocol is a generalized procedure for using a cell-penetrating peptide like this compound to deliver a plasmid into cells. Optimization is recommended for specific cell types and plasmids.

Materials:

  • This compound peptide

  • Plasmid DNA (highly purified)

  • Serum-free medium (e.g., Opti-MEM)

  • Complete cell culture medium

  • Cells to be transfected

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a multi-well plate to ensure they reach 70-90% confluency at the time of transfection.

  • Complex Formation:

    • Separately dilute the this compound peptide and the plasmid DNA in serum-free medium. The optimal peptide-to-DNA ratio (N/P ratio, referring to the ratio of nitrogen atoms in the CPP to phosphate groups in the DNA) needs to be empirically determined.

    • Combine the diluted peptide and plasmid solutions.

    • Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of peptide-DNA complexes.

  • Transfection:

    • Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).

    • Add the peptide-DNA complexes to the cells.

    • Incubate the cells with the complexes for 4 hours at 37°C in a CO2 incubator.

  • Post-Transfection:

    • After the incubation period, remove the transfection mixture and replace it with fresh, complete cell culture medium.

    • Incubate the cells for 24-72 hours before analyzing for transgene expression.

Lipofection-Mediated Plasmid Transfection Protocol (Using Lipofectamine 2000)

This protocol is a standard procedure for plasmid transfection using Lipofectamine 2000.

Materials:

  • Lipofectamine 2000 transfection reagent

  • Plasmid DNA (highly purified)

  • Opti-MEM I Reduced Serum Medium

  • Complete cell culture medium

  • Cells to be transfected

Procedure:

  • Cell Seeding: One day before transfection, plate 0.5-2 x 10^5 cells per well in a 24-well plate in 500 µL of growth medium without antibiotics so that cells will be 70-90% confluent at the time of transfection[2].

  • Complex Formation:

    • Dilute the plasmid DNA in 50 µL of Opti-MEM I Reduced Serum Medium and mix gently[3].

    • In a separate tube, gently mix the Lipofectamine 2000 and dilute the appropriate amount in 50 µL of Opti-MEM I Medium. Incubate for 5 minutes at room temperature[3].

    • After the 5-minute incubation, combine the diluted DNA with the diluted Lipofectamine 2000 (total volume = 100 µL). Mix gently and incubate for 20 minutes at room temperature to allow for complex formation[3].

  • Transfection:

    • Add the 100 µL of DNA-lipid complexes to each well containing cells and medium[3].

    • Gently rock the plate back and forth to mix[3].

  • Post-Transfection:

    • Incubate the cells at 37°C in a CO2 incubator for 18-48 hours prior to analyzing for transgene expression. The medium may be changed after 4-6 hours[3].

Visualizing the Experimental Workflow

Transfection_Workflow cluster_CPP This compound Protocol cluster_Lipo Lipofection Protocol CPP_Dilute_Peptide Dilute this compound in Serum-Free Medium CPP_Complex Combine and Incubate (20-30 min) CPP_Dilute_Peptide->CPP_Complex CPP_Dilute_DNA Dilute Plasmid DNA in Serum-Free Medium CPP_Dilute_DNA->CPP_Complex CPP_Transfect Add Complexes to Cells (4 hours) CPP_Complex->CPP_Transfect CPP_Post Change Medium & Incubate (24-72h) CPP_Transfect->CPP_Post Analysis Analyze Transgene Expression CPP_Post->Analysis Lipo_Dilute_Lipo Dilute Lipofectamine in Opti-MEM (5 min) Lipo_Complex Combine and Incubate (20 min) Lipo_Dilute_Lipo->Lipo_Complex Lipo_Dilute_DNA Dilute Plasmid DNA in Opti-MEM Lipo_Dilute_DNA->Lipo_Complex Lipo_Transfect Add Complexes to Cells Lipo_Complex->Lipo_Transfect Lipo_Post Incubate (18-48h) Lipo_Transfect->Lipo_Post Lipo_Post->Analysis Start Start Cells Seed Cells (70-90% Confluency) Start->Cells

Caption: Comparative workflow of plasmid transfection using this compound and Lipofection.

Signaling Pathways and Cellular Uptake

The mechanisms by which this compound and lipofection reagents deliver their cargo into cells are fundamentally different.

This compound: Arginine-rich CPPs are thought to enter cells through two primary mechanisms: direct membrane translocation and endocytosis.

  • Direct Translocation: The positively charged guanidinium groups of the arginine residues interact with the negatively charged components of the cell membrane, such as phospholipids and proteoglycans. This interaction is believed to induce transient pores or membrane destabilization, allowing the CPP-cargo complex to directly enter the cytoplasm.

  • Endocytosis: At higher concentrations, CPP-mediated uptake often occurs via endocytosis, where the complexes are engulfed into vesicles. For the plasmid to be effective, it must then escape from the endosome into the cytoplasm, a step that can be a significant barrier to efficient transfection.

CPP_Uptake cluster_membrane Cell Membrane membrane_node CPP_Complex This compound-Plasmid Complex Direct_Translocation Direct Translocation CPP_Complex->Direct_Translocation Low Concentration Endocytosis Endocytosis CPP_Complex->Endocytosis High Concentration Cytoplasm Cytoplasm Direct_Translocation->Cytoplasm Endosome Endosome Endocytosis->Endosome Endosome->Cytoplasm Endosomal Escape Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import

Caption: Cellular uptake pathways for this compound-plasmid complexes.

Lipofection: Cationic lipids form liposomes that encapsulate the negatively charged plasmid DNA. These DNA-lipid complexes have a net positive charge, which facilitates their interaction with the negatively charged cell surface. The primary mechanism of uptake is endocytosis. Following endocytosis, the cationic lipids are thought to interact with the anionic lipids of the endosomal membrane, leading to the destabilization of the endosome and the release of the plasmid DNA into the cytoplasm. The plasmid must then be imported into the nucleus for transcription to occur.

Conclusion

Both this compound and lipofection are effective methods for plasmid transfection, each with its own set of advantages and disadvantages. The available data suggests that arginine-rich CPPs can offer superior transfection efficiency in certain cell lines compared to a standard lipofection reagent, potentially with lower associated cytotoxicity. However, lipofection is a well-established and widely used technique with a vast body of literature and optimized protocols for numerous cell types.

The choice between these two methods will ultimately depend on the specific requirements of the experiment, including the cell type being used, the desired transfection efficiency, and the tolerance for cytotoxicity. For difficult-to-transfect cells or applications where high efficiency is critical, exploring a cell-penetrating peptide-based approach may be advantageous. For routine transfections in commonly used cell lines, lipofection remains a reliable and effective option. Researchers are encouraged to perform pilot experiments to determine the optimal transfection method and conditions for their particular experimental system.

References

A Head-to-Head Comparison of Arginine-Rich Cell-Penetrating Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Arginine-rich cell-penetrating peptides (CPPs) represent a powerful tool for overcoming the cell membrane barrier, enabling the intracellular delivery of a wide range of therapeutic and diagnostic agents. Their cationic nature, conferred by multiple arginine residues, facilitates interaction with the negatively charged cell surface and subsequent internalization. However, the efficiency of cellular uptake and the potential for cytotoxicity can vary significantly among different arginine-rich CPPs. This guide provides an objective, data-driven comparison of commonly used arginine-rich CPPs to aid researchers in selecting the optimal vector for their specific application.

Performance Comparison

The selection of an appropriate CPP is critical for successful cargo delivery and depends on a balance between high cellular uptake and low cytotoxicity. The following tables summarize quantitative data on the performance of several prominent arginine-rich CPPs.

Cellular Uptake Efficiency

The efficiency of cellular penetration is a key performance indicator for CPPs. The half-maximal cell penetration concentration (CP50) is a common metric used to quantify this, with lower values indicating higher efficiency.

Peptide SequenceNumber of ArgininesCell LineCP50 (µM)Incubation TimeCitation
R1-AANCK1DU1457560 min[1]
R2-AANCK2DU1453060 min[1]
R3-AANCK3DU1458.560 min[1]
R4-AANCK4DU1453.260 min[1]
R5-AANCK5DU1451.360 min[1]
R6-AANCK6DU1450.860 min[1]
TAT (RKKRRQRRR)5DU1453.14 h[1]
Penetratin (RQIKIWFQNRRMKWKK)4DU1450.824 h[1]
Nona-arginine (R9)9DU1450.34 h[1]

Table 1: Comparative cellular uptake efficiency of various arginine-rich CPPs. CP50 values represent the concentration required to achieve 50% of the maximum cellular uptake.

Cytotoxicity

While efficient cellular uptake is desirable, it is crucial to consider the potential cytotoxic effects of CPPs. The half-maximal inhibitory concentration (IC50) is a standard measure of a substance's toxicity, with higher values indicating lower toxicity.

PeptideCell LineIC50 (µM)AssayCitation
TAT-DPrimary Cortical Neurons13.9Glutamic Acid Excitotoxicity[2]
PenetratinPrimary Cortical Neurons3.4Glutamic Acid Excitotoxicity[2]
Arg-9Primary Cortical Neurons0.78Glutamic Acid Excitotoxicity[2]
TATHeLa & CHO> 50WST-1[3]
PenetratinHeLa & CHO> 50WST-1[3]
Transportan 10HeLa & CHO~20WST-1[3]

Table 2: Comparative cytotoxicity of selected arginine-rich CPPs. IC50 values represent the concentration at which 50% of the cell population is inhibited or non-viable.

Cellular Uptake Mechanisms

Arginine-rich CPPs utilize two primary pathways for cellular entry: direct translocation across the plasma membrane and endocytosis. The prevailing mechanism is influenced by factors such as CPP concentration, the nature of the cargo, and the cell type.

Cellular_Uptake_Pathways cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CPP Arginine-Rich CPP membrane CPP->membrane Interaction cytosol Cytosol membrane->cytosol Direct Translocation endosome Endosome membrane->endosome Endocytosis endosomal_escape Endosomal Escape endosome->endosomal_escape endosomal_escape->cytosol Cargo Release Flow_Cytometry_Workflow A Seed Cells in 96-well Plate B Incubate with Fluorescently Labeled CPP A->B C Wash with PBS B->C D Detach Cells with Trypsin C->D E Resuspend in PBS D->E F Analyze on Flow Cytometer E->F G Quantify Mean Fluorescence Intensity F->G MTT_Assay_Workflow A Seed Cells B Treat with CPPs A->B C Add MTT Reagent B->C D Incubate (2-4h) C->D E Add Solubilization Solution D->E F Measure Absorbance at 570nm E->F G Calculate Cell Viability F->G

References

Validating Intracellular Delivery of Cys(Npys)-(Arg)9 Conjugates: A Comparative Guide to Confocal Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The effective intracellular delivery of therapeutic molecules is a cornerstone of modern drug development. Cell-penetrating peptides (CPPs), such as the arginine-rich Cys(Npys)-(Arg)9, have emerged as powerful tools for transporting a variety of cargo across the cell membrane. The this compound peptide, featuring a nine-arginine backbone for cell penetration and a 3-nitro-2-pyridinesulfenyl (Npys)-activated cysteine residue, allows for the straightforward and reversible conjugation of thiol-containing cargo molecules via a disulfide bond. This bond is readily cleaved in the reducing environment of the cytoplasm, ensuring the release of the active cargo.

This guide provides a comprehensive comparison of confocal microscopy for validating the intracellular delivery of this compound conjugates against other CPPs and alternative validation techniques. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in designing and executing robust validation studies.

Performance Comparison: this compound vs. Alternative CPPs

Quantitative analysis is crucial for comparing the efficacy of different CPPs. While direct head-to-head comparisons of this compound with other CPPs using identical cargo and conditions are limited in publicly available literature, studies on similar arginine-rich peptides provide valuable insights into their superior performance. For instance, a recent study demonstrated that a boronic acid-modified cyclic deca-arginine peptide (cR10B2) exhibited a four-fold increase in the cellular uptake of ubiquitin when compared to the well-established TAT peptide, as quantified by confocal microscopy and flow cytometry.[1] This highlights the potential of arginine-rich sequences for enhanced intracellular delivery.

To provide a framework for comparison, the following table summarizes hypothetical quantitative data based on typical results observed in CPP studies, illustrating how this compound could be compared to TAT and Penetratin.

Parameter This compound-Cargo TAT-Cargo Penetratin-Cargo
Mean Intracellular Fluorescence Intensity (A.U.) 12,5008,2009,500
Percentage of Cells with Positive Signal 95%85%88%
Cytosolic to Nuclear Fluorescence Ratio 2.5 : 11.8 : 11.5 : 1
Co-localization with Endosomal Marker (Pearson's Coefficient) 0.350.650.58

This is a representative table. Actual results will vary depending on the cargo, cell type, and experimental conditions.

Experimental Protocols

Protocol 1: Conjugation of a Fluorescently Labeled Cargo to this compound

This protocol describes the conjugation of a thiol-containing fluorescent dye (e.g., FITC-cysteine) to this compound.

Materials:

  • This compound peptide

  • Thiol-containing fluorescent dye (e.g., FITC-cysteine)

  • Conjugation Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Dissolve this compound and the fluorescent cargo in the conjugation buffer to final concentrations of 1 mM and 1.2 mM, respectively.

  • Mix the solutions at a 1:1.2 molar ratio of peptide to cargo.

  • Incubate the reaction mixture at room temperature for 2 hours with gentle agitation.

  • Purify the conjugate from unreacted cargo and peptide using a size-exclusion chromatography column equilibrated with the conjugation buffer.

  • Collect the fractions and measure the absorbance at the excitation wavelength of the fluorophore and at 280 nm to identify the fractions containing the conjugate.

  • Pool the conjugate-containing fractions and determine the final concentration using the Beer-Lambert law.

Protocol 2: Validation of Intracellular Delivery using Confocal Microscopy

Materials:

  • Adherent mammalian cells (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound-fluorophore conjugate

  • Hoechst 33342 (for nuclear staining)

  • LysoTracker Red (for endosomal/lysosomal staining)

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium

  • Confocal laser scanning microscope

Procedure:

  • Seed cells on glass-bottom dishes and culture until they reach 60-70% confluency.

  • Prepare a working solution of the this compound-fluorophore conjugate in serum-free cell culture medium at the desired concentration (e.g., 10 µM).

  • Wash the cells twice with warm PBS.

  • Add the conjugate solution to the cells and incubate for the desired time (e.g., 1-4 hours) at 37°C in a CO2 incubator.

  • (Optional) For co-localization studies, add LysoTracker Red to the medium for the last 30 minutes of incubation.

  • Wash the cells three times with warm PBS to remove extracellular conjugate.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Stain the nuclei by incubating with Hoechst 33342 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

  • Add a drop of mounting medium and cover with a coverslip.

  • Image the cells using a confocal microscope with appropriate laser lines and emission filters for the fluorophore, Hoechst 33342, and LysoTracker Red.

  • Acquire z-stacks to visualize the intracellular distribution of the conjugate.

  • Quantify the fluorescence intensity in different cellular compartments (e.g., cytoplasm, nucleus) using image analysis software (e.g., ImageJ/Fiji).

Visualizing the Process: Experimental Workflow and Cellular Uptake

To better understand the experimental process and the underlying biological mechanisms, the following diagrams have been generated.

G cluster_0 Conjugation cluster_1 Cellular Delivery & Imaging This compound This compound Conjugation_Reaction Disulfide Bond Formation This compound->Conjugation_Reaction Thiol-Cargo Thiol-Cargo Thiol-Cargo->Conjugation_Reaction Purification Size-Exclusion Chromatography Conjugation_Reaction->Purification Incubation Incubate with Conjugate Purification->Incubation Conjugate Cell_Culture Seed Cells Cell_Culture->Incubation Staining Nuclear & Endosomal Staining Incubation->Staining Fixation Fix Cells Staining->Fixation Microscopy Confocal Imaging Fixation->Microscopy Quantification Image Analysis Microscopy->Quantification

Experimental Workflow

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular CPP_Cargo This compound-Cargo Membrane_Interaction Electrostatic Interaction CPP_Cargo->Membrane_Interaction Direct_Translocation Direct Translocation Membrane_Interaction->Direct_Translocation Endocytosis Endocytosis Membrane_Interaction->Endocytosis Cytosol Cytosolic Cargo Release (Disulfide Cleavage) Direct_Translocation->Cytosol Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Endosomal_Escape->Cytosol Nucleus Nucleus Cytosol->Nucleus Nuclear Targeting (optional)

Cellular Uptake Pathways

Alternative Validation Methods

While confocal microscopy provides high-resolution spatial information, other techniques can offer complementary quantitative data.

  • Flow Cytometry: This method allows for the high-throughput quantification of the percentage of cells that have internalized the conjugate and the overall fluorescence intensity of the cell population. It is less suited for determining the subcellular localization of the cargo.

  • Fluorescence Spectroscopy: By lysing the cells after incubation with the conjugate, the total amount of internalized cargo can be quantified using a fluorometer. This provides a bulk measurement and does not give information on cell-to-cell variability or subcellular distribution.

References

Benchmarking Cys(Npys)-(Arg)9: A Comparative Guide to Cell-Penetrating Peptide Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient delivery of therapeutic molecules into cells is a critical challenge. Cell-penetrating peptides (CPPs) have emerged as a promising solution, and among them, the poly-arginine peptide Cys(Npys)-(Arg)9 stands as a widely utilized vector. This guide provides an objective comparison of the performance of arginine-rich peptides, with a focus on (Arg)9 as a representative model, against other classes of CPPs, supported by experimental data and detailed protocols.

This compound is a derivative of the nona-arginine peptide, featuring a cysteine residue activated with a 3-nitro-2-pyridinesulfenyl (Npys) group. This modification allows for the straightforward conjugation of cargo molecules containing a free thiol group, forming a disulfide bond that can be cleaved within the reducing environment of the cell, thereby releasing the cargo. The core of its function, however, lies in the poly-arginine backbone, which facilitates cellular uptake.

Performance Comparison of Cell-Penetrating Peptides

The efficacy of a CPP is primarily evaluated based on its cellular uptake efficiency and its inherent cytotoxicity. The following tables summarize quantitative data from comparative studies involving poly-arginine peptides and other well-established CPPs. It is important to note that direct, head-to-head comparisons of this compound with recently developed "novel" CPPs are not extensively available in the current literature. The data presented here compares poly-arginine peptides with other classic CPPs, providing a baseline for performance evaluation.

Table 1: Cellular Uptake and Cargo Delivery Efficiency
Peptide/VectorCargoCell LineUptake Efficiency/Delivery KineticsReference
Poly-arginine Family
(Arg)9Plasmid DNAA549Superior to SR9 and PR9 for gene delivery.[1][1]
Octa-arginine (R8)Nanostructured Lipid CarrierA549Cellular internalization increased with time; >4% R8 modification significantly upgraded uptake.[2][2]
Dodecanoyl-[R5] (Acylated Cyclic Polyarginine)Phosphopeptide1.4-fold higher uptake than CR7 and 1.8-fold higher than TAT.[3][3]
Other CPPs
TAT (48-60)PentapeptideSlower uptake and lower cargo delivery efficiency than MAP and Transportan.[4][4]
PenetratinPentapeptideSlowest uptake and lowest cargo delivery efficiency among MAP, Transportan, and TAT.[4][4]
TransportanPentapeptideFaster uptake and higher cargo delivery efficiency than TAT and Penetratin.[4][4]
MAP (KLAL)PentapeptideFastest uptake and highest cargo delivery efficiency among Transportan, TAT, and Penetratin.[4][4]
Table 2: Cytotoxicity of Cell-Penetrating Peptides
PeptideConcentrationCell LineCytotoxicity MeasurementKey FindingReference
Poly-arginine Family
Cys(Npys)-(D-Arg)9> 1 nmolMicrospore cellsNot specifiedExhibits cytotoxicity at amounts higher than 1 nmol.[5][5]
Acylated Cyclic Polyarginines (ACPPs)≥ 25 µMCell Viability AssayMore toxic than linear and non-acylated counterparts, especially at concentrations of 25 µM and higher.[6][6]
Other CPPs
Penetratin, TAT, Transportan 10VariedHeLa, CHOMembrane Integrity (LDH assay), Cell Viability (WST-1 assay)Toxicity is highly dependent on peptide concentration, the nature of the cargo, and the conjugation strategy.[7][8][7][8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of CPP performance.

Cellular Uptake Quantification by Flow Cytometry

This protocol is a standard method for quantifying the cellular uptake of fluorescently labeled CPPs or CPP-cargo complexes.

  • Cell Preparation: Culture the target cells (e.g., HeLa or A549) in appropriate media until they reach 70-80% confluency.

  • Peptide-Cargo Conjugation: Prepare the fluorescently labeled CPP-cargo complex. For this compound, this involves reacting the Npys-activated cysteine with a thiol-containing cargo molecule.

  • Incubation: Treat the cells with the CPP-cargo complex at various concentrations (e.g., 1-20 µM) in serum-free media and incubate for a specified period (e.g., 1-4 hours) at 37°C.

  • Washing: After incubation, wash the cells three times with phosphate-buffered saline (PBS) to remove non-internalized peptide.

  • Cell Detachment: Detach the cells from the culture plate using a non-enzymatic cell dissociation solution to avoid cleaving cell surface proteins.

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer equipped with the appropriate laser and filter for the fluorophore used. The mean fluorescence intensity of the cell population is proportional to the amount of internalized CPP-cargo complex.

Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed the target cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with varying concentrations of the CPP or CPP-cargo complex and incubate for 24-48 hours. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Visualizing Cellular Uptake and Experimental Design

Cellular Uptake Mechanisms of Arginine-Rich CPPs

Arginine-rich CPPs like (Arg)9 are thought to enter cells through two primary mechanisms: direct translocation across the plasma membrane and endocytosis. The positively charged guanidinium groups on the arginine residues interact with negatively charged components of the cell membrane, such as heparan sulfate proteoglycans, initiating uptake.[9]

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CPP_Cargo CPP-Cargo Complex Membrane CPP_Cargo->Membrane Initial Interaction Endosome Endosome Membrane->Endosome Endocytosis Cytosol Cytosol (Cargo Release) Membrane->Cytosol Direct Translocation Endosome->Cytosol Endosomal Escape G Start Select CPPs and Cargo Conjugation Conjugate CPPs to Cargo Start->Conjugation Uptake_Assay Cellular Uptake Assay (e.g., Flow Cytometry) Conjugation->Uptake_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, LDH) Conjugation->Cytotoxicity_Assay Functional_Assay Functional Cargo Assay (e.g., Gene Expression, Enzyme Activity) Conjugation->Functional_Assay Analysis Data Analysis and Comparison Uptake_Assay->Analysis Cytotoxicity_Assay->Analysis Functional_Assay->Analysis

References

A Head-to-Head Comparison: Cys(Npys)-(Arg)9 Peptide for Protein Delivery in Hard-to-Transfect Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cell biology and drug development, the efficient delivery of functional proteins into living cells, especially those notoriously resistant to traditional transfection methods, remains a significant hurdle. This guide provides a comprehensive comparison of the cell-penetrating peptide (CPP) Cys(Npys)-(Arg)9 as a protein delivery vehicle, evaluating its efficacy against standard transfection methods and its performance in various cell lines, including those considered hard-to-transfect.

Overview of this compound-Mediated Delivery

This compound is a cell-penetrating peptide composed of nine D-arginine residues and a cysteine residue modified with a 3-nitro-2-pyridinesulfenyl (Npys) group. This design facilitates a two-step delivery mechanism. First, the positively charged poly-arginine tail interacts with the cell membrane, enabling translocation into the cytoplasm. Second, the Npys-activated cysteine allows for the covalent conjugation of a cargo protein containing a free cysteine residue through a disulfide bond. This bond is readily cleaved within the reducing environment of the cell, ensuring the release of the functional, unmodified cargo protein.

This method offers a promising alternative to lipid-based transfection reagents and electroporation, particularly for the delivery of proteins, which can be sensitive to the harsh conditions of other methods.

Performance in Standard Cell Lines: A Quantitative Comparison

A key study by Liu et al. (2014) demonstrated the efficacy of Cys(Npys)-(D-Arg)9 for delivering Transcription Activator-Like Effector Nuclease (TALEN) proteins into HeLa and HEK293 cells to achieve targeted gene knockout.[1][2] The performance of this peptide-mediated delivery was compared directly to a standard non-viral gene delivery method, plasmid transfection using FuGENE HD.

The results, summarized in the table below, show that direct protein delivery using Cys(Npys)-(D-Arg)9 can achieve gene knockout frequencies comparable to those obtained by transfecting cells with TALEN-encoding plasmids.[1]

Cell LineTarget GeneDelivery MethodGene Disruption Frequency (%)
HeLa CCR5Cys(Npys)-(D-Arg)9-TALEN Protein (1.0 µM)~16%
TALEN Plasmid Transfection (200 ng)~18%
HEK293 BMPR1ACys(Npys)-(D-Arg)9-TALEN Protein (1.0 µM)~5%
TALEN Plasmid Transfection (200 ng)~6%

Data extracted from Liu J, et al. (2014). Cell-Penetrating Peptide-Mediated Delivery of TALEN Proteins via Bioconjugation for Genome Engineering. PLoS ONE 9(1): e85755.[1][2]

These findings highlight that this compound-mediated protein delivery is a viable and efficient alternative to plasmid transfection for achieving functional protein activity within standard, relatively easy-to-transfect cell lines.

Efficacy in Hard-to-Transfect Cell Lines: The Case of Jurkat Cells

A significant challenge in cellular research is the transfection of suspension cell lines, such as the Jurkat T leukemia line, and primary cells. These cells are often resistant to lipid-based reagents and show poor viability after electroporation.

A study by Verdurmen et al. (2011) investigated the uptake of oligo-D-arginine peptides (r9) in Jurkat cells compared to the more readily transfected HeLa and MC57 fibrosarcoma cell lines. While this study focused on the uptake of the peptide itself rather than a conjugated cargo, the results provide valuable insights into the potential of this delivery vector in hard-to-transfect models.

The study found that, unlike in HeLa and MC57 cells where the L-arginine version of the peptide showed higher uptake, in Jurkat cells, both the D- and L-isomers were taken up with similar, albeit lower, efficiency. This suggests that the fundamental mechanism of uptake for oligo-arginine peptides is functional in these hard-to-transfect cells.

Experimental Protocols

Conjugation of this compound to a Cysteine-Containing Protein

This protocol is adapted from the methods described by Liu et al. (2014) for the conjugation of TALEN proteins.[1][2]

Materials:

  • Purified protein with a surface-exposed cysteine residue (e.g., TALEN) in a suitable buffer (e.g., 100 mM sodium phosphate, pH 5.5).

  • Cys(Npys)-(D-Arg)9 peptide.

  • 1 M Sodium Hydroxide (NaOH).

  • Serum-free cell culture medium (e.g., DMEM).

  • Complete Protease Inhibitor Cocktail.

Procedure:

  • Combine the purified protein (e.g., at a final concentration of 3.3 µM) and Cys(Npys)-(D-Arg)9 (e.g., at a final concentration of 50 µM) in the reaction buffer containing a protease inhibitor cocktail.

  • Allow the reaction to proceed at room temperature for at least 1 hour without mixing.

  • Neutralize the reaction mixture by adding approximately 0.1 volumes of 1 M NaOH.

  • Dilute the reaction solution with serum-free cell culture medium.

  • Centrifuge the solution at 10,000 x g for 5 minutes at 4°C to remove any precipitated protein.

  • The supernatant containing the conjugated protein is ready for direct application to cells.

Protein Delivery to Adherent Cells (e.g., HeLa, HEK293)

This protocol is based on the cell treatment method from Liu et al. (2014).[1][2]

Materials:

  • Adherent cells plated in a suitable format (e.g., 24-well plate).

  • This compound-conjugated protein in serum-free medium.

  • Complete cell culture medium containing serum.

Procedure:

  • Aspirate the culture medium from the plated cells.

  • Gently wash the cells once with serum-free medium.

  • Add the diluted this compound-conjugated protein solution to the cells.

  • Incubate the cells with the conjugated protein for a predetermined duration (e.g., 2 hours) at 37°C.

  • After the incubation period, remove the treatment solution.

  • Add complete culture medium containing serum to the cells.

  • Culture the cells for the desired period (e.g., 48-72 hours) before analysis of the delivered protein's function.

Visualizing the Workflow

The process of using this compound for protein delivery can be broken down into a straightforward workflow, from conjugation to intracellular release.

G cluster_prep Step 1: Conjugation cluster_delivery Step 2: Cellular Delivery cluster_release Step 3: Cargo Release Protein Cargo Protein (with free Cys) Conjugation Incubate at RT Protein->Conjugation CPP This compound CPP->Conjugation Conjugated_Protein Protein-S-S-(Arg)9 Conjugate Conjugation->Conjugated_Protein Uptake Cellular Uptake Conjugated_Protein->Uptake Cell Target Cell Intracellular Conjugate in Cytoplasm Uptake->Intracellular Release Disulfide Cleavage (Reducing Environment) Intracellular->Release Released_Protein Functional Cargo Protein Release->Released_Protein

This compound protein delivery workflow.

Conclusion

This compound presents a robust and efficient method for the direct delivery of functional proteins into mammalian cells. For standard cell lines like HeLa and HEK293, it offers performance comparable to established plasmid transfection techniques, with the added benefit of bypassing transcription and translation. While more research is needed to quantify its efficacy in hard-to-transfect cell lines relative to other methods, the fundamental ability of oligo-arginine peptides to penetrate these cells makes this compound a highly promising tool for researchers working with challenging cellular systems. The straightforward conjugation and delivery protocols further enhance its appeal as a valuable addition to the protein transduction toolkit.

References

Safety Operating Guide

Essential Safety & Disposal Protocol for Cys(Npys)-(Arg)9

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate safety and logistical guidance for the proper handling and disposal of Cys(Npys)-(Arg)9, a cell-penetrating peptide comprised of nine arginine residues and a cysteine residue activated with a 3-nitro-2-pyridinesulfenyl (Npys) group. The following procedures are designed for researchers, scientists, and drug development professionals to ensure laboratory safety and environmental compliance.

I. Immediate Safety Precautions

This compound and its components should be handled with care, assuming they are bioactive and potentially hazardous. The Npys group, in related chemical forms like 3-nitro-2-pyridinesulfenyl chloride, is classified as a corrosive and combustible hazardous material[1]. Therefore, appropriate personal protective equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Hand Protection: Wear protective gloves (e.g., nitrile).

  • Body Protection: Wear a lab coat.

  • Respiratory Protection: Use in a well-ventilated area. If aerosolization is possible, a fume hood should be utilized.

In case of exposure, follow standard first-aid measures and seek medical attention if necessary.

II. Disposal of this compound Waste

Proper disposal of this compound is critical to prevent environmental contamination and ensure a safe laboratory environment. As a bioactive peptide with a hazardous chemical moiety, it must be treated as hazardous chemical waste. Do not dispose of this material down the drain or in regular trash.

Step-by-Step Disposal Procedure:

  • Segregation: All waste contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be segregated from general laboratory waste.

  • Waste Collection:

    • Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the solvents used (e.g., water, DMSO).

    • Solid Waste: Collect all contaminated solid waste (e.g., pipette tips, gloves, paper towels) in a separate, clearly labeled hazardous waste container.

  • Labeling: Label the hazardous waste containers with the full chemical name "this compound" and any solvents present. Indicate the potential hazards (e.g., "Bioactive," "Chemical Hazard").

  • Storage: Store the waste containers in a designated satellite accumulation area for hazardous waste, away from incompatible materials.

  • Disposal Request: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

III. Quantitative Data Summary

Chemical ComponentCAS NumberHazard ClassificationStorage Temperature
3-Nitro-2-pyridinesulfenyl chloride68206-45-1Skin Corrosion/Irritation Category 1B, Serious Eye Damage/Eye Irritation Category 12-8°C

Data for 3-Nitro-2-pyridinesulfenyl chloride, a related compound to the Npys group.[1]

IV. Experimental Protocols

This document focuses on disposal procedures. For experimental protocols involving this compound, refer to the product's technical datasheet or relevant scientific literature.

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_waste_generation Waste Generation cluster_waste_characterization Waste Characterization cluster_waste_collection Waste Collection & Segregation cluster_waste_storage_disposal Storage & Final Disposal A Generate this compound Waste B Liquid or Solid? A->B C Collect in Labeled Liquid Hazardous Waste Container B->C Liquid D Collect in Labeled Solid Hazardous Waste Container B->D Solid E Store in Designated Satellite Accumulation Area C->E D->E F Arrange for Pickup by EHS or Licensed Contractor E->F

References

Personal protective equipment for handling Cys(Npys)-(Arg)9

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Cys(Npys)-(Arg)9. The following procedures are designed to ensure the safe handling and disposal of this cell-penetrating peptide (CPP).

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure risk. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Required PPE Recommended Additional PPE
Handling Lyophilized Powder (Weighing, Reconstituting) - Nitrile gloves (double-gloving recommended)- Safety glasses with side shields- Lab coat- Face mask or respirator (to prevent inhalation of fine particles)- Anti-static weighing tools
Working with Solutions (Pipetting, Cell Culture) - Nitrile gloves- Safety glasses with side shields- Lab coat- Face shield (if there is a splash hazard)- Chemical-resistant apron
Conjugation Reactions - Nitrile gloves- Safety glasses with side shields- Lab coat- Chemical-resistant gloves (if working with harsh solvents)- Work in a certified chemical fume hood
Waste Disposal - Nitrile gloves- Safety glasses with side shields- Lab coat- Heavy-duty gloves- Chemical splash goggles

General laboratory PPE guidelines should always be followed, including wearing closed-toe shoes and long pants.[6]

Operational Plan: Step-by-Step Handling Procedures

The following workflow outlines the safe handling of this compound from receipt to experimental use.

cluster_receipt Receiving and Storage cluster_prep Preparation cluster_exp Experimental Use cluster_disposal Waste Management a Receive Package b Inspect for Damage a->b c Store at -20°C b->c d Equilibrate to Room Temp c->d Before Use e Weigh Lyophilized Powder in Fume Hood d->e f Reconstitute with Sterile Buffer e->f g Vortex and Centrifuge f->g h Perform Experiment (e.g., Cell Culture) g->h Ready for Use i Decontaminate Work Area h->i j Segregate Waste i->j After Experiment k Dispose According to Protocol j->k

Caption: Workflow for Safe Handling of this compound.

Experimental Protocols:

  • Reconstitution: To minimize inhalation risk, allow the vial of lyophilized peptide to equilibrate to room temperature before opening.[7] Reconstitute the peptide using a sterile, appropriate solvent (e.g., sterile water or buffer) to the desired concentration. Gently vortex and centrifuge the vial to ensure the entire product is dissolved and collected at the bottom.

  • Cellular Uptake Studies: When adding the peptide to cell cultures, do so in a biological safety cabinet to maintain sterility and prevent aerosol generation. Given its cell-penetrating nature, be aware that it can facilitate the entry of other molecules present in the culture medium into the cells.[5]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and unintended exposure.

Waste Segregation and Disposal:

All materials that have come into contact with this compound should be treated as chemical waste. This includes pipette tips, centrifuge tubes, gloves, and any contaminated labware.

  • Solid Waste: Collect all contaminated solid waste (e.g., gloves, tubes, pipette tips) in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a labeled, sealed hazardous waste container. Do not pour peptide solutions down the drain.

  • Sharps: Dispose of any contaminated needles or other sharps in a designated sharps container for chemical waste.

Disposal Method:

The recommended method for the disposal of peptide waste is incineration by a licensed hazardous waste disposal company.[7] This ensures the complete destruction of the peptide.

The following flowchart illustrates the decision-making process for the proper disposal of waste generated from working with this compound.

start Waste Generated is_contaminated Contaminated with This compound? start->is_contaminated waste_type What type of waste? is_contaminated->waste_type Yes non_haz_waste Dispose as Regular Lab Waste is_contaminated->non_haz_waste No solid_waste Solid Waste (gloves, tubes, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (solutions, media) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (needles, etc.) waste_type->sharps_waste Sharps solid_container Place in Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Place in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Place in Labeled Hazardous Sharps Container sharps_waste->sharps_container end Arrange for Incineration by Licensed Contractor solid_container->end liquid_container->end sharps_container->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.